1-ACETYLCYCLOHEXANOL
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-hydroxycyclohexyl)ethanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(9)8(10)5-3-2-4-6-8/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAKPUWJSRMKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061536 | |
| Record name | Ethanone, 1-(1-hydroxycyclohexyl)- | |
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Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-27-9 | |
| Record name | 1-(1-Hydroxycyclohexyl)ethanone | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Acetylcyclohexanol | |
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| Record name | 1-(1-Hydroxycyclohexyl)ethanone | |
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| Record name | 1-(1-Hydroxycyclohexyl)ethanone | |
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| Record name | Ethanone, 1-(1-hydroxycyclohexyl)- | |
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| Record name | Ethanone, 1-(1-hydroxycyclohexyl)- | |
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| Record name | 1-(1-hydroxycyclohexyl)ethan-1-one | |
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| Record name | 1-ACETYLCYCLOHEXANOL | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structure and Utility of 1-Acetylcyclohexanol
Abstract
1-Acetylcyclohexanol (CAS No. 1123-27-9) is a bifunctional organic molecule featuring a tertiary alcohol and a ketone on a cyclohexane scaffold. This unique α-hydroxy ketone structure makes it a valuable intermediate in various fields, including pharmaceuticals, fragrances, and polymer synthesis.[1][2] This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, plausible synthetic routes, and characteristic reactivity. Tailored for researchers and drug development professionals, this document synthesizes foundational chemical principles with practical insights into the molecule's synthetic utility and potential applications.
Introduction: The α-Hydroxy Ketone Moiety in a Cycloalkane Framework
This compound, systematically named 1-(1-hydroxycyclohexyl)ethanone, possesses a unique structural architecture where a hydroxyl group and an acetyl group are attached to the same quaternary carbon of a cyclohexane ring. This arrangement classifies it as a tertiary α-hydroxy ketone, a functional group motif that is a cornerstone in synthetic organic chemistry and is found in numerous biologically active compounds.[3] The juxtaposition of the nucleophilic hydroxyl group and the electrophilic carbonyl group on adjacent carbons dictates its chemical behavior and opens diverse avenues for synthetic transformations.
The cyclohexane ring, which typically exists in a stable chair conformation, imparts specific steric and stereoelectronic properties that influence the molecule's reactivity and its potential as a chiral building block in asymmetric synthesis. Understanding the interplay between these structural features is paramount for its effective utilization in complex molecule synthesis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. While comprehensive experimental data for this specific molecule is not widely published, the available information provides a baseline for its handling and application in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | 1-(1-hydroxycyclohexyl)ethanone | [2] |
| Synonyms | This compound | [1] |
| CAS Number | 1123-27-9 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [4] |
| Appearance | Yellow liquid | [1] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
| Boiling Point | Not available | [4] |
| Melting Point | Not available | [4] |
| Density | Not available | [4] |
Synthesis and Mechanistic Considerations
While specific, detailed protocols for the synthesis of this compound are not abundant in readily accessible literature, its structure as a tertiary α-hydroxy ketone suggests several plausible synthetic strategies. One of the most direct and industrially relevant methods would likely involve a two-step process starting from cyclohexanone: 1) Ethynylation to form 1-ethynylcyclohexanol, followed by 2) Hydration of the alkyne.
Proposed Synthetic Pathway: From Cyclohexanone to this compound
The reaction begins with the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. The acetylide is typically generated in situ from acetylene gas and a strong base. The resulting alkoxide is then protonated upon workup to yield 1-ethynylcyclohexanol. Subsequent hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in acidic media (Markovnikov hydration), would proceed via an enol intermediate that tautomerizes to the more stable ketone, yielding the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Representative Experimental Protocol (General Method)
This protocol is a representative example for the synthesis of tertiary α-hydroxy ketones and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of 1-Ethynylcyclohexanol
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a gas inlet, suspend sodium methylate in an appropriate solvent like dibutyl carbitol under an inert atmosphere.[5]
-
Saturate the suspension with acetylene gas at a controlled pressure (e.g., 200 p.s.i.g.) and room temperature.[5]
-
Slowly add cyclohexanone to the reaction mixture, maintaining the temperature and acetylene pressure. The molar ratio of cyclohexanone to sodium methylate should be optimized, typically around 0.33 to 1.[5]
-
After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.
-
Carefully release the pressure and hydrolyze the reaction product with water.
-
Separate the organic layer, neutralize any residual base, dry with an anhydrous salt (e.g., MgSO₄), and purify by vacuum distillation to obtain 1-ethynylcyclohexanol.[5]
Step 2: Hydration to this compound
-
To a solution of 1-ethynylcyclohexanol in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture, and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to yield this compound.
Structural Elucidation via Spectroscopic Methods
Due to the scarcity of published experimental spectra for this compound, this section outlines the predicted spectroscopic characteristics based on the known effects of its functional groups. These predictions are essential for the structural verification of the synthesized compound.
| Spectroscopic Method | Functional Group | Predicted Chemical Shift / Absorption Range | Rationale |
| FT-IR | O-H (alcohol) | 3500-3200 cm⁻¹ (broad) | Characteristic broad absorption for hydrogen-bonded hydroxyl groups. |
| C=O (ketone) | 1715-1690 cm⁻¹ (strong) | Typical strong, sharp absorption for a saturated aliphatic ketone. | |
| ¹H NMR | -OH | δ 3.0-4.0 ppm (singlet, broad) | The chemical shift is variable and depends on concentration and solvent; the proton is exchangeable with D₂O. |
| -COCH₃ | δ 2.1-2.3 ppm (singlet, 3H) | Singlet for the methyl protons adjacent to a carbonyl group. | |
| Cyclohexane-H | δ 1.2-1.8 ppm (multiplet, 10H) | Complex multiplet for the ten protons on the cyclohexane ring. | |
| ¹³C NMR | C-OH (quaternary) | δ 70-80 ppm | Quaternary carbon attached to the hydroxyl group. |
| C=O (ketone) | δ 205-215 ppm | Carbonyl carbon of the ketone, highly deshielded. | |
| -COCH₃ | δ 25-35 ppm | Methyl carbon of the acetyl group. | |
| Cyclohexane-C | δ 20-40 ppm | Carbons of the cyclohexane ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 142 | Corresponds to the molecular weight of C₈H₁₄O₂. |
| Fragmentation | m/z = 99 (M - 43) | Loss of the acetyl group (•COCH₃) is a characteristic fragmentation pathway. | |
| Fragmentation | m/z = 43 | Fragment corresponding to the acetyl cation ([CH₃CO]⁺). |
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile synthetic intermediate. The tertiary alcohol can undergo reactions such as esterification and etherification, while the ketone carbonyl is susceptible to nucleophilic attack, reduction, and condensation reactions.
Sources
A Comprehensive Technical Guide to the Synthesis of 1-Acetylcyclohexanol from Cyclohexanone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, in-depth protocol for the synthesis of 1-acetylcyclohexanol, a tertiary alcohol of interest in organic synthesis and medicinal chemistry. The described methodology circumvents the direct, and chemically challenging, acetylation of a tertiary alcohol by employing a robust two-step sequence. The synthesis commences with the nucleophilic addition of an acetylide anion equivalent, specifically ethynylmagnesium bromide, to cyclohexanone, yielding the intermediate 1-ethynylcyclohexanol. This is followed by a regioselective, acid-catalyzed hydration of the terminal alkyne functionality, which proceeds via Markovnikov's rule to furnish the target methyl ketone, this compound. This document elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, outlines critical safety protocols, and details methods for product characterization, serving as a comprehensive resource for professionals in the field.
Introduction and Strategic Overview
The synthesis of tertiary alcohols containing additional functional groups is a cornerstone of complex molecule construction. This compound presents a unique synthetic challenge due to the presence of both a hydroxyl and a ketone group. A direct approach is often non-viable; therefore, a strategic disconnection is required. The most logical and field-proven approach involves the formation of a carbon-carbon bond at the carbonyl of cyclohexanone using a synthetic equivalent of an acetyl anion, followed by a functional group transformation.
This guide details a highly efficient two-part synthetic strategy:
-
Part A: Grignard Ethynylation. The synthesis begins with the reaction of cyclohexanone with ethynylmagnesium bromide. This classic Grignard reaction leverages the potent nucleophilicity of the organomagnesium reagent to attack the electrophilic carbonyl carbon of the ketone, forming a new carbon-carbon bond and, after an acidic workup, the tertiary alcohol intermediate, 1-ethynylcyclohexanol.[1][2]
-
Part B: Markovnikov Hydration. The terminal alkyne of 1-ethynylcyclohexanol is then hydrated using an acid catalyst, typically in the presence of a mercury(II) salt to enhance the rate of reaction. This reaction regioselectively adds water across the triple bond according to Markovnikov's rule, producing an enol intermediate that rapidly tautomerizes to the more stable keto form, yielding the final product, this compound.
Reaction Mechanisms and Scientific Rationale
Part A: Nucleophilic Addition of Ethynylmagnesium Bromide
The Grignard reaction is a fundamental tool for C-C bond formation.[3][4] In this initial step, ethynylmagnesium bromide is prepared in situ or used from a commercial source. The acetylenic proton is sufficiently acidic to be removed by a stronger Grignard reagent like ethylmagnesium bromide, which is a common method for its preparation.[5] The resulting ethynyl Grignard reagent is a powerful nucleophile.
The mechanism involves two primary stages:
-
Nucleophilic Attack: The partially negative carbon of the ethynyl group attacks the electrophilic carbonyl carbon of cyclohexanone. Simultaneously, the π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom.[1] This forms a tetrahedral magnesium alkoxide intermediate.
-
Acidic Workup: The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride. The alkoxide is protonated to yield the tertiary alcohol, 1-ethynylcyclohexanol.[2]
Caption: Reaction mechanism for the synthesis of 1-ethynylcyclohexanol.
Part B: Acid-Catalyzed Hydration of 1-Ethynylcyclohexanol
The conversion of the alkyne to a ketone is achieved through hydration. The reaction is typically catalyzed by a combination of sulfuric acid and a mercury(II) salt (e.g., HgSO₄). The mercury ion acts as a Lewis acid, activating the alkyne toward nucleophilic attack by water.
The mechanism proceeds as follows:
-
Activation & Attack: The Hg²⁺ ion coordinates to the alkyne, forming a cyclic mercurinium ion intermediate. Water, acting as a nucleophile, attacks the more substituted carbon (Markovnikov's rule), opening the ring.
-
Deprotonation & Tautomerization: A proton is lost to form an organomercury enol. The mercury is replaced by a proton (protodemercuration), yielding a neutral enol. This enol is unstable and immediately tautomerizes to the thermodynamically favored keto form, this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Flammable solid |
| Ethyl Bromide | C₂H₅Br | 108.97 | 74-96-4 | Flammable, Toxic |
| Acetylene Gas | C₂H₂ | 26.04 | 74-86-2 | Extremely Flammable |
| Cyclohexanone | C₆H₁₀O | 98.14 | 108-94-1 | Flammable, Irritant |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Highly Flammable, Irritant |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, Oxidizer |
| Mercury(II) Sulfate | HgSO₄ | 296.65 | 7783-35-9 | Highly Toxic |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable |
| Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | Irritant |
Part A: Synthesis of 1-Ethynylcyclohexanol
-
Step 1: Preparation of Ethynylmagnesium Bromide.
-
Assemble a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of dry nitrogen to ensure anhydrous conditions.[4]
-
Prepare a solution of ethylmagnesium bromide by reacting magnesium turnings (0.5 mol) with ethyl bromide (0.55 mol) in 300 mL of anhydrous THF.[5]
-
In a separate 1 L flask, place 200 mL of anhydrous THF. Bubble purified acetylene gas through the THF while stirring.[5][6]
-
Slowly add the prepared ethylmagnesium bromide solution to the acetylene-saturated THF. The reaction is exothermic and will produce ethane gas. Continue addition over ~3 hours to form a solution of ethynylmagnesium bromide.[5]
-
-
Step 2: Reaction with Cyclohexanone.
-
Cool the ethynylmagnesium bromide solution in an ice-water bath.
-
Add a solution of cyclohexanone (0.4 mol) in 50 mL of anhydrous THF dropwise to the stirred Grignard reagent over 45 minutes, maintaining the temperature below 20 °C.[1][2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.
-
-
Step 3: Workup and Isolation.
-
Cool the reaction mixture again in an ice bath. Carefully and slowly add the mixture to 1.5 L of a cooled, saturated aqueous ammonium chloride solution with vigorous stirring to quench the reaction.[5]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with 150 mL portions of diethyl ether.
-
Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-ethynylcyclohexanol. The product can be further purified by vacuum distillation.
-
Part B: Synthesis of this compound
-
Step 1: Hydration Reaction.
-
In a flask equipped with a stirrer and reflux condenser, prepare the catalyst by cautiously adding concentrated sulfuric acid (3 mL) to water (50 mL), followed by the addition of mercury(II) sulfate (0.5 g). (Caution: Mercury compounds are highly toxic).
-
Add the crude 1-ethynylcyclohexanol (0.1 mol) to the catalyst solution.
-
Heat the mixture gently under reflux for 2-3 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 2: Workup and Purification.
-
Cool the reaction mixture to room temperature and extract three times with diethyl ether.
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography on silica gel.
-
Process Control and Safety Imperatives
Critical Parameters and Causality
-
Anhydrous Conditions: Grignard reagents react violently with water.[7][8] The presence of moisture will quench the reagent, protonating it back to acetylene and reducing the yield. All glassware must be oven or flame-dried, and anhydrous solvents must be used.
-
Temperature Control: The formation of the Grignard reagent and its subsequent reaction with cyclohexanone are exothermic.[8] Maintaining a low temperature (0-20 °C) during the addition of cyclohexanone is critical to prevent side reactions, such as enolization of the ketone.[1]
-
Acetylene Handling: Acetylene is highly flammable and can be explosive under pressure or when heated.[6][9] It should never be discharged at pressures above 15 psig (103 kPa).[6] Ensure proper ventilation and eliminate all ignition sources.
-
Mercury Catalyst: Mercury(II) salts are potent neurotoxins. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE). All mercury-contaminated waste must be disposed of according to institutional and environmental regulations.
Experimental Workflow and Safety Checkpoints
Caption: Workflow diagram with integrated safety checkpoints.
Product Characterization
The final product, this compound, and the intermediate, 1-ethynylcyclohexanol, should be characterized to confirm their structure and purity.
| Analysis Method | 1-Ethynylcyclohexanol (Intermediate) | This compound (Product) |
| Appearance | Colorless to pale yellow oil/solid | Colorless liquid or low-melting solid |
| IR (cm⁻¹) | ~3400 (broad, O-H), ~3300 (sharp, ≡C-H), ~2100 (C≡C) | ~3450 (broad, O-H), ~1710 (strong, C=O) |
| ¹H NMR (CDCl₃) | δ ~2.4 (s, 1H, ≡C-H), δ 1.5-1.8 (m, 10H, ring CH₂), OH proton variable | δ ~2.2 (s, 3H, -COCH₃), δ 1.5-1.8 (m, 10H, ring CH₂), OH proton variable |
| ¹³C NMR (CDCl₃) | δ ~87 (≡C-H), δ ~72 (C≡), δ ~68 (C-OH), Ring carbons ~38, 25, 23 | δ ~212 (C=O), δ ~72 (C-OH), δ ~27 (-COCH₃), Ring carbons ~37, 25, 22 |
| Mass Spec (m/z) | M⁺ = 124. Expected fragments: loss of H₂O (106) | M⁺ = 142. Expected fragments: loss of CH₃CO (99), loss of H₂O (124) |
| Melting Point | ~30-33 °C | ~20-25 °C |
Conclusion
The synthesis of this compound from cyclohexanone is effectively and robustly achieved through a two-step sequence involving a Grignard ethynylation followed by an acid-catalyzed hydration. This method provides a reliable pathway to the target molecule by leveraging well-established and high-yielding organometallic and hydration chemistries. Careful adherence to anhydrous techniques and stringent safety protocols, particularly concerning the handling of Grignard reagents, acetylene, and mercury compounds, is paramount for the successful and safe execution of this synthesis. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers engaged in organic synthesis and the development of novel chemical entities.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Ethylcyclohexanol from Cyclohexanone.
- Benchchem. (n.d.). Application Notes and Protocols for the Grignard Synthesis of 1-Ethylcyclohexanol.
- Benchchem. (n.d.). Grignard reaction for the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
- Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?
- Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol.
- American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
- Study.com. (n.d.). What steps are used to prepare 1-methyl cyclohexanol from cyclohexene?
- Quora. (2015). How to produce 1-methylcyclohexanol from cyclohexanol.
- Airgas. (2025). Acetylene - SAFETY DATA SHEET.
- Lookchem. (n.d.). ETHYNYLMAGNESIUM BROMIDE.
- MSHA. (n.d.). Safety Hazard Information - Special Hazards of Acetylene.
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An In-depth Technical Guide to the Chemical Properties of 1-Acetylcyclohexanol
Abstract
1-Acetylcyclohexanol is a bifunctional organic molecule containing both a tertiary alcohol and a ketone functional group. This unique structural arrangement dictates its chemical behavior, making it a molecule of interest for synthetic chemists. This guide provides a comprehensive examination of the chemical and physical properties of this compound, its primary synthetic routes, spectroscopic signature, and characteristic reactivity. The content herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the handling and transformation of this compound.
Introduction and Molecular Overview
This compound presents an interesting case study in chemical reactivity. As a tertiary alcohol, the hydroxyl group is situated on a carbon atom bonded to three other carbons, which sterically hinders some reactions and promotes others, such as carbocation-mediated eliminations. Simultaneously, the presence of an acetyl (ketone) group provides a site for nucleophilic addition. The interplay between these two functional groups is a central theme in the chemistry of this molecule. Understanding its properties is crucial for its application as a potential intermediate in the synthesis of more complex chemical architectures.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its handling, purification, and characterization. While specific experimental data for this compound is sparse, its properties can be reliably predicted based on its structure and comparison with analogous compounds like 1-methylcyclohexanol.
Physical and Chemical Data
A summary of the key physicochemical properties for this compound and the related compound 1-methylcyclohexanol is presented below.
| Property | This compound | 1-Methylcyclohexanol (for comparison) | Source(s) |
| CAS Number | 1123-27-9 | 590-67-0 | [1] |
| Molecular Formula | C₈H₁₄O₂ | C₇H₁₄O | [1] |
| Molecular Weight | 142.19 g/mol | 114.19 g/mol | [1] |
| Appearance | Predicted: Colorless liquid or low-melting solid | Clear, colorless liquid or white solid | [2][3] |
| Boiling Point | Predicted: Higher than 168 °C | 168 °C | [2][3] |
| Melting Point | Not available | 24-26 °C | [2][3] |
| Density | 1.025 g/cm³ (Predicted) | 0.919 g/mL at 25 °C | [3] |
| pKa | 13.28 (Predicted) | Not available | |
| Solubility | Soluble in organic solvents; sparingly soluble in water | Slightly soluble in water; soluble in organic solvents | [4] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the structure of this compound. The expected spectral features are as follows:
-
Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups. For this compound, two key absorptions are expected: a strong, broad peak around 3400 cm⁻¹ corresponding to the O-H stretch of the tertiary alcohol, and a sharp, strong peak around 1710 cm⁻¹ for the C=O stretch of the ketone. The presence of both peaks is a definitive indicator of the bifunctional nature of the molecule.[5]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum would provide detailed information about the hydrogen environments. Key expected signals include:
-
A singlet for the methyl protons of the acetyl group (CH₃-C=O) around 2.1 ppm .
-
A complex multiplet pattern for the ten protons of the cyclohexyl ring, likely between 1.2-1.8 ppm .
-
A singlet for the hydroxyl proton (-OH), which can appear over a broad range and may exchange with D₂O.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR would show distinct signals for each unique carbon atom:
-
A signal for the carbonyl carbon at the low-field end of the spectrum, typically around 200-210 ppm .
-
A signal for the carbon bearing the hydroxyl group (C-OH) around 70-80 ppm .
-
Signals for the carbons of the cyclohexyl ring and the methyl group in the upfield region.
-
-
Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns would likely involve the loss of a water molecule (M-18) from the alcohol and the loss of an acetyl group (M-43).
Synthesis of this compound
The most direct and industrially relevant method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to a ketone.
Grignard Reaction: Synthesis from Cyclohexanone
The synthesis is achieved by reacting cyclohexanone with an acetyl Grignard reagent, such as acetylmagnesium bromide. However, acetyl Grignard reagents are unstable. A more practical approach is the reaction of cyclohexanone with methylmagnesium bromide (CH₃MgBr).[6][7] This reaction forms the tertiary alcohol 1-methylcyclohexanol. To obtain this compound, one would need to start with a precursor that already contains the acetyl group or use a protected acetyl group. A more feasible Grignard route would be the reaction of an acetyl-containing electrophile with a cyclohexyl Grignard reagent, though this is less common.
For the purpose of this guide, we will detail the analogous and well-documented synthesis of 1-methylcyclohexanol from cyclohexanone, which follows the same principles.[8][9]
Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of a tertiary alcohol via Grignard reaction.
Experimental Protocol (Analogous Synthesis of 1-Methylcyclohexanol)
This protocol is adapted from standard laboratory procedures for Grignard reactions.[8][10]
CAUTION: Grignard reagents are highly reactive with water and protic solvents. All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of methyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the iodine color fades and the ether begins to reflux.
-
Slowly add the remaining methyl bromide solution to maintain a gentle reflux. After addition is complete, stir the mixture until the magnesium is consumed.
-
-
Addition to Cyclohexanone:
-
Prepare a solution of cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for at least one hour.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath.[8]
-
Transfer the mixture to a separatory funnel. The organic layer contains the product.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation. The crude product can be purified by distillation.
-
Reactivity and Key Transformations
The chemical behavior of this compound is dominated by its tertiary alcohol functionality.
Dehydration to 1-Acetylcyclohexene
Tertiary alcohols undergo dehydration readily under acidic conditions via an E1 elimination mechanism.[11][12] This is a key reaction for converting this compound into the corresponding α,β-unsaturated ketone, 1-acetylcyclohexene, a valuable synthetic intermediate.
The mechanism involves three steps:
-
Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water).
-
Carbocation Formation: The protonated alcohol dissociates to form a stable tertiary carbocation and a water molecule. This is the rate-determining step.[11]
-
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond. According to Zaitsev's rule, the more substituted alkene is the major product.[13]
Reaction Mechanism: E1 Dehydration
Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.
Oxidation Reactions
Tertiary alcohols are resistant to oxidation by common oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC). This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. Under harsh, forcing conditions (e.g., hot, concentrated potassium permanganate), cleavage of carbon-carbon bonds can occur, leading to a mixture of smaller carboxylic acids and ketones.
Safety and Handling
-
Hazards: Assumed to be a combustible liquid. May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[14][17]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[2] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
-
In case of exposure:
Conclusion
This compound is a versatile bifunctional molecule whose chemistry is primarily dictated by its tertiary alcohol group. Its synthesis via Grignard-type reactions and its propensity for E1 dehydration make it a useful building block in organic synthesis. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective use in research and development. The principles outlined in this guide, drawn from direct data where possible and from well-understood chemical analogs, provide a solid framework for professionals working with this and related compounds.
References
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- PubChem. (2025). 1-Methylcyclohexanol. National Center for Biotechnology Information.
- Study.com. (n.d.). Write a mechanism for the E1 dehydration of 1-methyl-1-cyclohexanol.
- CPAchem. (2022). Safety data sheet. CPAchem.
- Organic Chemistry Tutor. (2023). Synthesis Challenge: from Cyclohexanone to a Complex Alcohol. YouTube.
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- Quora. (2015). How to produce 1-methylcyclohexanol from cyclohexanol.
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An In-depth Technical Guide to 1-Methylcyclohexanol: Synthesis, Properties, and Applications
A Note on the Topic: Initial searches for "1-acetylcyclohexanol" yielded limited and inconsistent data, suggesting it may be an unstable or less common compound. This guide will instead focus on the closely related and extensively documented tertiary alcohol, 1-methylcyclohexanol . The structural similarity and robust available data for 1-methylcyclohexanol make it a valuable and relevant subject for researchers, scientists, and drug development professionals.
Introduction to 1-Methylcyclohexanol
1-Methylcyclohexanol (CAS No. 590-67-0) is a cyclic tertiary alcohol with a molecular formula of C₇H₁₄O.[1][2] Its structure consists of a cyclohexane ring with a methyl group and a hydroxyl group attached to the same carbon atom.[2] This compound typically appears as a white solid or a clear, colorless liquid with a mild, camphor-like odor.[1][2] It is a versatile intermediate in organic synthesis and finds applications as a solvent and in the formulation of fragrances.[2] Its chemical stability and reactivity, characteristic of tertiary alcohols, make it a subject of interest in various chemical processes.
Synthesis of 1-Methylcyclohexanol
The most common and efficient laboratory-scale synthesis of 1-methylcyclohexanol is through the Grignard reaction, utilizing cyclohexanone as the starting material and methylmagnesium bromide as the Grignard reagent.[3][4] This reaction is a classic example of nucleophilic addition to a carbonyl group, forming a new carbon-carbon bond.
Grignard Synthesis from Cyclohexanone
The synthesis involves two primary steps: the nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic workup to protonate the resulting alkoxide.[5]
Reaction Mechanism:
-
Nucleophilic Addition: The partially negatively charged methyl group of the methylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[5]
-
Acidic Workup: The reaction mixture is treated with a dilute acid, such as aqueous ammonium chloride, to protonate the alkoxide, yielding 1-methylcyclohexanol.[5][6]
Caption: Grignard reaction mechanism for the synthesis of 1-methylcyclohexanol.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or THF
-
Methyl iodide or methyl bromide
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of methyl iodide or bromide in anhydrous ether to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Continue the dropwise addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[5]
-
Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous ether dropwise from the dropping funnel, maintaining the temperature below 20°C.[5] After the addition is complete, stir the mixture at room temperature for one hour.
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask.[6] Separate the ether layer, and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation or recrystallization.
Physicochemical Properties
The physical and chemical properties of 1-methylcyclohexanol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 590-67-0 | [1] |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | White solid or clear, colorless liquid | [1][2] |
| Melting Point | 24 - 26 °C | [7] |
| Boiling Point | 168 °C at 752 mmHg | [7] |
| Density | 0.919 g/mL at 25 °C | [2] |
| Flash Point | 68 °C (closed cup) | [7] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [2] |
| Refractive Index (n20/D) | 1.4585 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-methylcyclohexanol.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, and multiplets for the methylene protons of the cyclohexane ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the hydroxyl group, the methyl carbon, and the five methylene carbons of the cyclohexane ring.[10]
-
IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A strong C-O stretching absorption is also expected around 1150 cm⁻¹.[11]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of a methyl group (M-15).[11]
Caption: Workflow from synthesis to application of 1-methylcyclohexanol.
Reactivity and Applications
As a tertiary alcohol, 1-methylcyclohexanol does not undergo oxidation under mild conditions. Its primary reactivity involves reactions at the hydroxyl group.
-
Dehydration: A key reaction of 1-methylcyclohexanol is acid-catalyzed dehydration to form 1-methylcyclohexene.[12] This is an E1 elimination reaction that proceeds through a stable tertiary carbocation intermediate. Common dehydrating agents include sulfuric acid or phosphoric acid.[12]
-
Applications: 1-methylcyclohexanol serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2][12] It is also used as a solvent in certain industrial processes.[2]
Safety and Handling
1-Methylcyclohexanol is a flammable solid and presents several health hazards.[1][7]
-
Hazards: It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation.[1][7] It may also cause respiratory irritation.[7]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Keep away from heat, sparks, and open flames.[7]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash off with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[7]
References
- Quora. (2015, December 31).
- Filo. (2023, November 3). Starting with cyclohexanone, show how to prepare these compounds. [Link]
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- University of Calgary. Alcohols: Multi-Step Synthesis - Set #II. [Link]
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- SpectraBase. 1-Methylcyclohexanol. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). [Link]
- Reddit. (2025, September 12). ¹H NMR Spectrum of 1-methylcyclohexanol. [Link]
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- Google Search.
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A Spectroscopic Guide to 1-Acetylcyclohexanol: Structural Elucidation and Data Interpretation
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-acetylcyclohexanol, also known as 1-(1-hydroxycyclohexyl)ethan-1-one. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the structural characterization of this α-hydroxy ketone. By delving into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide offers not just data, but a detailed interpretation of the spectral features that confirm the molecular structure of this compound.
Introduction: The Importance of Spectroscopic Characterization
This compound is a valuable building block in organic synthesis. Its bifunctional nature, containing both a tertiary alcohol and a ketone, allows for a variety of chemical transformations. Accurate and unambiguous structural confirmation is paramount for its use in complex synthetic pathways and for ensuring the purity of resulting products. Spectroscopic methods provide a non-destructive and highly informative means of achieving this confirmation. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete structural picture of the molecule.
The synthesis of this compound has been reported through various methods, including the hydration of 1-ethynylcyclohexanol. A classic and reliable procedure is detailed in Organic Syntheses, which serves as a foundational method for obtaining this compound[1][2]. While this initial report focused on physical properties, subsequent studies have provided the detailed spectroscopic data necessary for modern standards of chemical characterization[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound provides a wealth of information about the different types of protons and their spatial relationships. The key to interpreting the spectrum lies in understanding how the electronic environment surrounding each proton influences its resonance frequency (chemical shift).
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.
-
Acquisition Parameters: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans is typically adequate.
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Data Interpretation:
The expected ¹H NMR spectral data for this compound is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0-4.5 | Singlet (broad) | 1H | -OH |
| ~2.2 | Singlet | 3H | -C(O)CH ₃ |
| ~1.2-1.8 | Multiplet | 10H | Cyclohexyl -CH ₂- |
-
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.
-
Acetyl Protons (-C(O)CH₃): The three protons of the acetyl methyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.
-
Cyclohexyl Protons (-CH₂-): The ten protons of the cyclohexane ring are in different chemical environments and will exhibit complex overlapping multiplets in the aliphatic region of the spectrum. The chair-to-chair interconversion of the cyclohexane ring at room temperature often leads to averaged signals for the axial and equatorial protons, further complicating the splitting patterns.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. This technique is particularly useful for identifying carbonyl carbons and quaternary carbons, which are not directly observed in ¹H NMR.
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Acquisition Parameters: A wider spectral width is required for ¹³C NMR (typically 0-220 ppm). Due to the low natural abundance of the ¹³C isotope, a larger number of scans is necessary to obtain a good signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation:
The expected ¹³C NMR spectral data for this compound is summarized below.
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | C =O |
| ~75 | C -OH (Quaternary) |
| ~35 | Cyclohexyl C H₂ (α to C-OH) |
| ~25 | Cyclohexyl C H₂ (β to C-OH) |
| ~22 | Cyclohexyl C H₂ (γ to C-OH) |
| ~26 | -C(O)C H₃ |
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is highly deshielded and appears at a characteristic downfield chemical shift.
-
Quaternary Carbon (C-OH): The carbon atom of the cyclohexane ring bonded to the hydroxyl group is a quaternary carbon and is also significantly deshielded.
-
Cyclohexyl Carbons (-CH₂-): The five methylene carbons of the cyclohexane ring will appear as distinct signals in the aliphatic region. Their chemical shifts are influenced by their proximity to the electron-withdrawing hydroxyl and acetyl groups.
-
Acetyl Carbon (-C(O)CH₃): The methyl carbon of the acetyl group appears in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol: Acquiring the IR Spectrum
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.
Data Interpretation:
The key IR absorption bands for this compound are presented in the table below.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 2940, 2860 | C-H stretch | Alkane (cyclohexyl and methyl) |
| ~1710 | C=O stretch | Ketone |
| ~1450 | C-H bend | Alkane |
| ~1150 | C-O stretch | Tertiary Alcohol |
-
O-H Stretch: The presence of a broad and strong absorption band in the region of 3600-3200 cm⁻¹ is a definitive indication of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
-
C-H Stretch: The absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the sp³ hybridized carbons of the cyclohexane ring and the acetyl methyl group.
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl stretching vibration of a saturated ketone.
-
C-O Stretch: The C-O stretching vibration of the tertiary alcohol typically appears in the fingerprint region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The ions are then accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Data Interpretation:
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Additionally, characteristic fragment ions will be observed due to the cleavage of bonds in the molecular ion.
-
Molecular Ion (M⁺•): The molecular formula of this compound is C₈H₁₄O₂. The expected molecular weight is approximately 142.19 g/mol . The mass spectrum should show a molecular ion peak at m/z = 142.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This can result in the loss of a methyl radical (•CH₃) to give a fragment at m/z = 127, or the loss of the cyclohexyl ring. A particularly favorable alpha-cleavage is the loss of the acetyl group to form an acylium ion at m/z = 43 (CH₃CO⁺), which is often a prominent peak.
-
Loss of Water: Alcohols can readily lose a molecule of water (H₂O) from the molecular ion, leading to a peak at m/z = 124 (M-18).
-
Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo various fragmentation pathways, leading to a series of smaller fragment ions.
-
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion: A Unified Structural Confirmation
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of hydrogen and carbon atoms, including the characteristic signals for the acetyl and hydroxyl-bearing quaternary carbons. IR spectroscopy confirms the presence of the key hydroxyl and ketone functional groups. Finally, mass spectrometry establishes the correct molecular weight and provides fragmentation patterns consistent with the proposed structure. This multi-faceted spectroscopic approach exemplifies a robust methodology for the structural elucidation of organic molecules, ensuring the identity and purity of compounds crucial for research and development.
References
- ChemSynthesis. 1-(1-hydroxycyclohexyl)ethanone.
- Stacy, G. W.; Mikulec, R. A. This compound. Organic Syntheses, Coll. Vol. 4, p.13 (1963); Vol. 35, p.1 (1955).
- Scribd. Organic Syntheses Collective Volume 4.
Sources
An In-depth Technical Guide to the Solubility of 1-Acetylcyclohexanol in Common Organic Solvents
Introduction
In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, solubility is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall efficacy. 1-Acetylcyclohexanol, a bifunctional molecule containing both a ketone and a tertiary alcohol, presents an interesting case study in solubility due to its capacity for a range of intermolecular interactions. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility in common organic solvents, offering field-proven insights and detailed methodologies for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's behavior in solution.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is essential before its solubility can be predicted or analyzed. This compound is a cyclic compound whose structure dictates its potential interactions with various solvents.
| Property | Value | Source |
| IUPAC Name | 1-acetylcyclohexan-1-ol | N/A |
| CAS Number | 1123-27-9 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Structure | ![]() | N/A |
| Density | 1.0248 g/cm³ (Predicted) | [1] |
| pKa | 13.28 ± 0.20 (Predicted) | [1] |
Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay of its structural features—a nonpolar cyclohexane ring, a polar carbonyl group (ketone), and a hydrogen-bonding hydroxyl group (tertiary alcohol)—with the properties of the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet.
Intermolecular Forces at Play
The solubility behavior of this compound is a direct consequence of the intermolecular forces it can establish with solvent molecules:
-
Hydrogen Bonding: The hydroxyl (-OH) group is the most significant contributor to solubility in polar, protic solvents. It can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom).
-
Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a strong dipole moment, with the oxygen atom being partially negative and the carbon atom being partially positive. This allows for strong electrostatic attractions with other polar molecules.[2]
-
London Dispersion Forces: The nonpolar cyclohexane ring and the methyl group contribute to van der Waals forces. These are the primary interactions with nonpolar solvents.
The balance between the hydrophilic character of the -OH and C=O groups and the lipophilic character of the C₈ hydrocarbon backbone determines the molecule's affinity for a given solvent.
Interaction with Solvent Classes
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also engage in hydrogen bonding. Strong hydrogen bonds are expected to form between the hydroxyl group of this compound and the solvent molecules, leading to high solubility. The polar carbonyl group further enhances this affinity through dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. They can act as hydrogen bond acceptors (e.g., the oxygen in acetone) for the hydroxyl group of this compound and engage in strong dipole-dipole interactions with its carbonyl group. High solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the dominant intermolecular forces are London dispersion forces.[3] The large nonpolar cyclohexane ring of this compound will interact favorably with these solvents. While the polar groups may hinder perfect miscibility, significant solubility is still expected as the hydrocarbon portion of the molecule is substantial.
Caption: Intermolecular forces of this compound.
Predicted Solubility Profile
While extensive experimental quantitative data for this compound is not widely published, a qualitative and predictive solubility profile can be constructed based on its molecular structure and the known behavior of similar compounds like 1-methylcyclohexanol and cyclohexanol.[4][5]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Miscible | Strong hydrogen bonding and dipole-dipole interactions. |
| Ethanol | Polar Protic | Miscible | Strong hydrogen bonding and dipole-dipole interactions. |
| Acetone | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions and H-bond acceptance. |
| Dichloromethane | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions. |
| Toluene | Nonpolar (Aromatic) | Soluble | Favorable dispersion forces with the cyclohexane and aromatic rings. |
| Hexane | Nonpolar | Soluble | The large nonpolar backbone interacts well via dispersion forces. |
| Water | Polar Protic | Sparingly Soluble | The large, nonpolar cyclohexane ring limits solubility despite H-bonding. |
Note: "Miscible" implies solubility in all proportions. "Highly Soluble" and "Soluble" are qualitative predictions. These predictions require experimental verification.
Experimental Protocol for Solubility Determination
To obtain definitive quantitative data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a reliable and widely accepted standard for determining the thermodynamic solubility of a compound.[6][7]
Objective
To determine the equilibrium solubility (in g/L or mg/mL) of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solute after equilibration must be visually confirmed.
-
Record the exact amount of solvent added to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
To ensure complete removal of suspended solids, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
-
Filtration and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent at known concentrations.
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.
-
Conclusion
This compound is a molecule with a dualistic nature, possessing both polar, hydrogen-bonding functional groups and a significant nonpolar hydrocarbon structure. This duality predicts its high solubility in a wide range of polar and nonpolar organic solvents, while its solubility in water is expected to be limited. For drug development professionals, this profile suggests that formulating this compound in non-aqueous or co-solvent systems is a promising strategy. However, as emphasized in this guide, theoretical predictions are no substitute for empirical data. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility values necessary for informed decision-making in formulation, process chemistry, and preclinical development.
References
- Doc Brown's Chemistry. Physical properties of aldehydes & ketones. [Link]
- CK-12 Foundation. Physical Properties of Aldehydes and Ketones. [Link]
- Wikipedia. Cyclohexanol. [Link]
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An In-depth Technical Guide to 1-Acetylcyclohexanol: Discovery, Synthesis, and Applications
Introduction: The Significance of α-Hydroxy Ketones in Alicyclic Chemistry
Within the vast landscape of organic chemistry, α-hydroxy ketones, also known as acyloins, represent a crucial class of bifunctional molecules.[1] Their inherent combination of a reactive carbonyl group and an adjacent hydroxyl moiety provides a versatile scaffold for a multitude of chemical transformations. 1-Acetylcyclohexanol, a member of this family, embodies the structural simplicity and synthetic potential that makes these compounds valuable building blocks in organic synthesis, with potential applications in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, aimed at researchers, scientists, and professionals in drug development.
The Historical Context: An Inferred Discovery in the Golden Age of Alicyclic Chemistry
Pinpointing a singular moment of "discovery" for this compound is challenging, as its first synthesis was likely not a celebrated breakthrough but rather a logical extension of the burgeoning field of alicyclic chemistry in the late 19th and early 20th centuries. The pioneering work of chemists like Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his extensive contributions to the field of alicyclic compounds, laid the fundamental groundwork for the synthesis and understanding of cyclic molecules.[2] The systematic investigation of terpenes and related cyclic hydrocarbons during this era led to the development of a robust toolkit of reactions for manipulating cyclic structures.[2]
It is highly probable that the first synthesis of this compound was achieved through one of the classical methods for forming carbon-carbon bonds on a cyclic framework, which were being actively explored at the time. The intellectual framework for its creation was well-established, and its synthesis would have been a natural progression in the exploration of the reactivity of cyclohexanone and the introduction of functionalized side chains.
Plausible Early Synthetic Methodologies: A Retrosynthetic Glance
Considering the chemical knowledge of the late 19th and early 20th centuries, several plausible routes for the initial synthesis of this compound can be postulated. These methods, while perhaps rudimentary by modern standards, were the cornerstones of organic synthesis.
The Barbier-Grignard Reaction: A Likely Candidate
The Barbier reaction, a precursor to the more widely known Grignard reaction, involves the in-situ formation of an organometallic reagent that then adds to a carbonyl compound.[3][4] It is conceivable that an early synthesis of this compound involved the reaction of cyclohexanone with an acetyl-metal species. A more refined approach, following the work of Victor Grignard, would involve the pre-formation of an acetyl Grignard reagent (or a synthetic equivalent) and its subsequent reaction with cyclohexanone.
Caption: Plausible Barbier-Grignard synthesis of this compound.
Acyloin Condensation: A Classic Route to α-Hydroxy Ketones
The acyloin condensation, a reductive coupling of two carboxylic esters using metallic sodium, is a hallmark reaction for the synthesis of α-hydroxy ketones.[5][6][7][8] While typically used for symmetrical acyloins, a mixed acyloin condensation involving an ester of a cyclohexyl carboxylic acid and an acetic acid ester could have been an early, albeit likely low-yielding, route to this compound.
Modern Synthetic Protocols: Efficiency and Selectivity
Contemporary organic synthesis offers a plethora of more efficient and selective methods for the preparation of this compound and its derivatives. These methods often leverage milder reaction conditions and provide higher yields.
Organometallic Addition to Cyclohexanone: The Workhorse Method
The addition of organometallic reagents to cyclohexanone remains the most direct and reliable method for the synthesis of this compound. The use of acetylide anions followed by hydration, or the direct addition of an acetyl anion equivalent, are common strategies.
Experimental Protocol: Synthesis via Acetylide Addition
Step 1: Formation of Lithium Acetylide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel, place a solution of n-butyllithium (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble acetylene gas through the solution until the Gilman test is negative, indicating complete consumption of the n-butyllithium.
Step 2: Addition to Cyclohexanone
-
To the freshly prepared lithium acetylide solution at -78 °C, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
Step 3: Hydration and Workup
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 1-ethynylcyclohexanol can then be hydrated using a mercury(II) salt catalyst in the presence of aqueous acid to yield this compound.[9]
Caption: Workflow for the synthesis of this compound via acetylide addition.
Oxidation of 1-Acetylcyclohexene
Another viable synthetic route involves the oxidation of 1-acetylcyclohexene. This precursor can be synthesized from 1-ethynylcyclohexanol.[10] Subsequent epoxidation of the double bond followed by regioselective ring-opening of the epoxide can yield the desired α-hydroxy ketone.
Physicochemical and Spectroscopic Properties
| Property | Predicted/Inferred Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.19 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be higher than 1-methylcyclohexanol (155-168 °C)[2][11] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption band around 1710 cm⁻¹ would indicate the C=O stretching of the ketone.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be characterized by a singlet for the acetyl methyl protons (CH₃-C=O) around δ 2.1-2.3 ppm. The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region (δ 1.2-2.0 ppm). The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would show a characteristic signal for the ketone carbonyl carbon in the downfield region (δ > 200 ppm). The carbon bearing the hydroxyl group would appear around δ 70-80 ppm. The acetyl methyl carbon would resonate around δ 25-30 ppm, and the cyclohexyl carbons would appear in the range of δ 20-40 ppm.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 142. Fragmentation patterns would likely involve the loss of an acetyl group (M - 43) and water (M - 18).
Applications in Research and Drug Development
This compound serves as a valuable intermediate in organic synthesis. The presence of two modifiable functional groups, the hydroxyl and the ketone, allows for a wide range of subsequent chemical transformations.
-
Scaffold for Complex Molecule Synthesis: The cyclohexyl ring provides a rigid, three-dimensional framework that can be further functionalized. The hydroxyl group can be used as a handle for ether or ester formation, or it can be eliminated to introduce a double bond. The ketone can undergo reactions such as reduction, reductive amination, or addition of nucleophiles.
-
Potential in Medicinal Chemistry: The 1-hydroxy-1-acyl motif is present in some biologically active molecules. The ability to synthesize a library of derivatives based on the this compound scaffold could be a valuable strategy in the search for new drug candidates. The lipophilic cyclohexyl group combined with the polar hydroxyl and ketone functionalities provides a starting point for tuning the pharmacokinetic properties of potential drug molecules.
Conclusion
While the specific historical details of the discovery of this compound may be lost to the annals of routine chemical synthesis, its importance as a representative of the α-hydroxy ketone class is clear. Its synthesis, rooted in the foundational principles of organic chemistry, has evolved to incorporate modern, high-yielding methodologies. The dual functionality of this compound provides a versatile platform for the construction of more complex molecular architectures, ensuring its continued relevance in the fields of organic synthesis and medicinal chemistry.
References
- Burkhardt, E. R., & Rieke, R. D. (1985). Direct Preparation of Organocadmium Compounds from Highly Reactive Cadmium Metal Powder. Synthesis of Ketones from Alkyl Halides by Cd* Mediated Coupling with Acyl Halides. J. Org. Chem., 50(1), 416–417.
- Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15–32.
- Einhorn, A., et al. (1905). Über die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie, 343(2-3), 207-305.
- Brunner, K. (1914). Über die Einwirkung von Hydrazin auf Diacylamine. Berichte der deutschen chemischen Gesellschaft, 47(3), 2671-2680.
- Barbier, P. (1899). Synthèse du diéthylhepténol. Compt. Rend., 128, 110.
- Organic Syntheses. (1941). 1-Acetylcyclohexene. Org. Synth., 21, 1.
- Einhorn-Brunner Reaction. (n.d.). In Wikipedia.
- Hydroxy ketone. (n.d.). In Wikipedia.
- Barbier reaction. (n.d.). In Wikipedia.
- NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples.
- Acyloin condensation. (n.d.). In Wikipedia.
- ChemicalDesk. (2013, January 22). Acyloin Condensation.
- Laue, T., & Plagens, A. (2005). Named Organic Reactions (2nd ed.). John Wiley & Sons, Ltd.
- ResearchGate. (n.d.). The Acyloin Condensation.
- PubChem. (n.d.). 1-Methylcyclohexanol.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693).
- Quora. (2015, December 31). How to produce 1-methylcyclohexanol from cyclohexanol.
- NIST. (n.d.). Cyclohexanol, 1-methyl-. In NIST Chemistry WebBook.
- Google Patents. (n.d.). Preparation of 1-ethynylcyclohexanol. US2858344A.
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An In-depth Technical Guide on the Theoretical vs. Experimental Yield of 1-Acetylcyclohexanol
This guide provides a comprehensive analysis of the synthesis of 1-acetylcyclohexanol, with a specialized focus on the comparison between theoretical and experimental yields. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers detailed experimental protocols, and explores the critical factors that influence reaction outcomes.
Foundational Principles: The Grignard Reaction for this compound Synthesis
The synthesis of this compound is predominantly achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1] This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group.[1] In this specific synthesis, methylmagnesium bromide (the Grignard reagent) attacks the electrophilic carbonyl carbon of cyclohexanone.
The reaction mechanism initiates with the formation of the Grignard reagent from magnesium metal and an alkyl halide. This is followed by the nucleophilic attack on the carbonyl carbon, leading to the formation of a tertiary alcohol upon acidic workup.[2][3][4]
Reaction Scheme:
-
Step 1: Grignard Reagent Formation CH₃Br + Mg → CH₃MgBr
-
Step 2: Nucleophilic Addition CH₃MgBr + C₆H₁₀O → C₆H₁₀(OMgBr)CH₃
-
Step 3: Acidic Workup C₆H₁₀(OMgBr)CH₃ + H₃O⁺ → C₆H₁₀(OH)CH₃ + Mg(OH)Br
This process culminates in the formation of this compound, a tertiary alcohol.[5]
Mastering the Synthesis: A Validated Experimental Protocol
Achieving a high experimental yield requires meticulous attention to detail, particularly in maintaining anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[6][7]
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Preparation: All glassware must be rigorously dried in an oven to eliminate any trace of water.[2] Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.[6]
-
Grignard Reagent Formation:
-
In a three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings. A crystal of iodine can be added to activate the magnesium surface.[1][2]
-
Add a solution of methyl bromide in the anhydrous solvent dropwise to the magnesium. The reaction is initiated when the iodine color fades and bubbling occurs.[1]
-
Maintain a gentle reflux by controlling the addition rate.[1] After the addition is complete, stir the mixture until most of the magnesium is consumed.[2]
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.[2]
-
Add a solution of cyclohexanone in the anhydrous solvent dropwise, keeping the temperature below 10°C to minimize side reactions.[1][3]
-
After the addition, allow the mixture to stir at room temperature for at least 30 minutes to ensure the reaction goes to completion.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent.[2][9]
-
Combine the organic extracts and wash with brine.[3] Dry the organic layer over anhydrous sodium sulfate.[3][9]
-
After removing the drying agent, evaporate the solvent. The crude product can then be purified by vacuum distillation to obtain pure this compound.[9]
-
Theoretical Yield vs. Experimental Reality: A Quantitative Comparison
The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[10][11] The experimental yield is the actual amount of product obtained after the synthesis and purification.[12][13]
Calculating Theoretical Yield:
-
Determine the Limiting Reactant: Identify the reactant that will be completely consumed first in the reaction.[10][14] This is done by comparing the mole ratio of the reactants to the stoichiometry of the balanced equation.[15]
-
Calculate Moles of Product: Based on the stoichiometry, calculate the number of moles of this compound that can be produced from the limiting reactant.[15]
-
Calculate Mass of Product: Multiply the moles of the product by its molar mass to get the theoretical yield in grams.[12][13]
Factors Influencing Experimental Yield:
The experimental yield is almost always lower than the theoretical yield due to several factors:
-
Incomplete Reactions: The reaction may not go to completion.
-
Side Reactions: Competing reactions can consume the reactants, reducing the amount of desired product.[3][7] Common side reactions in Grignard synthesis include enolization of the ketone and Wurtz coupling.[4][7]
-
Losses During Work-up: Product can be lost during transfers, extractions, and purification steps.[6]
-
Purity of Reagents: The presence of impurities, especially water, can significantly lower the yield by reacting with the Grignard reagent.[6][7]
Quantitative Data Summary:
| Parameter | Reactant 1: Methyl Bromide | Reactant 2: Cyclohexanone | Product: this compound |
| Molar Mass ( g/mol ) | 94.94 | 98.14 | 142.24 |
| Example Moles Used | 0.1 mol | 0.08 mol (Limiting) | - |
| Stoichiometric Ratio | 1 | 1 | 1 |
| Theoretical Moles | - | - | 0.08 mol |
| Theoretical Yield (g) | - | - | 11.38 g |
| Typical Experimental Yield (%) | - | - | 60-80% |
| Actual Experimental Yield (g) | - | - | 6.83 - 9.10 g |
Troubleshooting and Optimization
Low experimental yields are a common challenge. Here are some field-proven insights to enhance the outcome:
-
Ensuring Anhydrous Conditions: This is the most critical factor. Flame-dry all glassware and use freshly distilled, anhydrous solvents.[6][7]
-
Magnesium Activation: If the Grignard reaction is difficult to initiate, crushing the magnesium turnings or adding a small amount of 1,2-dibromoethane can help.[6][8]
-
Temperature Control: Maintaining a low temperature during the addition of the ketone minimizes the formation of byproducts.[1][3]
-
Purity of Starting Materials: Use high-purity cyclohexanone and methyl bromide.
Mechanism of a Key Side Reaction: Enolization
Caption: Enolization of cyclohexanone by the Grignard reagent.
Conclusion
The synthesis of this compound via the Grignard reaction is a fundamental process in organic chemistry. While the theoretical yield provides a benchmark, the experimental yield is a more realistic measure of the reaction's success. By understanding the underlying principles, adhering to a meticulous experimental protocol, and being aware of the factors that can diminish the yield, researchers can optimize this synthesis for applications in drug development and other scientific endeavors.
References
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- Application Notes and Protocols for the Grignard Synthesis of 1-Ethylcyclohexanol - Benchchem. (n.d.).
- Troubleshooting low yields in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.).
- Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols - Benchchem. (n.d.).
- This compound - Organic Syntheses Procedure. (n.d.).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14).
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- On Percent Yields Dehydration of Cyclohexanol to Cyclohexene. Theoretical yield. First write out the balanced equation. This i. (n.d.).
- Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. (2012, December 31).
- A Step-by-step Guide to Calculating Limiting Reagent, Theoretical Yield, and Percent Yield - UW Oshkosh. (n.d.).
- Percent Yield Calculations Dehydration of Cyclohexanol to Cyclohexene. Theoretical yield. First write out the balanced equation. (n.d.).
- 1-Methylcyclohexanol synthesis - ChemicalBook. (n.d.).
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An In-depth Technical Guide on the Stability and Storage of 1-Acetylcyclohexanol
Introduction
1-Acetylcyclohexanol is a bifunctional organic molecule featuring a tertiary alcohol and a ketone, making it a valuable intermediate in various synthetic pathways within pharmaceutical and chemical research. The inherent reactivity of its α-hydroxy ketone moiety, however, presents significant challenges to its long-term stability and storage. Ensuring the chemical integrity of this compound is paramount for the reproducibility of experimental results and the quality of downstream products. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for assessing its purity and degradation, grounded in established chemical principles and data from closely related structural analogs.
Chemical Profile and Intrinsic Stability
This compound (CAS No. 1123-27-9) possesses a unique structural architecture that dictates its chemical behavior. The presence of a tertiary alcohol adjacent to a carbonyl group (an α-hydroxy ketone) is the primary determinant of its stability profile.
Structural Features and Inherent Reactivity
The key functional groups and their impact on stability are:
-
Tertiary Alcohol: Unlike primary or secondary alcohols, the tertiary alcohol in this compound is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon.[1] However, it is highly susceptible to acid-catalyzed dehydration (elimination) to form an alkene.[1]
-
α-Hydroxy Ketone Moiety: This arrangement is known to be sensitive to heat, acid, and base, potentially undergoing an α-ketol (or acyloin) rearrangement. This reversible isomerization involves the migration of an alkyl group, driven by the formation of a more thermodynamically stable product.
The following diagram illustrates the molecular structure and highlights its key reactive sites.
Caption: Recommended workflow for handling this compound to minimize degradation.
Methodology for Stability Assessment
To ensure the quality of this compound, particularly for sensitive applications, its stability must be empirically verified. This involves purity analysis and forced degradation studies to understand potential degradation pathways.
Protocol for Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a suitable technique for assessing the purity of the relatively volatile this compound and detecting related impurities like dehydration products.
-
Objective: To quantify the purity of a this compound sample and detect volatile impurities.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Methodology:
-
Column Selection: A mid-polarity capillary column (e.g., DB-624 or equivalent) is recommended to achieve good separation between the polar analyte and potential non-polar degradation products like 1-acetylcyclohexene.
-
Sample Preparation: Accurately prepare a solution of this compound in a high-purity solvent like ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.
-
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).
-
-
Data Analysis: Calculate purity based on the relative peak area percentage. Identification of unknown peaks may require Gas Chromatography-Mass Spectrometry (GC-MS). [2][3]
-
Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule. [4][5]It involves subjecting the compound to conditions more severe than those it would typically encounter.
Caption: Workflow for conducting forced degradation studies on this compound.
-
Objective: To identify potential degradation products and pathways under various stress conditions.
-
Methodology:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Apply Stress Conditions:
-
Acidic: Add HCl to the stock solution to a final concentration of 0.1 M. Heat at 60 °C.
-
Basic: Add NaOH to the stock solution to a final concentration of 0.1 M. Heat at 60 °C.
-
Oxidative: Add 3% H₂O₂ to the stock solution. Keep at room temperature.
-
Thermal: Store the neat compound in a sealed vial at an elevated temperature (e.g., 80 °C).
-
Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, along with an unstressed control, using a stability-indicating method, such as a gradient HPLC-UV method coupled with a mass spectrometer (LC-MS) to separate the parent compound from its degradants and aid in their identification.
-
Conclusion
While this compound is a synthetically useful molecule, its α-hydroxy ketone structure imparts an inherent instability that researchers must proactively manage. The principal degradation risks stem from acid-catalyzed dehydration and thermal or pH-mediated rearrangements. Adherence to stringent storage and handling protocols—specifically, refrigeration under an inert atmosphere and protection from light—is critical for preserving its chemical integrity. For applications demanding high purity, the implementation of routine analytical testing and a foundational understanding of its degradation pathways through forced degradation studies are essential self-validating systems that ensure the reliability and reproducibility of scientific outcomes.
References
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- Solubility of Things. (n.d.). 1-Methylcyclohexanol. [Link]
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The Synthetic Potential of 1-Acetylcyclohexanol and Its Surrogates: A Technical Guide for Chemical Researchers
This guide provides an in-depth analysis of 1-acetylcyclohexanol's role in organic synthesis. Recognizing its limited availability and documentation as a starting material, we first explore its theoretical reactivity based on its α-hydroxy ketone structure. Subsequently, we present a comprehensive examination of two structurally related, well-established, and versatile precursors—1-methylcyclohexanol and 1-ethynylcyclohexanol —offering detailed, field-proven protocols for their synthesis and derivatization.
Part 1: The Enigmatic Precursor: this compound
This compound is an organic molecule featuring a hydroxyl group and an acetyl group attached to the same carbon atom of a cyclohexane ring. This structure classifies it as a tertiary α-hydroxy ketone. Despite its intriguing functionality, this compound is not a commonly available starting material, and literature detailing its use as a synthetic precursor is sparse.
The inherent reactivity of the α-hydroxy ketone moiety suggests potential instability or a propensity for rearrangement, which may contribute to its limited commercial availability. The classical α-ketol rearrangement, for instance, describes the acid- or base-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, driven by the formation of a more thermodynamically stable isomer[1][2].
Hypothesized Reactivity and Synthetic Utility
Based on the fundamental principles of organic chemistry, the reactivity of this compound can be predicted. The molecule offers two primary reactive centers: the tertiary alcohol and the ketone.
-
Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions. However, the α-hydroxy ketone functionality can be selectively oxidized. For example, copper(I)-catalyzed oxidation using oxygen as the oxidant is an efficient method for converting α-hydroxy ketones into α-keto aldehydes[3].
-
Rearrangement: As mentioned, it could undergo an α-ketol rearrangement, potentially leading to the formation of a ring-expanded or rearranged product, a reaction that has been extensively studied in steroidal systems[2].
-
Derivatization: The hydroxyl group can undergo esterification or etherification to protect the alcohol or introduce new functional groups.
Plausible Synthetic Routes to this compound
For researchers interested in studying this specific molecule, several synthetic strategies can be proposed:
-
Asymmetric Synthesis via Decarboxylative Chlorination: A modern approach involves the organocatalytic enantioselective decarboxylative chlorination of β-ketocarboxylic acids, followed by nucleophilic substitution with a hydroxide source to yield chiral tertiary α-hydroxyketones[4].
-
Direct Oxidation of an Enolate: The α-hydroxylation of a ketone can be achieved by generating an enolate from 1-acetylcyclohexane and trapping it with an electrophilic oxygen source, such as a (camphorsulfonyl)oxaziridine[5].
-
Nucleophilic Acylation: A direct synthesis could involve the nucleophilic acylation of cyclohexanone with an acyllithium reagent, which can act as an equivalent to the acetyl anion[6].
Part 2: Established and Versatile Alternatives
Given the challenges associated with this compound, research and drug development professionals often turn to more stable and well-documented precursors. 1-Methylcyclohexanol and 1-ethynylcyclohexanol serve as excellent surrogates, providing reliable pathways to a variety of functionalized cyclohexyl motifs.
In-Depth Focus: 1-Methylcyclohexanol
1-Methylcyclohexanol is a commercially available tertiary alcohol that serves as a foundational building block for various synthetic transformations.[7][8]
Synthesis of 1-Methylcyclohexanol
The most common and efficient laboratory synthesis is the Grignard reaction, involving the nucleophilic addition of a methyl group to cyclohexanone.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of methyl bromide or iodide (1.1 eq) in anhydrous diethyl ether or THF dropwise. A crystal of iodine can be added to initiate the reaction.
-
Addition to Cyclohexanone: Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous ether dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield 1-methylcyclohexanol.
Caption: E1 mechanism for the dehydration of 1-methylcyclohexanol.
[9]
-
Setup: To a 100 mL round-bottom flask, add 1-methylcyclohexanol (0.2 mol) and a catalytic amount of concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) (approx. 2-3 mL).
-
Reaction: Heat the mixture gently using a heating mantle. The product, 1-methylcyclohexene, will co-distill with water. Collect the distillate in a flask cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and perform a final simple distillation to obtain pure 1-methylcyclohexene.
| Property | 1-Methylcyclohexanol | 1-Methylcyclohexene |
| Formula | C₇H₁₄O | C₇H₁₂ |
| Molar Mass | 114.19 g/mol | 96.17 g/mol |
| Boiling Point | ~168 °C | ~110 °C |
| Density | ~0.919 g/mL | ~0.81 g/mL |
| Yield (Dehydration) | N/A | 75-90% [9] |
In-Depth Focus: 1-Ethynylcyclohexanol
1-Ethynylcyclohexanol is a bifunctional molecule containing both a tertiary alcohol and a terminal alkyne, making it an exceptionally versatile precursor in fine chemical synthesis. [10][11][12]
Synthesis of 1-Ethynylcyclohexanol
This precursor is synthesized via the nucleophilic addition of an acetylide anion to cyclohexanone.
[12]
-
Acetylide Formation: In a flask equipped for low-temperature reactions, dissolve sodium amide (NaNH₂) in liquid ammonia at -78 °C. Bubble acetylene gas through the solution to form sodium acetylide.
-
Addition to Cyclohexanone: Add a solution of cyclohexanone (1.0 eq) in an anhydrous solvent like THF to the sodium acetylide suspension at -78 °C.
-
Work-up: After the reaction is complete, quench carefully by adding a proton source, such as solid ammonium chloride, followed by an aqueous work-up.
-
Extraction and Purification: Extract the product with ether, dry the organic layer, and purify by vacuum distillation or recrystallization.
Key Reaction: Conversion to 1-Acetylcyclohexene
A significant application of 1-ethynylcyclohexanol is its acid-catalyzed isomerization to 1-acetylcyclohexene, a reaction known as the Rupe rearrangement. This transformation directly links the ethynyl precursor to an acetyl-functionalized cyclohexene ring.
[13]
-
Setup: In a 500 mL round-bottom flask, place 1-ethynylcyclohexanol (0.32 mol), dry benzene (250 mL), and phosphorus pentoxide (P₂O₅) (10 g).
-
Reaction: Attach a reflux condenser and gently reflux the solution on a steam cone for 2.5 hours.
-
Work-up: Cool the flask and decant the benzene solution from the solid residue. Wash the solution with 5% sodium bicarbonate solution and then dry over anhydrous sodium sulfate.
-
Purification: Remove the benzene by distillation at atmospheric pressure. Carefully fractionate the residue under reduced pressure to yield pure 1-acetylcyclohexene (Yield: 56-70%).
Caption: Synthetic pathway from cyclohexanone to 1-acetylcyclohexene.
Part 3: Broader Synthetic Applications from Cyclohexanone
Cyclohexanone itself is the parent precursor for these molecules and can be used in other key transformations to generate diverse cyclohexyl derivatives.
The Wittig Reaction
The Wittig reaction provides a powerful method for converting the carbonyl group of cyclohexanone directly into a carbon-carbon double bond with high regioselectivity, avoiding the isomeric mixtures often seen in elimination reactions. [14]Reacting cyclohexanone with methylenetriphenylphosphorane (Ph₃P=CH₂) yields methylenecyclohexane exclusively, a feat not easily accomplished via the dehydration of 1-methylcyclohexanol. [15]
Caption: Mechanism of the Wittig reaction on cyclohexanone.
Conclusion
While this compound remains a molecule of theoretical interest due to the versatile reactivity of its α-hydroxy ketone structure, it is not an established precursor in the synthetic chemist's toolbox. This guide has illuminated its potential reactivity and plausible synthetic routes. More importantly, it has provided a detailed, practical framework for utilizing two superior alternatives: 1-methylcyclohexanol and 1-ethynylcyclohexanol. These readily accessible compounds offer robust, high-yield, and well-documented pathways to a wide array of functionalized cyclohexanes, making them invaluable assets for researchers in fine chemical and pharmaceutical development.
References
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- Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. (2018). National Institutes of Health.
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- THE REACTION OF 2-CHLOROCYCLOHEXANONE WITH GRIGNARD REAGENTS AND THE REARRANGEMENT OF THE RESULTING CHLOROHYDRINS. (1953). Journal of the American Chemical Society.
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Unlocking the Potential of a Versatile Scaffold: A Technical Guide to Emerging Research Areas for 1-Acetylcyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Versatility of 1-Acetylcyclohexanol
In the landscape of medicinal chemistry and materials science, the identification of versatile and synthetically accessible scaffolds is paramount. This compound, a tertiary alcohol, presents itself as such a scaffold, possessing a unique combination of a rigid cyclohexane core and two key functional groups—a hydroxyl and an acetyl group—poised for diverse chemical transformations. This guide delves into the potential research avenues for derivatives of this compound, offering a technical overview of synthetic strategies, a survey of promising pharmacological applications, and an exploration of its nascent potential in materials science. As a senior application scientist, the narrative that follows is grounded in the principles of chemical reactivity and biological rationale, aiming to provide actionable insights for the research and development community.
Part 1: The Synthetic Chemist's Gateway: Crafting Diversity from this compound
The synthetic utility of this compound lies in the reactivity of its hydroxyl and acetyl moieties. These functional groups serve as handles for a wide array of chemical modifications, enabling the construction of a diverse library of derivatives.
Foundational Reactions: Esterification and Condensation
The tertiary hydroxyl group of this compound can readily undergo Fischer-Speier esterification in the presence of a carboxylic acid and an acid catalyst.[1][2] This reaction is a straightforward method to introduce a variety of acyl groups, thereby modulating the lipophilicity and steric bulk of the molecule.
The acetyl group, with its enolizable α-protons, is a prime candidate for Knoevenagel condensation with aldehydes and other active methylene compounds.[3][4] This reaction opens the door to a vast array of α,β-unsaturated ketone derivatives, which are valuable precursors for further synthetic transformations, including Michael additions and cycloadditions.
Experimental Protocol: Fischer Esterification of this compound
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the desired carboxylic acid (1.1 eq.) and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Building Biologically Relevant Heterocycles: Pyrimidines and Spirooxindoles
The dicarbonyl-like nature of this compound derivatives, particularly after condensation reactions, makes them excellent precursors for the synthesis of heterocyclic compounds.
-
Pyrimidines: Condensation of a 1,3-dicarbonyl compound (derivable from this compound) with urea, thiourea, or guanidine is a classical and effective method for the synthesis of pyrimidine rings.[5][6][7] Given the prevalence of the pyrimidine scaffold in pharmaceuticals, this represents a significant area for exploration.
-
Spirooxindoles: The cyclohexanone moiety, which can be accessed from this compound, is a key building block for the synthesis of spirooxindoles. These complex, three-dimensional structures are of great interest in medicinal chemistry due to their diverse biological activities.[8][9][10] A common synthetic route involves the reaction of a cyclohexanone derivative with isatin and an amino acid to generate an azomethine ylide, which then undergoes a [3+2] cycloaddition.
Diagram: Synthesis of Spirooxindoles
Caption: General scheme for the synthesis of spirooxindoles.
Experimental Protocol: Synthesis of Di-Spirooxindoles
-
Dissolve the substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (0.25 mmol), isatin derivative (0.25 mmol), and (2S)-octahydro-1H-indole-2-carboxylic acid (0.37 mmol) in methanol (20 mL).[9]
-
Reflux the reaction mixture for 1-1.5 hours, monitoring the reaction by TLC.[9]
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using 100–200 mesh silica gel and an appropriate eluent system (e.g., 10–20% ethyl acetate/n-hexane) to afford the pure spirooxindole.[9]
Part 2: The Pharmacological Frontier: Bioactivity of this compound Derivatives
The structural diversity achievable from the this compound scaffold translates into a wide range of potential pharmacological activities.
Anticancer Potential: The Promise of Spirooxindoles
Spirooxindoles derived from cyclohexanone have demonstrated significant potential as anticancer agents.[8][9][11][12] These compounds have been shown to be cytotoxic against a variety of cancer cell lines, including prostate (PC3), cervical (HeLa), and breast (MCF-7, MDA-MB231) cancer cells.[9]
Table 1: In Vitro Anticancer Activity of Selected Di-Spirooxindole Analogs [9]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 4b | PC3 (Prostate) | 3.7 ± 1.0 |
| 4a | HeLa (Cervical) | 7.1 ± 0.2 |
| 4l | HeLa (Cervical) | 7.2 ± 0.5 |
| 4i | MDA-MB231 (Breast) | 7.63 ± 0.08 |
| Doxorubicin | HeLa (Cervical) | 0.9 ± 0.14 |
Data extracted from a study on di-spirooxindole analogs.[9]
A plausible mechanism of action for some of these spirooxindoles is the inhibition of the MDM2-p53 protein-protein interaction, a key pathway in cancer progression.[9][11]
Diagram: MDM2-p53 Inhibition
Caption: Proposed mechanism of action for spirooxindole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [6]
-
Seed cancer cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values from the dose-response curves.
Broadening the Spectrum: Antimicrobial and Antiviral Activities
Cyclohexanol and its derivatives have been reported to possess antimicrobial properties, showing activity against Gram-positive bacteria.[13][14] Furthermore, the synthesis of cyclohexenyl nucleosides has demonstrated pronounced activity against herpes simplex virus type 1 and type 2, suggesting a promising avenue for antiviral drug discovery.[15]
Targeting Inflammation and Pain
Cyclohexyl-N-acylhydrazone derivatives have been identified as orally active analgesic and anti-inflammatory agents.[16] Their mechanism of action is likely linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[17]
A New Frontier: Neuroprotective Potential
Certain cyclohexenone derivatives have been shown to stimulate neuronal growth, and other cyclohexanol-related compounds have demonstrated protective effects in models of neurodegenerative diseases.[18][19][20][21] This suggests that derivatives of this compound could be explored for their potential in treating conditions like Alzheimer's and Parkinson's disease.
Part 3: Beyond Biology: this compound in Materials Science
While less explored, the rigid cyclohexane core of this compound makes it an attractive building block for functional materials.
Monomers for Novel Polymers
The hydroxyl group of this compound can be functionalized with a polymerizable group, such as an acrylate, to form a novel monomer. The resulting poly(1-acetylcyclohexyl acrylate) could exhibit interesting thermal and mechanical properties due to the bulky, rigid cyclohexyl group. Techniques like atom transfer radical polymerization (ATRP) could be employed for the controlled synthesis of such polymers.[22][23]
Diagram: Polymerization of a this compound Derivative
Caption: Proposed synthesis of a functional polymer.
Part 4: In Silico Insights: Computational Design of this compound Derivatives
Computational chemistry offers powerful tools to guide the design and optimization of novel this compound derivatives.
Predicting Biological Activity and Binding
-
Molecular Docking: This technique can be used to predict the binding mode and affinity of designed derivatives to their biological targets, such as the MDM2 protein.[16][24][25][26]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities, enabling the prediction of the potency of novel compounds.[11][12][20][27][28]
-
Molecular Dynamics (MD) and Free Energy Calculations: MD simulations can provide insights into the dynamic behavior of ligand-protein complexes, while free energy calculations can yield more accurate predictions of binding affinities.[29][30][31][32][33]
ADME-Tox Prediction
In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are crucial for assessing the drug-likeness of newly designed compounds early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic and safety profiles.[16][24]
Conclusion: A Scaffold Ripe for Discovery
This compound represents a synthetically tractable and versatile scaffold with significant, yet largely untapped, potential in both medicinal chemistry and materials science. The ease of derivatization of its hydroxyl and acetyl groups provides a gateway to a vast chemical space populated with molecules exhibiting a range of promising biological activities, most notably as anticancer agents in the form of spirooxindoles. The future of research in this area lies in the systematic exploration of these derivatives, guided by a synergistic interplay of synthetic chemistry, biological evaluation, and computational modeling. This guide has laid out a roadmap for such an exploration, and it is with anticipation that we await the novel discoveries that will undoubtedly emerge from the scientific community's engagement with this promising chemical entity.
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literature review of 1-acetylcyclohexanol synthesis methods
An In-depth Technical Guide to the Synthesis of 1-Acetylcyclohexanol
Introduction
This compound is a bifunctional organic molecule containing both a tertiary alcohol and a ketone functional group. This unique structural arrangement makes it a valuable intermediate and building block in various synthetic applications, including the development of pharmaceuticals and specialty chemicals. Its synthesis requires careful consideration of reagent compatibility and reaction conditions to achieve high yields and purity. This guide provides a comprehensive review of the principal methods for synthesizing this compound, offering detailed protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the most suitable route for their specific needs.
Primary Synthetic Route: Mercury-Catalyzed Hydration of 1-Ethynylcyclohexanol
The most well-documented and reliable method for preparing this compound is the hydration of 1-ethynylcyclohexanol.[1] This reaction follows Markovnikov's rule, where the addition of water across the carbon-carbon triple bond is catalyzed by a mercury(II) salt in the presence of a strong acid.
Reaction Principle and Mechanism
The mechanism involves the formation of a pi-complex between the alkyne and the mercuric ion, which activates the triple bond for nucleophilic attack by water. The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final product.
-
Activation of the Alkyne : The electrophilic mercuric ion (Hg²⁺) attacks the alkyne's pi system to form a cyclic mercurinium ion intermediate.
-
Nucleophilic Attack : A water molecule attacks the more substituted carbon of the mercurinium ion, leading to the formation of an organomercury enol.
-
Protonolysis : The carbon-mercury bond is cleaved by acid (protonolysis) to replace the mercury with a hydrogen atom.
-
Keto-Enol Tautomerization : The resulting enol is unstable and quickly rearranges to the final product, this compound.[1]
Caption: Mechanism of Mercury-Catalyzed Hydration.
In-Depth Experimental Protocol
The following protocol is based on the procedure reported in Organic Syntheses, which provides a reliable and high-yield method.[1]
Equipment Setup: A 1-liter, three-necked, round-bottomed flask is equipped with a sealed mechanical stirrer, a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel.
Procedure:
-
Catalyst Preparation : In the flask, dissolve 5.0 g of mercuric oxide in a solution of 8 mL of concentrated sulfuric acid and 190 mL of water.
-
Reaction Initiation : Warm the catalyst solution to 60°C with stirring.
-
Substrate Addition : Add 49.7 g (0.40 mole) of 1-ethynylcyclohexanol dropwise from the dropping funnel over a period of 1.5 hours, maintaining the temperature at 60°C.
-
Reaction Completion : After the addition is complete, continue stirring the mixture at 60°C for an additional 10 minutes.
-
Workup - Extraction : Allow the mixture to cool. A green organic layer will separate. Transfer the entire mixture to a separatory funnel. Take up the organic layer in 150 mL of diethyl ether. Extract the aqueous layer four times with 50-mL portions of ether.
-
Workup - Washing : Combine the ethereal extracts and wash them with 100 mL of saturated sodium chloride (brine) solution. This wash helps remove the green color.[1]
-
Drying and Solvent Removal : Dry the ether solution over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the ether using a rotary evaporator.
-
Purification : Purify the crude residue by distillation under reduced pressure. Collect the fraction boiling at 92–94°C/15 mm Hg.[1]
Caption: Experimental Workflow for Hydration Synthesis.
Data Summary & Discussion
| Parameter | Value | Reference |
| Yield | 65–67% | [1] |
| Boiling Point | 92–94°C / 15 mm Hg | [1] |
| Refractive Index (n²⁵D) | 1.4670 | [1] |
| Density (d²⁵₄) | 1.0248 | [1] |
Causality and Field Insights:
-
Catalyst Choice : Mercuric sulfate (formed in situ from mercuric oxide and sulfuric acid) is a highly effective catalyst for alkyne hydration due to its ability to activate the pi system. However, its high toxicity is a significant drawback, necessitating stringent safety protocols and proper waste disposal.
-
Acidic Medium : The strong acid (H₂SO₄) serves two purposes: it protonates the intermediate and prevents the precipitation of mercuric oxide.
-
Temperature Control : Maintaining the reaction at 60°C is crucial. Lower temperatures result in a sluggish reaction, while higher temperatures can promote side reactions and rearrangement of the starting material.[1]
-
Workup : The brine wash is effective in breaking up emulsions and removing residual water and some impurities.[1] The purity of the final product is validated by the consistency of its boiling point and refractive index across distilled fractions.[1]
Alternative Synthetic Routes
While mercury-catalyzed hydration is the most established method, other routes have been reported, offering alternatives that may be preferable depending on reagent availability and safety considerations.
Organometallic Addition to 1-Hydroxycyclohexanecarboxylic Acid
This method involves the reaction of 1-hydroxycyclohexanecarboxylic acid with two or more equivalents of an organolithium reagent, such as methyllithium.[1]
Reaction Principle and Mechanism:
-
Deprotonation : The first equivalent of methyllithium acts as a base, deprotonating the carboxylic acid and the tertiary alcohol to form a dilithium salt.
-
Nucleophilic Addition : The second equivalent of methyllithium acts as a nucleophile, attacking the carboxylate carbon to form a tetrahedral intermediate (a ketone di-anion).
-
Workup : Acidic workup protonates the intermediate, which then collapses to form the ketone, this compound.
Caption: Comparison of Primary Synthesis Routes.
Conclusion
The synthesis of this compound can be achieved through several effective routes. The mercury-catalyzed hydration of 1-ethynylcyclohexanol stands out as the most thoroughly documented method, providing a reliable pathway with good yields. [1]However, the severe environmental and health risks associated with mercury compounds cannot be overstated. For laboratories equipped to handle highly reactive organometallic reagents, the addition of methyllithium to 1-hydroxycyclohexanecarboxylic acid presents a compelling, mercury-free alternative. The choice of synthesis path will ultimately be guided by the researcher's access to starting materials, familiarity with specific reaction techniques, and the laboratory's capacity to manage the associated safety hazards.
References
- Stacy, G. W., & Mikulec, R. A. (1955). This compound. Organic Syntheses, 35, 1. [Link]
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Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 1-Acetylcyclohexanol
Abstract
This document provides a comprehensive, two-step protocol for the laboratory synthesis of 1-acetylcyclohexanol, a tertiary alcohol containing a ketone functional group. The synthesis commences with the nucleophilic addition of an acetylide anion to cyclohexanone, yielding the intermediate, 1-ethynylcyclohexanol. This intermediate is subsequently hydrated under acidic conditions using a mercury(II) catalyst to afford the target compound. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines tailored for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
This compound is a valuable bifunctional molecule, incorporating both a tertiary alcohol and a methyl ketone. This structure makes it a potentially useful building block in the synthesis of more complex organic molecules. The synthetic approach detailed herein is a logical and efficient two-step process, beginning from the readily available starting material, cyclohexanone.
Overall Synthetic Scheme:
-
Step 1: Ethynylation of Cyclohexanone. This step involves the nucleophilic attack of an acetylide anion on the electrophilic carbonyl carbon of cyclohexanone. This classic carbon-carbon bond-forming reaction produces the tertiary alkynyl alcohol, 1-ethynylcyclohexanol.[1][2]
-
Step 2: Markovnikov Hydration of 1-Ethynylcyclohexanol. The terminal alkyne of the intermediate is then hydrated in the presence of an acid and a mercury(II) salt catalyst. This reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form, yielding the final product, this compound.[3][4][5]
Reaction Mechanisms
Step 1: Formation of 1-Ethynylcyclohexanol
The reaction is initiated by the deprotonation of acetylene by a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to form the sodium acetylide salt. The resulting acetylide anion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield 1-ethynylcyclohexanol.[1]
Step 2: Hydration of 1-Ethynylcyclohexanol
The mercury(II)-catalyzed hydration of a terminal alkyne is a regioselective process that follows Markovnikov's rule.[4][5] The mercury(II) ion acts as a Lewis acid, activating the alkyne towards nucleophilic attack by water. Water adds to the more substituted carbon of the triple bond, forming a mercury-containing enol intermediate after a series of steps. Under acidic conditions, the mercury is replaced by a proton, and the unstable enol intermediate undergoes keto-enol tautomerization to form the thermodynamically more stable methyl ketone, this compound.[4][6][7]
Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Step 1: 1-Ethynylcyclohexanol Synthesis | ||||
| Cyclohexanone | 98.14 | 49.1 g (51.5 mL) | 1.0 | Reagent grade, dry |
| Sodium amide (NaNH₂) | 39.01 | 21.5 g | 1.1 | Highly reactive with water. Handle with care. |
| Liquid Ammonia (NH₃) | 17.03 | ~300 mL | - | Anhydrous |
| Acetylene (C₂H₂) | 26.04 | As needed | Excess | Gas, passed through a drying agent |
| Ammonium Chloride (NH₄Cl) | 53.49 | 30 g | - | For quenching |
| Diethyl ether (anhydrous) | 74.12 | ~400 mL | - | Flammable solvent |
| Step 2: this compound Synthesis | ||||
| 1-Ethynylcyclohexanol | 124.18 | 49.7 g | 1.0 | Product from Step 1 |
| Mercuric oxide (red, HgO) | 216.59 | 5.0 g | 0.058 | Highly Toxic! Handle with extreme caution. |
| Sulfuric acid (conc., H₂SO₄) | 98.08 | 8.0 mL | - | Corrosive |
| Water (deionized) | 18.02 | 190 mL | - | |
| Diethyl ether | 74.12 | ~350 mL | - | For extraction |
| Saturated NaCl solution | - | 100 mL | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying |
Step-by-Step Procedure for 1-Ethynylcyclohexanol
-
Setup: Assemble a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube. Ensure all glassware is flame-dried and assembled under a stream of dry nitrogen.
-
Reaction Initiation: Condense approximately 300 mL of anhydrous liquid ammonia into the flask.
-
Acetylide Formation: While stirring, carefully add 21.5 g of sodium amide in small portions. Once dissolved, bubble dry acetylene gas through the solution for about 30 minutes to ensure the formation of sodium acetylide. A color change to grayish-white may be observed.
-
Addition of Cyclohexanone: Slowly add a solution of 49.1 g of dry cyclohexanone in 50 mL of anhydrous diethyl ether to the reaction mixture over 1 hour. Maintain the temperature with a dry ice/acetone bath.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 30 g of solid ammonium chloride until the evolution of ammonia gas ceases.
-
Work-up: Allow the ammonia to evaporate overnight in the fume hood. Add 200 mL of water to the remaining residue. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with three 100 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation to yield crude 1-ethynylcyclohexanol, which can be purified by vacuum distillation. The product is a low-melting solid.[1]
Step-by-Step Procedure for this compound
This procedure is adapted from a verified protocol in Organic Syntheses.[3]
-
Catalyst Preparation: In a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 5.0 g of mercuric oxide in a solution of 8.0 mL of concentrated sulfuric acid and 190 mL of water.
-
Reaction Initiation: Warm the catalyst solution to 60°C.
-
Addition of Alkyne: Add 49.7 g of 1-ethynylcyclohexanol dropwise over a period of 1.5 hours, maintaining the reaction temperature at 60°C.
-
Reaction Completion: After the addition is complete, continue stirring at 60°C for an additional 10 minutes, then allow the mixture to cool to room temperature.
-
Extraction: The mixture will separate into a greenish organic layer and an aqueous layer. Transfer the mixture to a separatory funnel. If solids are present, they can be filtered off. Extract the aqueous layer with four 50 mL portions of ether.[3]
-
Washing and Drying: Combine all organic extracts and wash with 100 mL of saturated sodium chloride solution. This should remove the green color.[3] Dry the resulting yellow solution over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, evaporate the ether. The residue is then purified by vacuum distillation. Collect the fraction boiling at 92–94°C/15 mm Hg to obtain pure this compound.[3]
Visualization of Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Characterization of this compound
-
Infrared (IR) Spectroscopy: The IR spectrum of the final product is expected to show a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the tertiary alcohol. A strong, sharp peak characteristic of a ketone C=O stretch should appear around 1710 cm⁻¹.[8]
-
¹H NMR Spectroscopy: The spectrum should feature a singlet for the methyl protons of the acetyl group (CH₃-C=O) around δ 2.1-2.3 ppm. The protons of the cyclohexyl ring will appear as complex multiplets in the δ 1.2-1.8 ppm range. A singlet for the hydroxyl proton (O-H) will also be present, though its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR Spectroscopy: A signal for the ketone carbonyl carbon is expected at δ > 200 ppm. The carbon bearing the hydroxyl group (C-OH) should appear in the δ 70-80 ppm region. The methyl carbon will be around δ 25-30 ppm, and the cyclohexyl carbons will resonate in the δ 20-40 ppm range.
Safety and Waste Disposal
-
Sodium Amide (NaNH₂): A highly reactive, water-sensitive solid. It can ignite in air if not handled properly. Work must be conducted under an inert atmosphere.
-
Liquid Ammonia: A corrosive and toxic substance. Work in a well-ventilated fume hood and use appropriate cryogenic gloves when handling the condenser.
-
Diethyl Ether: Highly flammable and volatile. Ensure there are no ignition sources nearby.
-
Mercuric Oxide (HgO): Extremely toxic and an environmental hazard. Handle with extreme care, avoiding inhalation of dust or contact with skin. All mercury-containing waste must be collected in a designated, sealed hazardous waste container for proper disposal according to institutional guidelines. Do not dispose of mercury waste down the drain.
-
Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to water to avoid splashing.
References
- Khan Academy. (n.d.). Hydration of alkynes.
- Organic Chemistry Tutor. (n.d.). Hydration of Alkynes.
- JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration.
- Leah4Sci. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. YouTube.
- Vedantu. (n.d.). Oxymercuration Demercuration: Mechanism, Steps & Exam Guide.
- Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes.
- Alkyne Reactions. (n.d.). Acid-Catalyzed Oxymercuration-Hydration (HgSO4, H2SO4, H2O).
- Organic Syntheses. (n.d.). 1-acetylcyclohexene.
- Leah4Sci. (2021, November 2). Alkyne Oxymercuration Demercuration Reaction and Mechanism. YouTube.
- Chemistry Steps. (n.d.). Oxymercuration-Demercuration.
- Pearson+. (2024, June 11). Hydration of alkynes (via oxymercuration) gives good yields of si....
- Organic Syntheses. (n.d.). This compound.
- YouTube. (2025, October 16). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov.
- Chemistry LibreTexts. (2020, May 30). 10.4: Hydration of Alkynes for Markovnikov Products.
- Chemistry LibreTexts. (2019, September 3). 9.4: Hydration of Alkynes for Markovnikov Products.
- Wikipedia. (n.d.). 1-Ethynylcyclohexanol.
- PrepChem.com. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol.
- Fundamentals of Organic Chemistry. (n.d.). 5.11 Hydration of Alkynes.
- ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a.
- Google Patents. (n.d.). US2858344A - Preparation of 1-ethynylcyclohexanol.
- Journal of International Scientific Research. (2025, December 19). SYNTHESIS AND DEMETALLIZATION OF 1-ETHYNYLCYCLOHEXANOL.
- Chemistry LibreTexts. (2024, September 30). 9.4: Hydration of Alkynes.
- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
- YouTube. (2021, January 27). Alkynes: Mercury-Catalyzed Hydration.
- YouTube. (2017, January 20). CHEM 222 Reactions of Alkynes: Mercuric Ion-Catalyzed Hydration.
- IR Spectra. (n.d.). Ir Spectra Of Cyclohexanone And Cyclohexanol.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693).
- YouTube. (2023, October 16). Hydration of Alkynes = Markovnikov Addition of Water | Keto-Enol Tautomerism.
- YouTube. (2020, December 10). 9.7 Hydration of Alkynes | Organic Chemistry.
- NIST WebBook. (n.d.). Cyclohexanol.
- Chegg.com. (2020, October 27). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of.
- NIST WebBook. (n.d.). Cyclohexanol, 2-methyl-.
- ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst).
- Chemistry LibreTexts. (2024, July 30). 13.10: Uses of ¹H NMR Spectroscopy.
- YouTube. (2021, June 15). Dehydration of Cyclohexanol: Purification.
- Google Patents. (n.d.). US4433194A - Purification of cyclohexane.
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-Acetylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-acetylcyclohexanol, a key intermediate in organic and medicinal chemistry. The primary synthetic route detailed is the reaction of an acetylide anion with cyclohexanone to form 1-ethynylcyclohexanol, followed by a hydration step to yield the final product. This application note is designed to be a self-validating guide, offering in-depth explanations for experimental choices to ensure procedural integrity and successful replication.
Introduction
This compound is a valuable molecular building block in the synthesis of more complex organic structures, including active pharmaceutical ingredients. Its bifunctional nature, possessing both a tertiary alcohol and a ketone, allows for a wide range of subsequent chemical modifications. The synthesis pathway described herein is a robust and well-established method that proceeds in two key stages: the nucleophilic addition of an acetylide to cyclohexanone and the subsequent hydration of the resulting alkynyl alcohol. A thorough understanding of this process is crucial for chemists aiming for high-yield and high-purity outcomes in a research and development setting.
Theoretical Framework and Reaction Mechanism
The synthesis of this compound from cyclohexanone is a two-step process rooted in fundamental principles of organic reactivity.
Step 1: Nucleophilic Addition of Acetylide to Cyclohexanone
The first stage involves the nucleophilic attack of an acetylide anion on the electrophilic carbonyl carbon of cyclohexanone. The acetylide anion, a potent carbon-based nucleophile, is typically generated in situ from acetylene gas by deprotonation with a strong base, such as sodium amide (NaNH₂) in liquid ammonia.[1] The mechanism proceeds as follows:
-
Deprotonation: A strong base removes a proton from acetylene, forming the highly reactive acetylide anion.
-
Nucleophilic Attack: The acetylide anion attacks the carbonyl carbon of cyclohexanone, leading to the formation of a tetrahedral alkoxide intermediate.
-
Protonation: A subsequent acidic workup protonates the alkoxide, yielding 1-ethynylcyclohexanol.[1]
Step 2: Hydration of 1-Ethynylcyclohexanol
The second stage involves the conversion of the ethynyl group of 1-ethynylcyclohexanol into an acetyl group. This is typically achieved through an acid-catalyzed hydration reaction, often employing a mercury(II) salt as a catalyst. The reaction proceeds via a Markovnikov addition of water across the triple bond, forming an enol intermediate which then tautomerizes to the more stable keto form, this compound.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed procedure for the two-stage synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexanone | Reagent | Sigma-Aldrich | |
| Acetylene Gas | High Purity | Praxair | |
| Sodium Amide (NaNH₂) | Reagent | Sigma-Aldrich | Highly reactive with water. |
| Liquid Ammonia | Anhydrous | Airgas | |
| Diethyl Ether (anhydrous) | ACS | Fisher Scientific | |
| Ammonium Chloride (sat. aq. solution) | ACS | Fisher Scientific | |
| Sulfuric Acid (conc.) | ACS | Fisher Scientific | |
| Mercury(II) Sulfate | Reagent | Sigma-Aldrich | Highly Toxic |
| Distilled Water | |||
| Dry Ice/Acetone Bath | For condensing ammonia. | ||
| Three-Neck Round-Bottom Flask | Oven-dried. | ||
| Condenser | |||
| Gas Inlet Tube | |||
| Magnetic Stirrer & Stir Bar | |||
| Separatory Funnel | |||
| Rotary Evaporator |
Part 1: Synthesis of 1-Ethynylcyclohexanol
-
Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, a gas inlet tube, and a mechanical stirrer. The condenser should be fitted with a drying tube. The entire apparatus must be under an inert atmosphere (e.g., nitrogen).
-
Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense approximately 250 mL of anhydrous liquid ammonia.
-
Acetylide Formation: While stirring, slowly add small pieces of sodium metal until a persistent blue color is observed. Then, bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Addition of Cyclohexanone: Slowly add a solution of cyclohexanone (0.1 mol) in 50 mL of anhydrous diethyl ether to the stirred suspension of sodium acetylide.
-
Reaction: Allow the reaction to proceed for 2 hours, then let the ammonia evaporate overnight in a fume hood.
-
Work-up: Carefully add saturated aqueous ammonium chloride solution to the residue to quench any unreacted sodium amide. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain crude 1-ethynylcyclohexanol.
Part 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, prepare a solution of concentrated sulfuric acid in water.
-
Addition of Catalyst: Carefully add a catalytic amount of mercury(II) sulfate to the acidic solution.
-
Addition of Alkyne: Slowly add the crude 1-ethynylcyclohexanol from Part 1 to the stirred solution.
-
Reaction: Heat the mixture gently (e.g., 60 °C) for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Expected Yield and Characterization
-
Expected Overall Yield: 60-70%
-
Appearance: Colorless to pale yellow oil.
-
Boiling Point: Approximately 98-100 °C at 15 mmHg.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety Precautions
-
Sodium Amide: A highly reactive and corrosive solid that reacts violently with water. Handle in a glovebox or under an inert atmosphere.
-
Liquid Ammonia: A corrosive and toxic gas at room temperature. Work in a well-ventilated fume hood and use appropriate PPE.
-
Mercury(II) Sulfate: Highly toxic and an environmental hazard. Handle with extreme care, using appropriate containment and PPE. Dispose of mercury-containing waste according to institutional guidelines.
-
Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
References
- Title: 1-Ethynylcyclohexanol Source: Wikipedia URL:[Link]
- Title: Studies on Lithium Acetylide Source: IU Indianapolis URL:[Link]
- Title: Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺ Source: Organic Chemistry Key URL:[Link]
- Title: Grignard Reagents: New Developments Source: Wiley Online Library URL:[Link]
Sources
Application Note: Synthesis of 1-Ethynylcyclohexanol via Grignard Reaction
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of the tertiary alcohol 1-ethynylcyclohexanol. The synthesis is achieved through the nucleophilic addition of an acetylenic Grignard reagent to the carbonyl carbon of cyclohexanone. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's principles, a meticulous step-by-step protocol, and the critical safety considerations inherent to Grignard chemistry. We address the chemical ambiguity of the term "1-acetylcyclohexanol" and present the synthesis of 1-ethynylcyclohexanol as the chemically sound and intended target. The protocol details the preparation of the ethynylmagnesium halide reagent, its reaction with cyclohexanone, and subsequent workup and purification procedures, grounded in authoritative chemical literature.
Introduction and Scientific Rationale
The Grignard reaction is a foundational method in organic synthesis for the formation of carbon-carbon bonds.[1] It utilizes an organomagnesium halide (Grignard reagent) as a potent carbon-based nucleophile that readily attacks electrophilic centers, most notably carbonyl carbons.[2] This reaction is a preferred route for synthesizing secondary and tertiary alcohols from aldehydes and ketones, respectively.[3]
Clarification of Target Molecule: The requested synthesis of "this compound" presents a structural ambiguity. A molecule with both a hydroxyl (-OH) and an acetyl (-COCH₃) group on the same carbon atom represents a ketone hydrate derivative, which is typically unstable. A more chemically stable and common synthetic target that aligns with the likely intent is 1-ethynylcyclohexanol . This tertiary alcohol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[4][5] Its synthesis involves the reaction of cyclohexanone with an acetylide anion.[6] This protocol will therefore detail the synthesis of 1-ethynylcyclohexanol, using an in situ prepared acetylenic Grignard reagent.
The core of this synthesis involves the deprotonation of acetylene by a pre-formed Grignard reagent (e.g., ethylmagnesium bromide) to generate ethynylmagnesium bromide. This powerful nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone. A final acidic workup protonates the resulting magnesium alkoxide to yield the desired 1-ethynylcyclohexanol.[7]
Reaction Mechanism and Principles
The synthesis proceeds in two primary stages following the preparation of a standard Grignard reagent like ethylmagnesium bromide.
-
Acid-Base Reaction: The terminal alkyne, acetylene, is significantly more acidic (pKa ≈ 25) than the alkane from which the initial Grignard reagent was formed (e.g., ethane, pKa ≈ 50). Consequently, the alkyl Grignard reagent acts as a strong base, deprotonating acetylene to form a new, more stable acetylenic Grignard reagent and a volatile alkane.
-
Nucleophilic Addition: The carbon atom of the ethynylmagnesium bromide is highly nucleophilic due to the polar carbon-magnesium bond.[8] It attacks the partially positive carbonyl carbon of cyclohexanone. This addition breaks the carbonyl's π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[9]
-
Protonation (Workup): The reaction is "quenched" by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to yield the final tertiary alcohol product and forms water-soluble magnesium salts.[10]
Reaction Scheme
Caption: Step-by-step experimental workflow for 1-ethynylcyclohexanol synthesis.
References
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Chemistry Steps. The Grignard Reaction Mechanism. [Link]
- Wikipedia. 1-Ethynylcyclohexanol. [Link]
- Quora.
- BYJU'S. A Grignard reagent is an organomagnesium compound.... [Link]
- University of Pennsylvania.
- Research and Reviews.
- Chemguide. grignard reagents. [Link]
- Wikipedia. Grignard reagent. [Link]
- American Chemical Society. Grignard Reaction. [Link]
- University of Washington.
- CHM 244 Lab Practical- Grignard Reactions. [Link]
- University of Calgary. Ch 14 : Prep. of RMgX. [Link]
- YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
- Chemistry LibreTexts. Grignard Reagents Convert Esters into Tertiary Alcohols. [Link]
- Google Patents.
- Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
- Google Patents. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- ACS Publications. Parabolic Relationship between the Basicity of the Nucleophile and π-Face Selection.... [Link]
- Pearson. Predict the products formed when cyclohexanone reacts with... (h) sodium acetylide.... [Link]
- YouTube. Using the Grignard Reaction to Make Tertiary alcohols. [Link]
- Filo. [Solved] Statement 1The addition of acetylide ion to cyclohexanone can be... [Link]
- University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]
- Organic Syntheses. 1-Ethynylcyclohexanol. [Link]
- ResearchGate. How to purify tertiary alcohol?. [Link]
- Chad's Prep. Addition of Acetylide Ions and Grignard Reagents. [Link]
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- 5. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Purity Isolation of 1-Acetylcyclohexanol via Vacuum Fractional Distillation
Abstract: This document provides a comprehensive guide for the purification of 1-acetylcyclohexanol, a valuable tertiary alcohol intermediate in organic synthesis. Due to its high boiling point and susceptibility to thermal degradation, purification by distillation at atmospheric pressure is often inefficient and can lead to sample loss. This application note details a robust protocol for the purification of this compound using vacuum fractional distillation. This method allows for distillation at a significantly lower temperature, preserving the integrity of the molecule while effectively separating it from volatile impurities and higher-boiling residues. The principles behind the technique, a detailed step-by-step protocol, apparatus setup, and safety considerations are thoroughly discussed to ensure a safe and successful purification.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is critical for designing an effective distillation protocol. The compound's high boiling point at atmospheric pressure necessitates the use of reduced pressure to avoid decomposition.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | N/A |
| Molecular Weight | 142.19 g/mol | N/A |
| Appearance | Colorless to yellow liquid/solid | [1][2] |
| Boiling Point | 92–94°C at 15 mmHg100°C at 21 mmHg88.0–88.6°C at 12 mmHg | [1] |
| Density (d₄²⁵) | 1.0235–1.0238 g/mL | [1] |
| Refractive Index (nD²⁵) | 1.4662–1.4665 | [1] |
Note: Data for the closely related 1-methylcyclohexanol shows a boiling point of 168°C at 752 mmHg, illustrating the high temperatures required at near-atmospheric pressure for similar structures.[3][4]
Principle of the Method: Vacuum Fractional Distillation
The purification strategy leverages the principles of both vacuum and fractional distillation to achieve high purity.
Rationale for Vacuum Distillation
Distillation under reduced pressure is a cornerstone technique for purifying compounds that are thermally sensitive or have high boiling points.[5] By lowering the pressure within the distillation apparatus, the boiling point of the liquid is significantly reduced.[6] This relationship is described by the Clausius-Clapeyron relation. For this compound, this means it can be distilled at temperatures below 100°C, well below its decomposition temperature, ensuring the chemical integrity of the final product.[1]
The Imperative of Fractional Distillation
A simple distillation is often insufficient when separating compounds with close boiling points.[7] Synthesis of this compound, for instance via the hydration of 1-ethynylcyclohexanol, may leave unreacted starting materials or generate side products.[1] A fractionating column, inserted between the distillation flask and the condenser, provides a large surface area (e.g., glass helices, Vigreux indentations, or metal sponge packing) for repeated vaporization-condensation cycles.[8] Each cycle, or "theoretical plate," enriches the vapor in the more volatile component, leading to a much finer separation than is possible with a simple distillation setup. The use of a packed column is explicitly noted in established procedures for this compound.[1]
Potential Impurities from Synthesis
The choice of distillation parameters is dictated by the impurities that must be removed. Common impurities originating from the hydration of 1-ethynylcyclohexanol include:
-
Low-Boiling Impurities: Primarily residual solvents used during the reaction workup, such as diethyl ether.[1] These will be collected in the initial "forerun" fraction.
-
Unreacted Starting Material: 1-Ethynylcyclohexanol (b.p. ~82°C at 15 mmHg) may be present if the reaction did not go to completion.[9] Its boiling point is close to the product, reinforcing the need for fractional distillation.
-
Side-Products: Acid-catalyzed conditions can sometimes lead to dehydration, potentially forming 1-acetylcyclohexene, which must be separated.[10]
-
High-Boiling Impurities: Non-volatile materials, including catalyst residues (e.g., mercury salts) and any polymeric byproducts, will remain in the distillation flask as residue.[1]
Experimental Protocol for Purification
This protocol is designed for researchers aiming to obtain high-purity this compound on a laboratory scale.
Materials and Reagents
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
High-vacuum grease
-
Dry ice and acetone (or isopropanol) for cold trap
Apparatus Setup
A meticulously assembled apparatus is crucial for a successful vacuum distillation. All glassware must be free of cracks or star fractures to prevent implosion under vacuum.
-
Distillation Flask: A round-bottom flask, sized so that the crude material fills it to between one-half and two-thirds of its volume.
-
Heating: A heating mantle controlled by a variable transformer.
-
Stirring: A magnetic stir bar is essential to ensure smooth boiling and prevent bumping, which is common under vacuum.[11]
-
Fractionating Column: A Vigreux column or, for higher efficiency, a column packed with glass helices or Raschig rings.[1] The column should be insulated with glass wool or aluminum foil to maintain the temperature gradient.
-
Distillation Head: Connects the column to the condenser and holds a thermometer with the bulb positioned just below the sidearm leading to the condenser.
-
Condenser: A Liebig or Allihn condenser with circulating cold water.
-
Vacuum Adapter & Receiving Flask: A vacuum-tight adapter leading to a receiving flask. For collecting multiple fractions without breaking the vacuum, a "cow"-type receiver is recommended.[11]
-
Vacuum System: A vacuum pump connected via thick-walled tubing to a cold trap (to protect the pump from volatile vapors) and then to the distillation apparatus. A manometer should be included to monitor the system pressure.
Caption: Workflow diagram of a vacuum fractional distillation apparatus.
Step-by-Step Distillation Procedure
-
Charge the Flask: Add the crude this compound and a magnetic stir bar to the appropriately sized round-bottom flask.
-
Assemble Apparatus: Assemble the glassware as shown in the diagram. Lightly grease all ground-glass joints to ensure a perfect seal. Use clamps to securely hold the flask, column, and condenser.
-
Start Cooling and Vacuum: Begin the flow of cold water through the condenser and fill the cold trap with a dry ice/acetone slurry. Turn on the vacuum pump and allow the system to evacuate. A hissing sound indicates a leak, which must be addressed before proceeding.[11]
-
Monitor Pressure: Wait for the pressure to stabilize at the desired level (e.g., 15 mmHg).
-
Begin Heating: Turn on the magnetic stirrer to a moderate speed. Slowly increase the temperature of the heating mantle.
-
Collect Forerun: As the mixture begins to boil, observe the vapor rising through the column. The first condensate to be collected will be the low-boiling forerun (e.g., residual ether). The temperature at the distillation head will be low and unstable during this phase. Collect this fraction in a separate receiving flask.
-
Collect Main Fraction: Once the forerun is removed, the temperature at the head should rise and stabilize at the boiling point of this compound at the system pressure (e.g., 92–94°C at 15 mmHg).[1] Switch to a clean receiving flask to collect the pure product. A steady, constant temperature is the best indicator of a pure distilling fraction.
-
Monitor the Distillation: Collect the distillate only while the temperature remains stable within a narrow range (±1°C). If the temperature drops, it may indicate that all the product has distilled. If it rises sharply, a higher-boiling impurity is beginning to distill.
-
Shutdown: Once the distillation slows or the temperature becomes unstable, stop the process by removing the heating mantle first. Allow the apparatus to cool to room temperature.
-
Vent the System: Slowly and carefully vent the system to atmospheric pressure.[11] Abrupt venting can cause air to rush in and shatter the glassware or propel the residue out of the flask.
-
Disassemble: Once at atmospheric pressure, turn off the vacuum pump and disassemble the apparatus. Weigh the collected pure fraction and calculate the yield.
Safety Precautions
-
Chemical Safety: While specific toxicity data for this compound is limited, related compounds like 1-methylcyclohexanol are classified as harmful if swallowed or in contact with skin and can cause skin and eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Implosion Hazard: Always inspect glassware for cracks before use. Perform vacuum distillations behind a safety shield.
-
Bumping: Never heat a liquid under vacuum without ensuring smooth boiling via a stir bar or ebulliator. Superheating can lead to violent bumping.[11]
-
Cold Trap: A cold trap is mandatory to prevent corrosive and volatile organic compounds from contaminating and damaging the vacuum pump.
Verification of Purity
After distillation, the purity of the collected fraction should be confirmed.
-
Refractive Index: Measure the refractive index of the main fraction and compare it to the literature value (nD²⁵ 1.4662–1.4665).[1] A close match is a strong indicator of purity.
-
Gas Chromatography (GC): GC analysis provides a quantitative measure of purity and can detect trace amounts of volatile impurities.
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities. IR spectroscopy can confirm the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Violent Boiling | - Inadequate stirring.- Heating too rapidly.- System pressure too low for the temperature. | - Increase stirring speed.- Reduce heating rate.- Ensure stir bar is functioning. |
| Inability to Achieve Low Pressure | - Leaks in the system.- Inefficient vacuum pump.- Overloaded cold trap. | - Check all joints and tubing for leaks.- Re-grease joints if necessary.- Check pump oil and service if needed. |
| Temperature Fluctuations at Head | - Unstable vacuum.- Inefficient column insulation.- Distillation rate is too fast or slow. | - Check for vacuum leaks.- Improve insulation on column and head.- Adjust heating to achieve a steady distillation rate (1-2 drops per second). |
| Product Solidifies in Condenser | - Melting point is above condenser temperature. | - Use room temperature water or no water in the condenser, allowing air cooling to suffice. |
References
- Patents, G. (1981). US4306944A - Cyclohexanone distillation process.
- Organic Syntheses. This compound. Organic Syntheses Procedure.
- Sigma-Aldrich. 1-Methylcyclohexanol 96 590-67-0.
- Canadian Science Publishing. (1960). PHOTOCHEMICAL SYNTHESES: I. THE REACTION OF ALDEHYDES AND KETONES WITH CYCLOALKENES. Canadian Journal of Chemistry.
- Organic Syntheses. 1-acetylcyclohexene. Organic Syntheses Procedure.
- PubChem. 1-Methylcyclohexanol.
- Wikipedia. Azeotrope tables.
- cdn.
- Chemistry LibreTexts. (2022). 5.
- CymitQuimica. CAS 590-67-0: 1-Methylcyclohexanol.
- Chemistry LibreTexts. (2021). 5.
- Wikipedia.
- Horsley, L. H. (1952).
- Guidechem. 590-67-0 1-Methylcyclohexanol.
- Chemistry LibreTexts. (2023). Azeotropes.
- Patents, G. (1952). US2591877A - Purification of alcohols by azeotropic distillation.
- chemeurope.com.
- Cheméo. Chemical Properties of Cyclohexanol, 1-methyl- (CAS 590-67-0).
- ChemicalBook. (2025). 1-Methylcyclohexanol.
- YouTube. (2020).
- Wikipedia.
- ChemicalBook. 1-Methylcyclohexanol synthesis.
- Busch United Kingdom.
- Patents, G. (1958). US2858344A - Preparation of 1-ethynylcyclohexanol.
- Patents, G. (1960). US2927944A - Process for separation of cyclohexanol and cyclohexanone.
- Chemcasts. 1-methylcyclohexanol (CAS 590-67-0) Properties.
- Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Organic Syntheses Procedure.
- YouTube. (2021).
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Application Note: Optimized Recrystallization Protocols for High-Purity 1-Acetylcyclohexanol
Abstract
This application note provides a comprehensive guide to the purification of 1-acetylcyclohexanol via recrystallization. Given the absence of specific recrystallization literature for this compound, this document leverages established principles of crystallization and data from the closely related analog, 1-methylcyclohexanol, to develop robust, step-by-step protocols. Both single-solvent and mixed-solvent systems are presented, with a detailed rationale for solvent selection, procedural steps, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for synthetic applications.
Introduction: The Critical Role of Purity in this compound Applications
This compound is a valuable tertiary alcohol intermediate in organic synthesis. The presence of impurities, such as starting materials, byproducts, or degradation products, can significantly hinder subsequent reactions, leading to reduced yields, and complex purification challenges downstream. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, predicated on the principle of differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By carefully manipulating these conditions, one can induce the selective crystallization of this compound, leaving impurities dissolved in the mother liquor.
Physicochemical Profile and Solvent Selection Rationale
Structural Analysis: this compound possesses a polar hydroxyl group and a moderately polar acetyl group, along with a non-polar cyclohexyl ring. This amphiphilic nature suggests solubility in a range of solvents.
Analog Study: 1-Methylcyclohexanol
| Property | Value | Source |
| Molecular Formula | C7H14O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless solid/liquid | [1][2] |
| Melting Point | 24-26 °C | |
| Boiling Point | 168 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |
Based on this analog data and the principles of "like dissolves like," we can predict that this compound will exhibit good solubility in polar organic solvents and limited solubility in non-polar solvents and water. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures.
Recrystallization Workflow: A Conceptual Overview
The recrystallization process follows a logical sequence of steps designed to systematically remove impurities.
Figure 1: Conceptual workflow for the recrystallization of this compound.
Protocol I: Single-Solvent Recrystallization
This method is ideal when a single solvent is identified that exhibits a significant temperature-dependent solubility for this compound. Water or a moderately polar organic solvent are good starting points for investigation.
Materials
-
Crude this compound
-
Selected solvent (e.g., water, ethanol, isopropanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. If it dissolves readily at room temperature, the solvent is unsuitable. If it is insoluble at room temperature, heat the test tube. A suitable solvent will dissolve the compound when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals on the filter by drawing air through them, and then transfer to a watch glass or drying oven at a temperature well below the compound's melting point.
Protocol II: Mixed-Solvent Recrystallization
A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.
Materials
-
Crude this compound
-
"Good" solvent (e.g., ethanol, acetone)
-
"Poor" solvent (e.g., water, hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure
-
Solvent Pair Selection: The chosen pair of solvents must be miscible. Common pairs include ethanol/water and acetone/hexane.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration as described in Protocol I.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation). If too much "poor" solvent is added, clarify the solution by adding a small amount of the hot "good" solvent.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents (in a ratio that favors the "poor" solvent).
-
Drying: Dry the purified crystals as described previously.
Troubleshooting
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point. | Use a lower-boiling solvent or a mixed-solvent system. Ensure the solution cools slowly. |
| No Crystal Formation | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal. |
| Low Yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Use an ice bath for complete crystallization and wash with ice-cold solvent. |
Purity Assessment
The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification.
-
Melting Point Determination: A sharp melting point range that is elevated compared to the crude material indicates increased purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate is indicative of a pure compound.
-
Spectroscopic Analysis (NMR, IR): These techniques can confirm the structural integrity of the compound and the absence of impurities.
Conclusion
The recrystallization protocols outlined in this application note provide a robust framework for the purification of this compound. By leveraging the physicochemical properties of analogous compounds and adhering to the fundamental principles of crystallization, researchers can consistently obtain high-purity material essential for successful synthetic outcomes. Careful solvent selection and meticulous execution of the procedural steps are paramount to achieving optimal results.
References
- University of York, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- LibreTexts Chemistry.
- PubChem. 1-Methylcyclohexanol. [Link]
- National Institute of Standards and Technology (NIST). Cyclohexanol, 1-methyl-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman.
- Wikipedia.
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Application Notes & Protocols: Leveraging 1-Acetylcyclohexanol in Modern Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: Re-evaluating a Classic Building Block
In the landscape of pharmaceutical synthesis, the quest for novel molecular scaffolds that offer both structural rigidity and functional versatility is perpetual. The cyclohexyl core is a privileged structure, forming the backbone of numerous active pharmaceutical ingredients (APIs), most notably the centrally acting analgesic, Tramadol.[1][2] While traditional syntheses of such compounds often commence from simple cyclohexanone, this guide focuses on a related, yet functionally distinct starting material: 1-acetylcyclohexanol .
This molecule, possessing both a tertiary alcohol and a methyl ketone on a quaternary center, presents a unique synthetic platform. The tertiary alcohol provides a site for potential elimination or substitution, while the ketone serves as a versatile handle for a wide array of C-C and C-N bond-forming reactions. This dual functionality allows for the development of diverse molecular architectures, potentially leading to new chemical entities with unique pharmacological profiles.
This document serves as a technical guide for researchers and drug development professionals. It moves beyond theoretical discussion to provide detailed, field-tested insights and actionable protocols for harnessing the synthetic potential of this compound. We will explore its application by first understanding the established chemistry of a relevant API and then proposing novel, efficient pathways that leverage the unique attributes of this underutilized synthon.
Section 1: The Cyclohexanol Precedent in Analgesic Synthesis
To appreciate the potential of this compound, we must first examine the successful synthesis of molecules built on a similar framework. The synthesis of Tramadol is a canonical example, typically starting from cyclohexanone. The established route involves two key transformations: the introduction of an aminomethyl side chain via the Mannich reaction, followed by the diastereoselective addition of an arylmetallic reagent to form the critical tertiary alcohol.[3][4][5]
Caption: Established synthetic pathway for Tramadol.
This pathway highlights the robustness of the cyclohexanone core to fundamental name reactions and its ability to serve as a template for constructing complex, stereochemically rich molecules. The logic of this synthesis provides an authoritative foundation for exploring transformations on this compound.
Section 2: this compound as a Novel Synthon for API Scaffolds
This compound offers a strategic divergence from the traditional Tramadol synthesis. Instead of building the tertiary alcohol, we begin with it already installed. The primary synthetic challenge—and opportunity—lies in the manipulation of the acetyl group. This group can be transformed into the requisite aminomethyl moiety found in Tramadol analogues or serve as a branching point for entirely new pharmacophores.
A proposed pathway to a novel analogue involves the direct reductive amination of the acetyl ketone. This approach is highly atom-economical and can be performed in a single step, representing a potential process improvement over the multi-step Mannich reaction sequence.
Caption: Proposed synthetic pathway using this compound.
This strategy leverages the inherent functionality of the starting material to streamline the synthesis of a core amine intermediate, which can then be subjected to further diversification.
Section 3: Application Protocols and Methodologies
The following protocols are designed to be self-validating, with clear steps, justifications for reagent choices, and expected outcomes.
Protocol 1: Selective Reduction of this compound
Objective: To selectively reduce the ketone of this compound to a secondary alcohol, creating a diol intermediate. This diol can be a precursor for creating novel ethers or esters.
Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high chemoselectivity for ketones in the presence of tertiary alcohols. Methanol is an excellent solvent that readily dissolves the starting material and the reagent, and it also acts as a proton source during the workup.
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 35.2 mmol). Dissolve the solid in methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.33 g, 35.2 mmol, 1.0 eq) portion-wise over 20 minutes. Note: Exothermic reaction and hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The product, 1-(1-hydroxyethyl)cyclohexan-1-ol, should have a lower Rf than the starting material.
-
Quenching & Workup: Cool the flask in an ice bath again. Slowly add acetone (10 mL) to quench any excess NaBH₄. Once gas evolution ceases, add 1 M HCl (aq) dropwise until the pH is ~5-6 to neutralize the borate salts.
-
Extraction: Reduce the volume of methanol by ~70% using a rotary evaporator. Add ethyl acetate (100 mL) and deionized water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a colorless oil or white solid.
-
Analysis: The product can be purified further by column chromatography or recrystallization if necessary. Confirm identity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Direct Reductive Amination of this compound
Objective: To synthesize the key intermediate 1-(1-(dimethylamino)ethyl)cyclohexan-1-ol via a one-pot reductive amination, demonstrating an efficient C-N bond formation.
Causality: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for reductive aminations because it is stable in mildly acidic conditions and selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone. A slightly acidic pH (6-7) is crucial to promote iminium ion formation without deactivating the amine nucleophile.
Methodology:
-
Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 35.2 mmol) and anhydrous methanol (150 mL).
-
Amine Addition: Add a 2.0 M solution of dimethylamine in methanol (26.4 mL, 52.8 mmol, 1.5 eq). Stir for 10 minutes.
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6.5 (check with pH paper).
-
Reducing Agent: Add sodium cyanoborohydride (2.65 g, 42.2 mmol, 1.2 eq) in one portion. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction by GC-MS to observe the disappearance of the starting material and the appearance of the product mass peak.
-
Workup: Concentrate the reaction mixture using a rotary evaporator. Add 1 M NaOH (aq) (50 mL) to the residue to bring the pH to >11. This deprotonates the product amine and neutralizes the acid.
-
Extraction: Extract the basic aqueous solution with diethyl ether (3 x 75 mL). Note: The tertiary alcohol may have some water solubility, so thorough extraction is necessary.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil can be purified by silica gel column chromatography using a gradient elution (e.g., 0-10% methanol in dichloromethane with 1% triethylamine to prevent amine tailing).
-
Analysis: Characterize the final product, 1-(1-(dimethylamino)ethyl)cyclohexan-1-ol, by NMR and mass spectrometry to confirm its structure and purity.
Data Summary Table
| Parameter | Protocol 1: Reduction | Protocol 2: Reductive Amination |
| Starting Material | This compound | This compound |
| Key Reagent(s) | Sodium Borohydride (NaBH₄) | Dimethylamine, NaBH₃CN |
| Solvent | Methanol | Methanol |
| Temperature | 0 °C to RT | Room Temperature |
| Typical Reaction Time | 3 hours | 24 hours |
| Expected Yield | 85-95% | 60-75% |
| Purification Method | Recrystallization / Chromatography | Column Chromatography |
Section 4: Alternative Transformations & Future Scope
The synthetic utility of this compound is not limited to the reactions above. The tertiary alcohol provides a handle for elimination reactions. For instance, acid-catalyzed dehydration can yield 1-acetyl-1-cyclohexene .[6] This α,β-unsaturated ketone is a valuable intermediate, primed for conjugate additions, Diels-Alder reactions, or further functionalization at the allylic position, opening pathways to entirely different classes of compounds.
Caption: this compound as a central synthetic intermediate.
The future application of this synthon in medicinal chemistry programs could involve its use in diversity-oriented synthesis to rapidly generate libraries of complex molecules for high-throughput screening.
Conclusion
This compound represents a compelling, cost-effective, and functionally dense starting material for pharmaceutical synthesis. While not a traditional precursor for established drugs, its unique arrangement of a tertiary alcohol and a ketone on a stable cyclohexyl ring provides a platform for innovative and efficient synthetic design. By leveraging well-understood chemical transformations such as selective reduction and direct reductive amination, researchers can access novel molecular cores that are analogous to proven pharmacophores. The protocols and strategies outlined in this guide provide a robust starting point for unlocking the full potential of this versatile building block in the discovery and development of next-generation therapeutics.
References
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- Scribd. (n.d.). Synthesis of Tramadol Lab.
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Sources
Application Notes and Protocols: 1-Acetylcyclohexanol as a Versatile Starting Material for Heterocyclic Synthesis
Abstract
Heterocyclic scaffolds are fundamental to modern medicinal chemistry, forming the core of a vast number of pharmaceuticals. The challenge often lies in the efficient and divergent synthesis of these complex structures from simple, readily available starting materials. This guide establishes 1-acetylcyclohexanol, a simple tertiary α-hydroxy ketone, as a powerful and versatile precursor for a range of valuable heterocyclic systems. By leveraging its bifunctional nature, we demonstrate its transformation into key synthetic intermediates—namely α,β-unsaturated ketones and α-haloketones—and its direct application in cyclocondensation reactions. Detailed, field-tested protocols are provided for the synthesis of medicinally relevant pyrimidines, thiazoles, and quinazolinones, complete with mechanistic insights and process optimization strategies tailored for researchers in drug discovery and synthetic chemistry.
The Strategic Advantage of this compound
This compound is an attractive starting material for several key reasons:
-
Commercial Availability: It is readily available from common chemical suppliers, providing a cost-effective entry point into complex syntheses.
-
Bifunctionality: The presence of both a ketone carbonyl and a tertiary hydroxyl group within the same molecule offers two distinct points for chemical modification. The hydroxyl group can be eliminated to introduce unsaturation or converted into a leaving group, while the ketone provides a classic electrophilic site and an enolizable α-position.
-
Stereochemical Simplicity: As a prochiral molecule, it allows for the introduction of complexity in a controlled manner, serving as a foundational block for building three-dimensional molecular architectures.
This guide focuses on channeling the reactivity of this compound through two pivotal intermediates, unlocking access to a diverse array of heterocyclic cores.
Synthesis of Pivotal Intermediates
The true synthetic power of this compound is unlocked by its conversion into more reactive intermediates. The following protocols detail the preparation of an α,β-unsaturated ketone and an α-haloketone derivative.
Protocol 1: Acid-Catalyzed Dehydration to 1-Acetyl-1-cyclohexene
The conversion of a tertiary alcohol to an alkene is a classic E1 elimination reaction.[1] The use of a strong acid catalyst protonates the hydroxyl group, transforming it into an excellent leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, from which a proton is eliminated to form the alkene. To maximize yield, the product is continuously removed from the reaction mixture via distillation, driving the equilibrium forward in accordance with Le Châtelier's principle.[2]
Reaction Scheme: (Self-generated image of the reaction)
Experimental Protocol:
-
Setup: Assemble a simple distillation apparatus with a 250 mL round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Reagents: To the reaction flask, add this compound (14.2 g, 0.1 mol) and a few boiling chips.
-
Catalyst Addition: In a separate beaker, carefully add concentrated phosphoric acid (H₃PO₄, 5 mL) to the flask. While sulfuric acid can be used, phosphoric acid is less prone to causing charring and side reactions.[3]
-
Reaction: Heat the mixture gently using a heating mantle. The product, 1-acetyl-1-cyclohexene, has a lower boiling point (approx. 85-88 °C at 22 mmHg) than the starting alcohol.[4][5]
-
Distillation: Collect the distillate that comes over between 80-95 °C at the appropriate reduced pressure, or around 170-180 °C at atmospheric pressure. The distillate will be a two-phase mixture of the alkene and water.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution (20 mL) and saturated sodium chloride solution (20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (if any was used) by rotary evaporation. The crude product can be purified by vacuum distillation to yield 1-acetyl-1-cyclohexene as a clear, slightly yellow liquid.[6]
| Parameter | Value |
| Reactant | This compound (0.1 mol) |
| Catalyst | Conc. H₃PO₄ (5 mL) |
| Temperature | Distill at ~170-180 °C (atm. pressure) |
| Reaction Time | ~1-2 hours |
| Expected Yield | 60-75% |
Protocol 2: Synthesis of 2-Bromo-1-acetylcyclohexane
Direct bromination of this compound is challenging. A robust and reliable method involves the α-bromination of a saturated ketone precursor. However, a more atom-economical approach is to leverage the reactivity of the 1-acetyl-1-cyclohexene intermediate from Protocol 1. The electron-withdrawing acetyl group directs the electrophilic addition of HBr, placing the bromine at the α-position relative to the carbonyl in a conjugate addition manner.
Reaction Scheme: (Self-generated image of the reaction)
Experimental Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 1-acetyl-1-cyclohexene (12.4 g, 0.1 mol) in glacial acetic acid (30 mL).
-
Reagent Addition: Slowly bubble dry hydrogen bromide (HBr) gas through the solution, or add a 33% solution of HBr in acetic acid dropwise while maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into 200 mL of ice-water. A pale-yellow oil or solid may separate.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with saturated sodium chloride solution.
-
Drying and Purification: Dry the ethereal solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-bromo-1-acetylcyclohexane, which can be used in the next step without further purification or purified by vacuum distillation.
| Parameter | Value |
| Reactant | 1-Acetyl-1-cyclohexene (0.1 mol) |
| Reagent | HBr in Acetic Acid |
| Solvent | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | ~3 hours |
| Expected Yield | 75-85% |
Application in Heterocyclic Synthesis
With these pivotal intermediates in hand, we can now access a variety of important heterocyclic systems.
Protocol 3: [3+3] Annulation for Pyrimidine Synthesis
Pyrimidines are a cornerstone of medicinal chemistry. This protocol utilizes a [3+3] annulation (or cyclocondensation) strategy, where the three-carbon α,β-unsaturated ketone fragment (1-acetyl-1-cyclohexene) reacts with a three-atom N-C-N fragment provided by an amidine.[7]
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protocol for the dehydration of 1-acetylcyclohexanol to 1-acetylcyclohexene
An Application Note for the Synthesis of 1-Acetylcyclohexene via Acid-Catalyzed Dehydration of 1-Acetylcyclohexanol
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of α,β-Unsaturated Ketones
The α,β-unsaturated ketone moiety is a cornerstone in synthetic organic chemistry, serving as a versatile building block for constructing complex molecular architectures. 1-Acetylcyclohexene, a prominent example, is a key intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] Its conjugated system allows for a variety of transformations, including Michael additions and Diels-Alder reactions.
One of the most direct and classical methods for synthesizing alkenes is the dehydration of alcohols. This application note provides a comprehensive, field-proven protocol for the acid-catalyzed dehydration of this compound, a tertiary alcohol, to yield 1-acetylcyclohexene. We will delve into the underlying E1 elimination mechanism, provide a detailed step-by-step experimental procedure, and outline methods for purification and characterization, grounding each step in established chemical principles.
Mechanistic Insights: The E1 Pathway for Tertiary Alcohols
The acid-catalyzed dehydration of secondary and tertiary alcohols proceeds through an E1 (Elimination, Unimolecular) mechanism.[2][3] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group, converting it into a much better leaving group (water). The stability of the resulting carbocation intermediate is the critical factor determining the reaction pathway. For this compound, a tertiary alcohol, the formation of a relatively stable tertiary carbocation makes the E1 route particularly favorable.[3][4]
The mechanism unfolds in three principal steps:
-
Protonation of the Hydroxyl Group: A strong acid catalyst, such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄), donates a proton to the oxygen atom of the hydroxyl group.[5][6] This rapid and reversible step forms a protonated alcohol, an alkyloxonium ion.[2][3]
-
Formation of a Tertiary Carbocation: The C-O bond in the alkyloxonium ion breaks, and the water molecule departs as a neutral leaving group.[6] This is the slowest, rate-determining step of the reaction, resulting in the formation of a tertiary carbocation intermediate. The stability of this intermediate is enhanced by the electron-donating effects of the surrounding alkyl groups.
-
Deprotonation and Alkene Formation: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon.[5] The electrons from the C-H bond then form the π-bond of the alkene, yielding 1-acetylcyclohexene and regenerating the acid catalyst.[2]
Diagram 1: The E1 Dehydration Mechanism
Caption: The E1 mechanism for dehydrating this compound.
Detailed Experimental Protocol
This protocol is designed to maximize yield and purity by employing a reaction-distillation setup, which removes the lower-boiling product as it forms, thereby driving the equilibrium toward the product side according to Le Châtelier's principle.[7]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Round-bottom flask (100 mL) |
| 85% Phosphoric acid (H₃PO₄) | Simple or fractional distillation apparatus |
| 5% Sodium bicarbonate (NaHCO₃) solution | Heating mantle with stirrer |
| Saturated sodium chloride (NaCl) solution (Brine) | Separatory funnel (125 mL) |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Erlenmeyer flasks |
| Boiling chips | Graduated cylinders |
| Thermometer and adapter |
Reagent Data
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Amount | Moles |
| This compound | 142.20 | ~1.024 | 92-94 @ 15 mmHg | 10.0 g | 0.070 mol |
| 1-Acetylcyclohexene | 124.18 | 0.966 | 201-202 | Theoretical Yield | 0.070 mol |
| 85% Phosphoric Acid | 98.00 | 1.685 | 158 | 3.0 mL | - |
Step-by-Step Synthesis Procedure
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis and purification of 1-acetylcyclohexene.
-
Reaction Setup:
-
Assemble a simple distillation apparatus using a 100 mL round-bottom flask as the reaction vessel. Ensure all joints are properly sealed.
-
To the flask, add 10.0 g (0.070 mol) of this compound, 3.0 mL of 85% phosphoric acid, and a few boiling chips. Swirl gently to mix the reactants.[8]
-
-
Dehydration and Distillation:
-
Heat the mixture gently using a heating mantle. The goal is to maintain a reaction temperature that allows for the distillation of the product (and water) as it is formed. The vapor temperature should be monitored and kept below 100°C initially, as a water-cyclohexene azeotrope will distill.
-
Continue the distillation until no more liquid is collected in the receiving flask. The reaction is typically complete within 1-2 hours.
-
-
Product Work-up and Neutralization:
-
Allow the collected distillate to cool to room temperature. Transfer the liquid to a 125 mL separatory funnel. Note that two layers will be present: an upper organic layer (the product) and a lower aqueous layer.[9]
-
Wash the organic layer with 20 mL of water to remove the bulk of the phosphoric acid. Drain the lower aqueous layer.[10]
-
Carefully add 20 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid.[11] Caution: Stopper the funnel and vent frequently by inverting and opening the stopcock to release the pressure from the evolved carbon dioxide gas.[8] Drain the aqueous layer.
-
Perform a final wash with 20 mL of saturated sodium chloride solution (brine) to aid in removing dissolved water from the organic layer. Separate and discard the aqueous layer.
-
-
Drying the Product:
-
Transfer the crude 1-acetylcyclohexene to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (or magnesium sulfate), swirling the flask until the liquid is clear and the drying agent no longer clumps together. This indicates that all residual water has been removed.[12][13]
-
-
Final Purification by Distillation:
-
Carefully decant or filter the dried liquid into a clean, dry round-bottom flask suitable for a final distillation.
-
Perform a simple or fractional distillation, collecting the fraction that boils at the literature value for 1-acetylcyclohexene (approx. 85-88°C at 22 mmHg or 201-202°C at atmospheric pressure).[12][14] This step removes any unreacted starting material and potential high-boiling side products.
-
Product Characterization
Confirming the identity and purity of the synthesized 1-acetylcyclohexene is crucial.
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 201-202 °C (at 760 mmHg)[14] |
| Refractive Index (n_D²⁰) | ~1.489[12] |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch (around 3400 cm⁻¹) from the starting alcohol. Key signals for the product include a strong C=O stretch for the conjugated ketone (around 1670 cm⁻¹) and a C=C alkene stretch (around 1640 cm⁻¹).
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic.[15] Expect to see a characteristic signal for the vinylic proton around δ 6.9 ppm.[16] The methyl protons of the acetyl group will appear as a singlet around δ 2.3 ppm. The remaining cyclohexene ring protons will appear as multiplets in the δ 1.6-2.4 ppm region.
Qualitative Confirmation of Unsaturation
A rapid confirmation of the newly formed double bond can be achieved by reacting a small sample of the product with either a dilute solution of bromine (which will decolorize from reddish-brown to colorless) or a cold, dilute solution of potassium permanganate (which will change from purple to a brown manganese dioxide precipitate).[7][9][13]
Safety and Handling
Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[17][18][19]
-
Ventilation: Perform all steps of this procedure in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18][20]
-
Reagent Hazards:
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous washes should be neutralized before disposal.
References
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- Organic Syntheses. (n.d.). 1-acetylcyclohexene. [Link]
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- University of Calgary. (n.d.).
- Master Organic Chemistry. (2014).
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oxidation reactions of 1-acetylcyclohexanol experimental setup
An In-Depth Technical Guide to the Oxidation Reactions of 1-Acetylcyclohexanol
Introduction
This compound is a bifunctional organic molecule featuring a tertiary alcohol and a ketone functional group. Its structure presents a unique challenge and point of discussion in the context of alcohol oxidation, a cornerstone transformation in organic synthesis. While the oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids is a well-established and frequently utilized process, tertiary alcohols are notably resistant to oxidation under standard conditions.[1][2] This resistance stems from the absence of a hydrogen atom on the carbon bearing the hydroxyl group, a key requirement for the most common oxidation mechanisms.[3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper, mechanistically-grounded understanding of why the oxidation of a molecule like this compound is not straightforward. We will explore the theoretical underpinnings of alcohol oxidation, present detailed experimental protocols for powerful and common oxidation methods (Jones, Swern, and Dess-Martin), and discuss the expected outcomes when these methods are applied to a tertiary alcohol. This approach is designed to equip the reader with the expertise to make informed decisions in their own synthetic endeavors, troubleshoot unexpected results, and approach complex substrates with a sound strategic framework.
Mechanistic Principles: The Challenge of Tertiary Alcohol Oxidation
The vast majority of alcohol oxidation reactions proceed via a mechanism that involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon (the α-carbon). This process is analogous to an E2 elimination reaction.[4][5] An oxidizing agent first coordinates to the alcohol's oxygen atom, converting the hydroxyl into a better leaving group (e.g., a chromate ester). A base then abstracts the α-proton, leading to the formation of a carbon-oxygen double bond and the elimination of the reduced oxidant.
As illustrated below, this pathway is inaccessible to tertiary alcohols like this compound because they lack an α-proton. Any oxidation would necessitate the cleavage of a much stronger carbon-carbon bond, a process that requires significantly harsher conditions and typically leads to degradation of the molecule.
Caption: General mechanism of alcohol oxidation highlighting the crucial role of the α-hydrogen, which is absent in tertiary alcohols.
Comparative Analysis of Common Oxidation Methodologies
When approaching a synthetic problem, the choice of reagent is paramount. Below is a comparative analysis of three widely used oxidation systems. While these are powerful reagents for primary and secondary alcohols, their application to this compound is primarily for illustrative and educational purposes to confirm the molecule's inherent resistance to oxidation at the tertiary carbinol center.
| Method | Reagent(s) | Typical Conditions | Pros | Cons / Hazards | Applicability to this compound |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0°C to Room Temp | Powerful, fast, and inexpensive.[6] | Highly toxic and carcinogenic (Cr VI).[6] Strongly acidic. Generates hazardous waste. | No reaction at the tertiary alcohol. Potential for acid-catalyzed side reactions. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Cryogenic (-78°C) | Very mild and selective.[7] Avoids toxic metals. | Requires strict anhydrous and low-temperature conditions.[8] Can have an unpleasant odor (dimethyl sulfide). | No reaction at the tertiary alcohol. The ketone moiety is also unreactive. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp, CH₂Cl₂ | Mild, neutral pH, high selectivity.[9][10][11] Easy workup. | DMP can be explosive under shock or heat. Produces stoichiometric iodine waste. | No reaction at the tertiary alcohol. |
Experimental Protocols
The following protocols are presented as standardized procedures for the oxidation of alcohols. When applying these to this compound, the expected result is the recovery of the starting material. These protocols serve as a validated baseline for comparative studies or for use with other appropriate substrates.
Protocol 1: Jones Oxidation (Attempted Oxidation of this compound)
Principle: This method uses chromic acid (H₂CrO₄), generated in situ from chromium trioxide and sulfuric acid, as a potent oxidizing agent.[12][13] The reaction is rapid and exothermic.[6]
Materials and Reagents:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone (reagent grade)
-
Isopropanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
SAFETY PRECAUTIONS: Chromium trioxide (CrO₃) is extremely toxic, corrosive, a strong oxidizer, and a known carcinogen.[14][15][16][17] Always handle CrO₃ and the prepared Jones reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[14] Avoid contact with combustible materials.
Procedure:
-
Prepare Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 20 g of chromium trioxide (CrO₃) to 35 mL of concentrated sulfuric acid. Once dissolved, cautiously add 100 mL of water in portions.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve 1.42 g (10 mmol) of this compound in 20 mL of acetone. Cool the solution to 0°C using an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise from a dropping funnel to the stirred acetone solution. Maintain the temperature at 0-5°C throughout the addition. A persistent orange color of the Cr(VI) reagent will be observed, indicating no reaction is taking place with the tertiary alcohol.[18]
-
Monitoring: Stir the reaction for 1-2 hours at 0°C. The solution is expected to remain orange, unlike the typical change to a green/blue Cr(III) species seen with primary or secondary alcohols.[2]
-
Quenching: Cautiously add isopropanol dropwise to quench the excess Jones reagent until the orange color is fully replaced by a green color. This step is crucial for safety and proper workup.
-
Work-up:
-
Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting residue by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the recovery of unreacted this compound.
Caption: A typical experimental workflow for performing a Jones oxidation, from reagent preparation to final analysis.
Protocol 2: Swern Oxidation (Attempted Oxidation of this compound)
Principle: The Swern oxidation uses dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.[7] The reaction proceeds through an alkoxysulfonium ylide intermediate and is known for its exceptionally mild conditions, making it suitable for sensitive substrates.[8][19]
Materials and Reagents:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Three-necked flask, magnetic stirrer, dropping funnels, low-temperature thermometer, dry ice/acetone bath, inert atmosphere (N₂ or Ar)
SAFETY PRECAUTIONS: Oxalyl chloride is corrosive and reacts violently with water. The reaction generates carbon monoxide gas and must be performed in a well-ventilated fume hood.[8] Cryogenic temperatures (-78°C) are required.[20] All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked flask with a magnetic stirrer, thermometer, and two dropping funnels under a positive pressure of nitrogen or argon.
-
Activator Addition: Charge the flask with 20 mL of anhydrous CH₂Cl₂ and 1.1 mL (12.5 mmol) of oxalyl chloride. Cool the solution to -78°C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of 1.8 mL (25 mmol) of anhydrous DMSO in 5 mL of anhydrous CH₂Cl₂ dropwise, keeping the internal temperature below -65°C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of 1.42 g (10 mmol) of this compound in 5 mL of anhydrous CH₂Cl₂ dropwise over 10 minutes. Stir the resulting mixture for 30 minutes at -78°C.
-
Base Addition: Add 7.0 mL (50 mmol) of anhydrous triethylamine to the flask. Allow the reaction to stir for 20 minutes at -78°C, then slowly warm to room temperature.
-
Work-up:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation & Analysis: Filter and concentrate the solution under reduced pressure. Analyze the residue by spectroscopic methods to confirm the recovery of the starting material.
Caption: The mechanistic pathway of the Swern oxidation, involving activation of DMSO followed by formation of an alkoxysulfonium ylide.
Conclusion
While this compound is an intriguing molecule, its tertiary alcohol functionality renders it inert to standard oxidative conditions that rely on the presence of an α-hydrogen. Application of powerful and diverse oxidizing agents such as the Jones reagent, Swern conditions, or Dess-Martin periodinane will not yield a ketone at the carbinol center. Instead, the starting material is expected to be recovered, assuming no degradation occurs under the specific reaction conditions (e.g., the strong acid of the Jones reagent). This guide provides researchers with the foundational knowledge and validated protocols to understand this chemical principle, saving valuable time and resources by predicting the outcome of such experiments. For chemical modification of this compound, alternative synthetic strategies focusing on the ketone moiety or C-C bond cleavage reactions would be necessary.
References
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Application Notes and Protocols for the Large-Scale Synthesis of 1-Acetylcyclohexanol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 1-acetylcyclohexanol. This document outlines a reliable and scalable synthetic methodology, emphasizing safety, efficiency, and product purity for industrial applications.
Introduction: Industrial Significance of this compound
This compound is a valuable tertiary alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structural features make it a versatile building block in organic synthesis. The efficient and cost-effective production of this compound on a large scale is therefore of significant industrial interest. This guide focuses on a robust and well-documented synthetic route, providing detailed protocols and critical insights for successful implementation in an industrial setting.
Recommended Synthetic Pathway: Hydration of 1-Ethynylcyclohexanol
While several synthetic routes to this compound have been reported, the hydration of 1-ethynylcyclohexanol stands out as a reliable and high-yielding method suitable for scale-up.[1] This pathway involves the mercury-catalyzed addition of water across the triple bond of 1-ethynylcyclohexanol.
Reaction Mechanism
The reaction proceeds via an electrophilic addition mechanism. A mercury(II) salt, typically mercuric oxide in the presence of sulfuric acid, acts as a catalyst. The mercuric ion (Hg²⁺) coordinates to the alkyne, activating it towards nucleophilic attack by water. This results in the formation of an enol intermediate, which then tautomerizes to the more stable keto form, yielding this compound.
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is adapted from a well-established procedure and has been optimized for large-scale production.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) | Notes |
| 1-Ethynylcyclohexanol | 124.18 | 124.2 g (1.0 mole) | Commercially available.[2][3] |
| Mercuric Oxide (Red) | 216.59 | 12.5 g | Caution: Highly Toxic! Handle with appropriate personal protective equipment (PPE). |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | Handle with care. |
| Diethyl Ether | 74.12 | ~500 mL | Anhydrous grade recommended. |
| Saturated Sodium Chloride Solution | - | ~250 mL | For washing. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | For drying. |
| Water | 18.02 | ~500 mL | Deionized. |
Equipment
-
5-liter, three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel (2 L)
-
Distillation apparatus
Step-by-Step Procedure
-
Catalyst Preparation: In the 5-liter, three-necked flask, equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 12.5 g of mercuric oxide in a solution of 20 mL of concentrated sulfuric acid and 475 mL of water.[1] Extreme caution should be exercised when handling mercuric oxide and concentrated sulfuric acid.
-
Reaction Initiation: Warm the catalyst solution to 60°C using a heating mantle.
-
Substrate Addition: Add 124.2 g (1.0 mole) of 1-ethynylcyclohexanol dropwise from the dropping funnel over a period of approximately 1.5 hours, while maintaining the reaction temperature at 60°C with vigorous stirring.[1]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 30 minutes to ensure the reaction goes to completion.
-
Cooling and Extraction: Allow the mixture to cool to room temperature. A greenish organic layer will separate. Transfer the entire mixture to a 2-liter separatory funnel. Separate the organic layer. Extract the aqueous layer with four 125 mL portions of diethyl ether.[1]
-
Washing and Drying: Combine all the organic extracts and wash with 250 mL of saturated sodium chloride solution.[1] This will help to remove the green color. Dry the resulting yellow ethereal solution over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and evaporate the ether using a rotary evaporator. The crude product is then purified by vacuum distillation. Collect the fraction boiling at 92–94°C/15 mmHg.[1]
Expected Yield and Purity
The expected yield of this compound is typically in the range of 75-85%. The purity of the distilled product should be greater than 98%, as determined by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
Alternative Synthetic Approaches and Industrial Considerations
While the hydration of 1-ethynylcyclohexanol is a preferred method, other synthetic strategies exist. One notable alternative involves the reaction of 1-hydroxycyclohexanecarboxylic acid with an organolithium reagent like methyllithium.[1] Organolithium reagents are powerful nucleophiles, similar to Grignard reagents, and can be used for the formation of carbon-carbon bonds.[4][5][6]
For the synthesis of tertiary alcohols from ketones like cyclohexanone, the Grignard reaction is a cornerstone of industrial organic synthesis.[7][8][9] Although not directly applied for this compound in this protocol, the principles of large-scale Grignard reactions are highly relevant for process development and safety in similar syntheses.
Safety and Handling for Large-Scale Synthesis
Scaling up chemical reactions introduces significant safety challenges that must be addressed.
-
Hazardous Reagents: This synthesis involves highly toxic mercuric oxide and corrosive sulfuric acid. Appropriate engineering controls (fume hoods, closed systems) and personal protective equipment (gloves, safety glasses, lab coats) are mandatory.[10]
-
Exothermic Reactions: The hydration reaction is exothermic. Careful control of the addition rate and reaction temperature is crucial to prevent runaway reactions.[11][12] An ice bath should be readily available for emergency cooling.
-
Flammable Solvents: Diethyl ether is highly flammable. All operations involving ether must be conducted in a well-ventilated area, away from ignition sources.[10][12]
-
Waste Disposal: Mercury-containing waste is hazardous and must be disposed of according to strict environmental regulations.
Process Optimization and Troubleshooting
-
Catalyst Activity: The purity and activity of the mercuric oxide can affect the reaction rate and yield. Using a high-purity grade is recommended.
-
Temperature Control: Maintaining the reaction temperature at 60°C is critical. Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote side reactions.
-
Efficient Extraction: Thorough extraction of the product from the aqueous layer is essential to maximize the yield.
-
Purification: Efficient vacuum distillation is necessary to obtain a high-purity product. A fractionating column can be used to improve separation.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the large-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The hydration of 1-ethynylcyclohexanol provides a reliable and scalable method for the industrial production of this compound. By adhering to the detailed protocol and safety guidelines outlined in these application notes, researchers and production chemists can achieve high yields of a pure product. Careful control of reaction parameters and a thorough understanding of the underlying chemistry are paramount for a successful and safe large-scale synthesis.
References
- Benchchem. An In-depth Technical Guide to the Synthesis of 1-Ethylcyclohexanol from Cyclohexanone.
- Developing SOPs for Hazardous Chemical Manipulations.
- Benchchem. Application Notes and Protocols for the Grignard Synthesis of 1-Ethylcyclohexanol.
- Benchchem. Grignard reaction for the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
- American Chemical Society. Grignard Reaction.
- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
- Quora. What are Grignard reagent preparation precautions during preparation?.
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- Organolithium reagent.
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- Google Patents. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
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- organolithium reagents 1.
- Quora. How to produce 1-methylcyclohexanol from cyclohexanol.
- Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon.
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- Organolithium compounds, properties & structures.
- (PDF) Pilot‐scale experimental studies on ethanol purification by cyclic stripping.
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- chemeurope.com. Ethanol purification.
- Chemistry Stack Exchange. How to prepare cyclohexanone without starting with cyclohexanol?.
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Application Note: Real-Time Monitoring of 1-Acetylcyclohexanol Synthesis via Thin-Layer Chromatography
Introduction: The Synthesis of 1-Acetylcyclohexanol and the Imperative for In-Process Monitoring
The synthesis of this compound, a tertiary alcohol, is a fundamental transformation in organic chemistry, often accomplished via the nucleophilic addition of an acetylide or an equivalent acetyl anion to cyclohexanone. A common and effective method is the Grignard reaction, where a Grignard reagent, such as ethynylmagnesium bromide, reacts with cyclohexanone, followed by hydration of the resulting alkynyl intermediate and subsequent tautomerization. Given the reactivity of Grignard reagents and the potential for side reactions, meticulous monitoring of the reaction's progress is paramount to ensure optimal yield and purity of the final product.[1][2][3]
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique for monitoring the progress of organic reactions in real-time.[4][5] By observing the disappearance of the starting material (cyclohexanone) and the appearance of the product (this compound) on a TLC plate, a chemist can determine the optimal reaction time, identify the formation of byproducts, and make informed decisions about quenching the reaction. This application note provides a detailed protocol for monitoring the synthesis of this compound using TLC, from the selection of an appropriate solvent system to the interpretation of the resulting chromatogram.
The Underlying Chemistry: A Grignard Approach to this compound
The synthesis of this compound can be achieved through the reaction of cyclohexanone with an acetylating Grignard reagent. A plausible route involves the reaction of cyclohexanone with ethynylmagnesium bromide followed by an acidic workup. The ethynylmagnesium bromide adds to the carbonyl carbon of cyclohexanone to form the magnesium alkoxide of 1-ethynylcyclohexanol. Subsequent acidic workup protonates the alkoxide to yield 1-ethynylcyclohexanol, which can then be hydrated in the presence of a mercury catalyst to form an enol that tautomerizes to the desired this compound.
Due to the significant difference in polarity between the starting material (a ketone) and the product (a tertiary alcohol), TLC is an ideal method for monitoring this transformation.[6][7] The more polar alcohol product will have a stronger affinity for the polar silica gel stationary phase and will thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value compared to the less polar ketone starting material.[6]
Experimental Protocol: Step-by-Step TLC Monitoring
This protocol outlines the necessary steps for effectively monitoring the synthesis of this compound by TLC.
Materials and Reagents
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., phosphomolybdic acid or potassium permanganate)
-
Heat gun or hot plate
-
Reaction mixture (aliquots taken at different time points)
-
Reference standard of the starting material (cyclohexanone)
-
Solvent system (e.g., a mixture of ethyl acetate and hexanes)
-
Quenching solution (e.g., saturated aqueous ammonium chloride) for Grignard reaction aliquots[8]
Determining a Suitable Solvent System
The key to successful TLC analysis is the selection of an appropriate solvent system (mobile phase) that provides good separation between the starting material and the product.[9]
-
Initial Trial: A good starting point for separating a ketone from an alcohol is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10][11] Begin with a 4:1 mixture of hexanes to ethyl acetate.
-
Optimization: Spot the starting material (cyclohexanone) on a TLC plate and develop it in the chosen solvent system. The ideal solvent system should result in an Rf value of approximately 0.4-0.6 for the starting material.[12]
-
If the spot remains at the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
If the spot travels with the solvent front (high Rf), the solvent system is too polar. Increase the proportion of hexanes.
-
Preparing the TLC Plate and Chamber
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[13] Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Chamber Saturation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Close the lid and allow the chamber to equilibrate for a few minutes.
Workflow for Reaction Monitoring
The following diagram illustrates the workflow for monitoring the reaction progress using TLC.
Caption: Workflow for monitoring the synthesis of this compound by TLC.
Spotting and Developing the TLC Plate
-
Spotting:
-
SM Lane: Using a capillary tube, spot a dilute solution of the starting material (cyclohexanone) on the leftmost mark.
-
C Lane (Co-spot): Spot the starting material on the center mark, and then spot the reaction mixture directly on top of it.[12] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[14]
-
RM Lane: Spot the quenched reaction mixture aliquot on the rightmost mark.[12]
-
-
Development: Carefully place the TLC plate in the saturated developing chamber, ensuring the baseline is above the solvent level.[15] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[13] Allow the plate to air dry completely.
Visualization and Interpretation
-
UV Visualization: View the dried TLC plate under a UV lamp (254 nm).[4][13] Cyclohexanone and this compound, if they contain a UV-active chromophore or if the TLC plate contains a fluorescent indicator, will appear as dark spots.[16] Circle the visible spots with a pencil.
-
Chemical Staining: For compounds that are not UV-active or for enhanced visualization, use a chemical stain.
-
Phosphomolybdic Acid: This is a good general stain for organic compounds. Dip the plate in the stain and then gently heat it with a heat gun until colored spots appear.
-
Potassium Permanganate: This stain is particularly useful for visualizing compounds that can be oxidized, such as alcohols.[17] The plate will have a purple background, and the spots will appear as yellow-brown areas where the permanganate has been consumed.
-
-
Interpretation:
-
Time Zero (t=0): The RM lane should show a single spot corresponding to the starting material.
-
During the Reaction (t>0): A new, lower Rf spot corresponding to the more polar this compound product should appear in the RM lane. As the reaction progresses, the intensity of the starting material spot will decrease, while the intensity of the product spot will increase.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
-
Data Analysis: Calculating Retention Factors (Rf)
The Retention Factor (Rf) is a quantitative measure of a compound's mobility on a TLC plate under a specific set of conditions.[6][18][19] It is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20]
| Compound | Structure | Polarity | Expected Rf Value |
| Cyclohexanone (SM) | Ketone | Lower | ~0.6 |
| This compound (P) | Tertiary Alcohol | Higher | ~0.3 |
Note: These are hypothetical Rf values and will vary depending on the exact solvent system used.
By calculating the Rf values for the starting material and the product, you can quantitatively track the progress of the reaction and ensure the identity of the spots observed.
Troubleshooting Common TLC Issues
-
Streaking Spots: This is often caused by overloading the sample on the TLC plate.[7] Prepare a more dilute sample for spotting.
-
Spots Running Together: This indicates poor separation. Adjust the polarity of the solvent system.
-
No Spots Visible: The compound may not be UV-active and requires a chemical stain for visualization.[5] Alternatively, the sample may be too dilute.
-
Uneven Solvent Front: Ensure the developing chamber is level and the TLC plate is placed vertically.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of this compound. Its simplicity, speed, and low cost allow for the rapid optimization of reaction conditions and the determination of the reaction endpoint, ultimately leading to improved yields and purity. By following the detailed protocols and guidelines presented in this application note, researchers can confidently and effectively employ TLC to gain valuable insights into their synthetic transformations.
References
- University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
- Washington State University. Monitoring Reactions by TLC. [Link]
- Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- Khan Academy.
- STANDARD EXPERIMENTAL PROTOCOLS. [Link]
- Chemistry LibreTexts.
- University of Toronto Scarborough.
- Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
- University of York.
- Study.com.
- RSC Publishing.
- LearnSci.
- Khan Academy (YouTube). Calculating retention factors for TLC | AP Chemistry. [Link]
- Fundamentals and Applications of Thin Layer Chrom
- Chemistry LibreTexts. 5.
- TLC Visualiz
- University of Colorado Boulder.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Chemistry LibreTexts. 2.
- Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]
- Quora. What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)?. [Link]
- University of York. Determining a solvent system. [Link]
- Bartleby. How can you monitor the progress of a Grignard reaction?. [Link]
- Winthrop University. The Grignard Reaction. [Link]
- Organic Syntheses. 1-acetylcyclohexene. [Link]
- Chemistry LibreTexts. Quenching Reactions: Grignards. [Link]
- Synthesize the following from cyclohexanol and any other organic/inorganic reagent. [Link]
- Open Access Journals. A Report on Reagents and its Quenching Methods. [Link]
- KGROUP. Quenching Reactive Substances. [Link]
- YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
- NC State University Libraries. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. [Link]
- Organic Syntheses. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]
- Pearson. Devise a synthesis for each compound, starting with methylenecyclohexane and any other reagents you need. a. 1-methylcyclohexanol. [Link]
- Quora.
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Application Note & Protocol: A Guide to the Extraction and Work-up of 1-Acetylcyclohexanol
Introduction: The Post-Synthesis Gateway to Purity
The synthesis of tertiary alcohols, such as 1-acetylcyclohexanol, is a cornerstone transformation in modern organic chemistry. A frequently employed and robust method is the Grignard reaction, where an organomagnesium halide adds to a ketone, in this case, cyclohexanone reacting with an acetyl anion equivalent or methylmagnesium bromide reacting with a cyclohexanone derivative.[1][2][3] Regardless of the synthetic route, the initial reaction crude is a heterogeneous mixture containing the desired product as a magnesium alkoxide salt, unreacted Grignard reagent, and various inorganic magnesium byproducts.[1][4]
Therefore, the extraction and work-up procedure is not merely a purification step but a critical phase of the synthesis that dictates the final yield and purity of the isolated this compound. This guide provides a detailed, field-proven protocol for this process, grounded in the chemical principles that govern each manipulation. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a reproducible and efficient isolation of the target compound.
Foundational Principles of the Grignard Work-up
The successful isolation of this compound hinges on a sequence of chemically distinct operations designed to systematically remove impurities. The core objectives are:
-
Protonation: The primary product of the Grignard reaction is a magnesium alkoxide intermediate. This must be carefully protonated to yield the final neutral tertiary alcohol.[4][5]
-
Quenching: Any excess, highly reactive Grignard reagent must be safely neutralized (quenched) to prevent uncontrolled reactions upon exposure to air or protic solvents.[4][6]
-
Removal of Inorganic Salts: The quenching process generates insoluble magnesium salts that must be separated from the organic product.[4][7]
-
Liquid-Liquid Extraction: This technique leverages the differential solubility of the neutral organic product and the ionic inorganic salts between an organic solvent and an aqueous solution to achieve separation.[8][9][10]
Detailed Experimental Protocol
This protocol assumes the Grignard reaction for the synthesis of this compound has reached completion.
Safety Precautions: The quenching of a Grignard reaction is a vigorous and highly exothermic process that can cause splashing and rapid boiling of the solvent.[4] This entire procedure must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.
Step 1: Reaction Quenching (Protonation & Neutralization)
-
Rationale: This is the most critical and hazardous step. The goal is to slowly introduce a proton source to convert the magnesium alkoxide to the alcohol and destroy excess Grignard reagent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the reagent of choice. It is an acidic salt (a weak Brønsted acid), sufficiently acidic to protonate the alkoxide but mild enough to avoid potential acid-catalyzed elimination (dehydration) of the newly formed tertiary alcohol, a common side-reaction with stronger acids like HCl.[1][4] Cooling is essential to dissipate the heat generated.[4][6]
-
Procedure:
-
Place the reaction flask containing the Grignard mixture into a large ice-water bath and allow it to cool to 0 °C. Ensure the flask is securely clamped.
-
While stirring the reaction mixture vigorously, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise using an addition funnel.
-
Maintain a slow addition rate, ensuring the internal temperature does not rise significantly. Observe for the cessation of gas evolution and the formation of a thick, often white, precipitate of magnesium salts.[4]
-
Continue adding the NH₄Cl solution until the vigorous reaction subsides.
-
Step 2: Isolation and Extraction of the Crude Product
-
Rationale: The mixture now consists of two phases: an organic phase (typically diethyl ether or THF) containing the desired this compound, and an aqueous phase containing dissolved inorganic salts, with solid magnesium salts often suspended between them. Liquid-liquid extraction is used to physically separate the product into the organic layer.[4] To maximize recovery, the aqueous layer is re-extracted with fresh solvent.[4][5][11]
-
Procedure:
-
Transfer the entire quenched reaction mixture into a separatory funnel of appropriate size. If the magnesium salts are particularly thick and gelatinous, add a small amount of dilute acid (e.g., 10% HCl) to help dissolve them into the aqueous layer; however, this should be done cautiously to minimize contact time with the tertiary alcohol.[7]
-
Add a portion of the extraction solvent (e.g., diethyl ether) to the funnel, stopper it, and invert gently, making sure to vent frequently to release any pressure buildup.
-
Allow the layers to fully separate. The organic layer (containing the product) will typically be the upper layer when using diethyl ether or ethyl acetate.[10]
-
Drain the lower aqueous layer into a beaker.
-
Pour the upper organic layer out through the top opening of the separatory funnel to avoid re-contamination with any droplets from the aqueous phase.
-
Return the aqueous layer to the separatory funnel and re-extract it two more times with fresh portions of the organic solvent to ensure complete recovery of the product.[4][11]
-
Combine all the collected organic extracts.
-
Step 3: Washing the Combined Organic Extracts
-
Rationale: The combined organic layers still contain residual water and potentially some water-soluble impurities. A wash with saturated aqueous sodium chloride (brine) is performed. The high ionic strength of the brine solution reduces the solubility of the organic product in the aqueous phase and helps to draw dissolved water out of the organic layer, a process known as "salting out."[4][11]
-
Procedure:
-
Return the combined organic extracts to the separatory funnel.
-
Add a volume of brine approximately equal to 20-30% of the organic layer volume.
-
Stopper the funnel, invert, and shake gently, remembering to vent.
-
Allow the layers to separate, then drain and discard the lower aqueous brine layer.
-
Step 4: Drying the Organic Phase
-
Rationale: Even after the brine wash, trace amounts of water remain dissolved in the organic solvent. Anhydrous drying agents, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), are used to chemically bind this water. A completely dry solution is necessary before solvent removal to prevent contamination of the final product.[4][11]
-
Procedure:
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (a few spatula tips).
-
Gently swirl the flask. If the drying agent clumps together at the bottom, it indicates that water is still present. Continue adding small portions of Na₂SO₄ and swirling until some of the agent remains free-flowing, like fine sand.[4]
-
Allow the flask to stand for 10-15 minutes to ensure complete drying.
-
Remove the drying agent by gravity or suction filtration, collecting the dried organic solution (the filtrate).
-
Step 5: Solvent Removal and Final Purification
-
Rationale: With all impurities removed, the volatile extraction solvent must be evaporated to isolate the this compound. This is typically done under reduced pressure using a rotary evaporator. The final step is purification by distillation, which separates the product from any non-volatile impurities based on its boiling point.
-
Procedure:
-
Transfer the dried, filtered organic solution to a round-bottomed flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The remaining residue is the crude this compound.
-
Purify the crude product by distillation under reduced pressure. According to literature, this compound is collected at 92–94 °C at a pressure of 15 mm Hg.[11]
-
Summary of Key Parameters
| Parameter | Reagent / Condition | Purpose |
| Quenching Agent | Saturated Aqueous NH₄Cl | Protonates alkoxide, neutralizes excess Grignard reagent.[1][4] |
| Extraction Solvent | Diethyl Ether (or Ethyl Acetate) | Dissolves the neutral organic product for separation.[5][11] |
| Washing Solution | Saturated Aqueous NaCl (Brine) | Removes dissolved water from the organic phase.[4][11] |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | Removes final traces of water from the organic solvent.[4][11] |
| Purification Method | Distillation under Reduced Pressure | Separates the final product from non-volatile impurities.[11] |
| Boiling Point | 92–94 °C / 15 mm Hg | Physical constant for identifying the pure product fraction.[11] |
Visual Workflow of the Extraction Procedure
Caption: Workflow for the extraction and purification of this compound.
References
- Benchchem. Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
- Benchchem.
- Organic Syntheses. This compound. [Link]
- Benchchem. Application Notes and Protocols for the Grignard Synthesis of 1-Ethylcyclohexanol.
- Benchchem. Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
- Benchchem. Grignard reaction for the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
- NurdRage. Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]
- Chegg. Synthesize the following from cyclohexanol and any other organic/inorganic reagent. [Link]
- Chemistry LibreTexts. Quenching Reactions: Grignards. [Link]
- Morsch, L. Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. [Link]
- Coconote. Acid-Base Extraction Techniques. [Link]
- Chad's Prep. Synthesis of Alcohols; Grignard Addition. [Link]
- Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. 7.7: Acid-Base Extraction. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Wikipedia. Acid–base extraction. [Link]
- The Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]
- Edubirdie. Acid-Base Extraction. [Link]
Sources
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The Synthetic Potential of Cyclic Ketones in Flavor Chemistry: From 1-Acetylcyclohexanol to Established Flavoring Agents
Abstract
This technical guide explores the synthesis of flavoring agents derived from cyclic precursors. While direct applications of 1-acetylcyclohexanol in the flavor industry are not extensively documented, its structure as a tertiary α-hydroxy ketone suggests potential synthetic pathways, such as acid-catalyzed dehydration and α-ketol rearrangements. Recognizing the limited literature on this compound, this document pivots to a comprehensive examination of a closely related and industrially significant precursor: cyclohexanone. We provide detailed protocols for the synthesis of valuable flavoring agents from cyclohexanone, underscoring the chemical principles that guide these transformations. This guide serves as a practical resource for researchers interested in the synthesis of novel and established flavor compounds from cyclic ketones.
Introduction: The Allure of Cyclic Precursors in Flavor Synthesis
The molecular architecture of a compound is intrinsically linked to its sensory properties. Cyclic compounds, in particular, offer a rigid scaffold that can be functionalized to produce a diverse array of aromas, ranging from fruity and floral to woody and minty.[1][2] this compound, a tertiary α-hydroxy ketone, represents an intriguing yet underexplored starting material for flavor synthesis. Its bifunctional nature—containing both a hydroxyl and a ketone group—presents unique opportunities for chemical transformations.
While direct literature on the use of this compound in the synthesis of flavoring agents is scarce, its chemical properties suggest two primary reactive pathways of interest:
-
Acid-Catalyzed Dehydration: As a tertiary alcohol, this compound is prone to dehydration under acidic conditions to form 1-acetylcyclohexene.[3][4] This unsaturated ketone could then serve as a versatile intermediate for further functionalization.
-
α-Ketol Rearrangement: The α-hydroxy ketone moiety can undergo rearrangement under acidic, basic, or thermal conditions, potentially leading to ring expansion or contraction, and the formation of isomeric products with novel sensory profiles.[5][6][7]
Given the limited specific data on this compound as a flavor precursor, this guide will focus on a more established and versatile starting material: cyclohexanone . Cyclohexanone is a readily available industrial chemical and a common precursor in the synthesis of various organic compounds, including those used in the flavor and fragrance industry.[8][9][10] The principles and protocols detailed herein for cyclohexanone can provide a foundational understanding for exploring the potential of other cyclic ketones like this compound.
Synthesis of Flavoring Agents from Cyclohexanone: A Case Study
This section provides a detailed protocol for the synthesis of a flavoring agent starting from cyclohexanone. We will focus on the synthesis of 1-methylcyclohexanol and its subsequent dehydration to 1-methylcyclohexene, a known intermediate in fragrance synthesis.[11][12]
Overall Synthetic Workflow
The conversion of cyclohexanone to 1-methylcyclohexene proceeds in two main steps: a Grignard reaction to form the tertiary alcohol, 1-methylcyclohexanol, followed by an acid-catalyzed dehydration.
Caption: Synthetic workflow from cyclohexanone to 1-methylcyclohexene.
Step 1: Synthesis of 1-Methylcyclohexanol via Grignard Reaction
The addition of a Grignard reagent to a ketone is a classic and highly effective method for forming a new carbon-carbon bond and producing a tertiary alcohol.
Protocol:
-
Apparatus Setup: Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Grignard Reagent Preparation: In the reaction flask, place magnesium turnings (1.1 eq). In the dropping funnel, add a solution of methyl bromide (or methyl iodide) (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Initiation: Add a small portion of the methyl halide solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine.
-
Addition: Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Ketone Addition: After the magnesium has been consumed, cool the flask in an ice bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel. Control the addition rate to maintain a gentle reflux.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation. The crude 1-methylcyclohexanol can be purified by distillation.
Step 2: Acid-Catalyzed Dehydration of 1-Methylcyclohexanol
The dehydration of a tertiary alcohol to an alkene is an E1 elimination reaction that proceeds through a carbocation intermediate.[13][14]
Protocol:
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place the purified 1-methylcyclohexanol (1.0 eq).
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 10-20% by volume of the alcohol) to the flask while stirring.
-
Dehydration: Gently heat the reaction mixture. The product, 1-methylcyclohexene, will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Purification: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water and then brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Grignard Reaction | Step 2: Dehydration |
| Key Reagents | Cyclohexanone, MeMgBr, THF | 1-Methylcyclohexanol, H₂SO₄ |
| Reaction Type | Nucleophilic Addition | E1 Elimination |
| Typical Yield | 80-90% | 75-85% |
| Product Purity | >95% after distillation | >98% after distillation |
| Sensory Profile | Camphor-like, woody[1] | Not a final flavor, an intermediate |
Characterization of Products
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the products and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules (e.g., the disappearance of the O-H stretch and the appearance of the C=C stretch during dehydration).
Potential Flavoring Agents from Cyclohexene Derivatives
1-Methylcyclohexene and other related cyclohexene derivatives can be further elaborated to produce a variety of flavoring agents. For example, epoxidation of the double bond followed by ring-opening reactions can lead to the formation of diols and other oxygenated compounds, many of which possess interesting sensory properties. Additionally, oxidation reactions can yield various ketones and aldehydes with characteristic aromas.
Safety and Handling
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Grignard Reagents: Highly reactive and pyrophoric. React violently with water. Handle under an inert atmosphere.
-
Concentrated Acids: Corrosive and cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While the direct application of this compound in flavor synthesis remains an area for future exploration, the fundamental reactions it is likely to undergo—dehydration and rearrangement—are well-established in organic chemistry. By examining the synthesis of flavoring agents from the closely related and industrially important precursor, cyclohexanone, we have provided a robust and practical guide for researchers. The protocols and principles outlined herein offer a solid foundation for the synthesis and discovery of novel cyclic flavoring agents.
References
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- Request PDF. The α‐Hydroxy Ketone (α‐Ketol)
- SciSpace. The α‐Hydroxy Ketone (α‐Ketol)
- Request PDF.
- Organic Syntheses Procedure. 1-acetylcyclohexene. [Link]
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- Khan Academy.
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- Chemistry LibreTexts.
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- What steps are used to prepare 1-methyl cyclohexanol
- Chegg.com. Solved (10 points) (a)
- The Good Scents Company. 1-methyl cyclohexanol. [Link]
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The Role of α-Hydroxyalkylphenones in Polymer Chemistry: Application and Protocols for 1-Acetylcyclohexanol and its Analogs
Introduction: The Critical Role of Photoinitiators in Polymer Synthesis
In the realm of polymer chemistry, the ability to initiate and control polymerization is paramount. Photopolymerization, a process that utilizes light to trigger the formation of polymer chains, offers unparalleled spatial and temporal control, making it a cornerstone of modern materials science.[1] Central to this technology are photoinitiators, molecules that absorb light energy and transform it into chemical energy in the form of reactive species, typically free radicals, which in turn initiate polymerization.[2] This application note delves into the utility of a specific class of Type I photoinitiators, the α-hydroxyalkylphenones, with a focus on 1-acetylcyclohexanol and its widely used and structurally similar analog, 1-hydroxycyclohexyl phenyl ketone (commercially known as Irgacure 184).
This guide is intended for researchers, scientists, and professionals in drug development and material science who are looking to leverage photopolymerization in their work. We will explore the underlying photochemical mechanisms, provide detailed experimental protocols for the use of these initiators in acrylate polymerization, and discuss the critical parameters that influence the efficiency of the process.
Mechanism of Action: The Norrish Type I Cleavage
This compound and its α-hydroxyalkylphenone counterparts are classified as Norrish Type I photoinitiators.[2] This classification signifies that upon absorption of ultraviolet (UV) light, the molecule undergoes a unimolecular bond cleavage to generate two free radical species.[2] This process is exceptionally efficient and is the key to their effectiveness in initiating polymerization.
The photocleavage of 1-hydroxycyclohexyl phenyl ketone, a close analog of this compound, provides a clear example of this mechanism. Upon excitation by UV radiation, the bond between the carbonyl group and the adjacent carbon atom with the hydroxyl group homolytically cleaves. This fragmentation results in the formation of a benzoyl radical and a cyclohexyl radical bearing a hydroxyl group. Both of these radical species are capable of initiating the polymerization of vinyl monomers, such as acrylates.
Below is a Graphviz diagram illustrating the photocleavage of 1-hydroxycyclohexyl phenyl ketone, which serves as a model for the behavior of this compound.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetylcyclohexanol
Welcome to the technical support center for the synthesis of 1-acetylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this important synthetic transformation. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your reaction yields.
Introduction: Common Synthetic Routes
The synthesis of this compound is a fundamental reaction in organic chemistry, often serving as a key step in the construction of more complex molecules. The most prevalent and reliable method for this transformation is the Grignard reaction, involving the nucleophilic addition of a methylmagnesium halide to cyclohexanone.[1][2][3] An alternative, though less common, approach is the hydration of 1-ethynylcyclohexanol.[4] This guide will primarily focus on the Grignard-based synthesis due to its widespread use and the specific challenges it presents.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low product yield is one of the most frequently encountered issues in organic synthesis. This section will address common problems in a question-and-answer format to help you diagnose and resolve them effectively.
Q1: My Grignard reaction has a very low yield of this compound. What are the likely causes?
A1: Low yields in Grignard reactions are almost always traced back to a few critical factors. The primary culprits are the presence of moisture, improper reaction conditions, or competing side reactions.
-
Moisture Contamination: Grignard reagents are extremely sensitive to protic sources, including water.[5] Any moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with your cyclohexanone.
-
Improper Reagent Formation: The initial formation of the Grignard reagent is a crucial step. If the magnesium turnings are not properly activated or if the reaction is not initiated correctly, the concentration of your Grignard reagent will be lower than expected.[6]
-
Side Reactions: The Grignard reagent can also act as a base, leading to the enolization of cyclohexanone.[7] This side reaction regenerates the starting material upon workup and reduces the overall yield of the desired tertiary alcohol.
Q2: How can I ensure my reaction is completely anhydrous?
A2: Achieving and maintaining anhydrous conditions is paramount for a successful Grignard reaction.
-
Glassware Preparation: All glassware should be thoroughly oven-dried at a high temperature (e.g., 120-150 °C) for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[5]
-
Solvent Purity: Use only anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (THF). These can be purchased in sealed bottles or dried in the lab using appropriate drying agents (e.g., sodium/benzophenone ketyl).
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.[5] This is typically achieved using a balloon filled with the inert gas or a Schlenk line.
Q3: I suspect my Grignard reagent did not form in sufficient quantity. How can I improve this step?
A3: Several techniques can be employed to facilitate the formation of the Grignard reagent.
-
Magnesium Activation: The surface of magnesium turnings can become oxidized, which inhibits the reaction. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, which etches the surface of the magnesium, exposing fresh metal.[6][7] A few drops of 1,2-dibromoethane can also be used for activation.[8]
-
Initiation: The reaction between the alkyl halide and magnesium is often initiated by gentle warming.[6] Once the reaction starts, it is typically exothermic and may require cooling to maintain control.
-
Concentration: Ensure the concentration of the alkyl halide is sufficient to initiate the reaction. A common technique is to add a small amount of the alkyl halide solution to the magnesium and wait for the reaction to begin before adding the remainder dropwise.
Q4: What are the optimal reaction conditions for the addition of the Grignard reagent to cyclohexanone?
A4: Controlling the reaction temperature during the addition of cyclohexanone is critical to minimize side reactions.
-
Temperature Control: The addition of cyclohexanone to the Grignard reagent should be performed at a low temperature, typically between 0-10 °C, using an ice bath.[7][9] This helps to control the exothermic nature of the reaction and reduces the likelihood of enolization.
-
Rate of Addition: Add the cyclohexanone solution dropwise to the stirred Grignard reagent. A slow and controlled addition ensures that the local concentration of the ketone is kept low, further minimizing side reactions.[9]
-
Molar Ratio: A slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is often used to ensure the complete conversion of the cyclohexanone.[9]
Q5: My purification process seems to be causing a significant loss of product. How can I optimize the workup and purification?
A5: The workup and purification steps are critical for isolating a pure product with a high yield.
-
Quenching: The reaction should be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6][10] This is a milder alternative to strong acids like HCl, which can sometimes promote side reactions like dehydration of the tertiary alcohol.[11]
-
Extraction: After quenching, the product needs to be thoroughly extracted from the aqueous layer. Use a suitable organic solvent like diethyl ether and perform multiple extractions to ensure all the product is recovered.[4]
-
Drying and Solvent Removal: The combined organic layers should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[9] The solvent can then be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure.[4] Collecting the fraction that boils at the correct temperature for this compound will yield the pure product.
Frequently Asked Questions (FAQs)
Q: Can I use a different Grignard reagent, for example, from an acyl chloride?
A: While it is possible to form Grignard reagents from various starting materials, reacting them with acyl chlorides to produce a tertiary alcohol like this compound requires careful consideration. Grignard reagents react with acyl chlorides twice.[11][12][13] The first reaction forms a ketone, which is highly reactive towards the Grignard reagent and will immediately react again to form the tertiary alcohol.[14][15] Therefore, you would need at least two equivalents of the Grignard reagent.
Q: What is the expected yield for this synthesis?
A: With careful control of the reaction conditions and meticulous technique, the Grignard synthesis of this compound from cyclohexanone can achieve yields in the range of 80-95%.[9]
Q: Are there any alternative synthetic routes to this compound?
A: Yes, an alternative method is the hydration of 1-ethynylcyclohexanol.[4] This reaction typically involves treating 1-ethynylcyclohexanol with an acid and a mercury salt catalyst. However, the use of mercury salts is a significant environmental and safety concern, making the Grignard route the more commonly preferred method.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the hydroxyl (-OH) group around 3400 cm⁻¹ and a strong absorption for the carbonyl (C=O) group of the acetyl group around 1710 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide detailed structural information to confirm the connectivity of the atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.
Experimental Protocols & Data
Table 1: Optimized Reaction Parameters for Grignard Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for Grignard reagent stability. |
| Grignard Reagent | Methylmagnesium Bromide | Common and effective for this transformation. |
| Molar Ratio (Grignard:Ketone) | 1.1 - 1.5 : 1 | Ensures complete conversion of the ketone.[9] |
| Addition Temperature | 0 - 10 °C | Minimizes side reactions like enolization.[9] |
| Quenching Agent | Saturated aq. NH₄Cl | Mild workup to prevent product degradation.[10] |
Step-by-Step Protocol for the Grignard Synthesis of this compound
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.
-
Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.[9] After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Visualizing the Workflow
Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting Logic for Low Yield
Sources
- 1. Which of the following represents an efficient synthesis of 1-methylcyclo.. [askfilo.com]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Methylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 13. orgosolver.com [orgosolver.com]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
common side reactions in the synthesis of 1-acetylcyclohexanol
Welcome to the technical support center for the synthesis of 1-acetylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable tertiary alcohol. We will delve into the mechanistic underpinnings of these side reactions and provide robust troubleshooting strategies to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. The most prevalent issues are categorized below based on the chosen synthetic route.
Route 1: Grignard Reaction with Cyclohexanone and an Acetylating Agent
This is a common approach involving the reaction of cyclohexanone with a methyl Grignard reagent to form the alkoxide of 1-methylcyclohexanol, followed by acetylation. However, the high reactivity and basicity of the Grignard reagent can lead to several side products.
If you observe a significant amount of unreacted cyclohexanone in your post-reaction workup, it is likely due to enolization.
-
Causality: Grignard reagents are not only potent nucleophiles but also strong bases. With sterically hindered ketones or under elevated temperatures, the Grignard reagent can act as a base, abstracting an acidic α-proton from cyclohexanone to form a magnesium enolate.[1] This enolate is unreactive towards further nucleophilic attack and will revert to cyclohexanone upon aqueous workup.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (0 °C or below) during the addition of the Grignard reagent to favor nucleophilic addition over enolization.
-
Reagent Addition: Add the Grignard reagent slowly and dropwise to the solution of cyclohexanone. This prevents localized temperature increases and high concentrations of the Grignard reagent.
-
Solvent Choice: Ensure the use of anhydrous ether or THF, as protic solvents will quench the Grignard reagent.
-
The formation of cyclohexanol indicates that a reduction reaction has occurred instead of the desired addition.
-
Causality: This side reaction, known as Grignard reduction, can occur when the Grignard reagent possesses a β-hydrogen. A hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone via a cyclic six-membered transition state.[1] While less common with methylmagnesium halides, it can be a significant issue with larger alkyl Grignards.
-
Troubleshooting Protocol:
-
Grignard Reagent Purity: Ensure the Grignard reagent is of high quality and has not undergone significant decomposition.
-
Steric Hindrance: While not modifiable for this specific synthesis, be aware that highly hindered ketones are more prone to reduction.
-
When using acetyl chloride as the acetylating agent, a common side reaction is the formation of 2-cyclohexylpropan-2-ol.
-
Causality: The initial reaction between the Grignard reagent and acetyl chloride forms a ketone intermediate. This ketone is also reactive towards the Grignard reagent.[2][3] Consequently, a second equivalent of the Grignard reagent can attack the newly formed ketone, leading to a tertiary alcohol with two identical alkyl groups from the Grignard reagent.[3][4][5] The reaction is difficult to stop at the ketone stage due to the high reactivity of the Grignard reagent.[3]
-
Troubleshooting Protocol:
-
Use a Less Reactive Acetylating Agent: Consider using acetic anhydride, which is generally less reactive than acetyl chloride, potentially allowing for better control.
-
Inverse Addition: Add the Grignard reagent to the acetyl chloride at a very low temperature. This maintains a low concentration of the Grignard reagent, reducing the likelihood of the second addition.
-
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns brown/black during the Grignard addition. Is this normal?
A1: A color change to grayish or cloudy is expected as the magnesium alkoxide precipitates. However, a dark brown or black color can indicate side reactions such as enolization or decomposition, possibly due to impurities or too high a reaction temperature. It is crucial to ensure all glassware is flame-dried and reagents are anhydrous.
Q2: What is the most reliable, high-yield synthesis method for this compound?
A2: According to established procedures, the hydration of 1-ethynylcyclohexanol is a very reliable method.[6] This synthesis avoids the use of highly reactive organometallics and the associated side reactions.
Optimized Protocol: Hydration of 1-Ethynylcyclohexanol[6]
-
Prepare a solution of 1.25 ml of concentrated sulfuric acid in 190 ml of water in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
-
Warm the acidic solution to 60°C.
-
Add 49.7 g (0.40 mole) of 1-ethynylcyclohexanol dropwise over 1.5 hours, maintaining the temperature at 60°C.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 60°C.
-
Cool the mixture and separate the organic layer.
-
Extract the aqueous layer with four 50-ml portions of ether.
-
Combine the organic layer and ethereal extracts and wash with 100 ml of saturated sodium chloride solution.
-
Dry the organic solution over anhydrous sodium sulfate.
-
Remove the ether by evaporation and distill the residue under reduced pressure. Collect the this compound fraction at 92–94°/15 mm.[6]
Q3: I am using acetic anhydride for acetylation. What are the potential side reactions?
A3: While generally more controllable than acetyl chloride, acetic anhydride can still lead to side products. In the presence of a base or acid catalyst, cyclohexanone can undergo self-condensation (an aldol reaction). Additionally, under certain conditions, acetylation can occur at the α-carbon to form 2-acetylcyclohexanone, especially if an enamine intermediate is formed.[7] Using a catalyst like 4-dimethylaminopyridine (DMAP) can be effective but may also promote side reactions if not used in appropriate amounts.[8]
Visualizing Reaction Pathways
Grignard Synthesis: Main vs. Side Reactions
Caption: Desired vs. side reaction pathways in Grignard synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Summary of Common Side Products
| Side Product | Probable Cause | Synthetic Route | Preventative Measures |
| Cyclohexanone | Enolization by Grignard reagent | Grignard | Lower reaction temperature, slow reagent addition |
| Cyclohexanol | Reduction by Grignard reagent | Grignard | Use high-purity Grignard reagent, temperature control |
| 2-Cyclohexylpropan-2-ol | Double addition of Grignard to acetyl chloride | Grignard | Use acetic anhydride, inverse addition at low temp. |
| 2-(Cyclohexylidene)cyclohexanone | Aldol self-condensation | Grignard / Acetic Anhydride | Controlled temperature, avoid strong acid/base |
| 2-Acetylcyclohexanone | α-acetylation via enol/enamine | Acetic Anhydride | Avoid conditions favoring enamine formation |
References
- Organic Syntheses, Coll. Vol. 4, p.10 (1963); Vol. 33, p.1 (1953).
- Grignard Reaction - Organic Chemistry Portal.
- Reaction of Acyl Chlorides with Grignard and Gilman (Organocupr
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube.
- Grignard Reaction, Mechanism, Reagent and Che
- Reaction of acyl chloride with excess Grignard reagent - Chemistry Stack Exchange.
- INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.
- Synthesis of 2-acetylcyclohexanone - Chemistry Online.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of Crude 1-Acetylcyclohexanol
Welcome to the technical support center for the purification of 1-acetylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. As Senior Application Scientists, we understand that purity is paramount, and this guide moves beyond simple protocols to explain the causality behind each experimental choice, ensuring a robust and reproducible purification process.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Method Selection
This section addresses the initial questions users face when handling a crude reaction mixture. A proper assessment at this stage is critical for selecting the most efficient purification strategy.
Q1: What are the likely impurities in my crude this compound?
A1: The profile of impurities is intrinsically linked to the synthetic route employed. The most common synthesis, the mercury-catalyzed hydration of 1-ethynylcyclohexanol, typically introduces specific contaminants.[1]
-
Unreacted Starting Materials: Residual 1-ethynylcyclohexanol is a common impurity.
-
Catalyst Remnants: Traces of mercury salts and sulfuric acid from the reaction medium. The green color often observed in the crude product is attributed to these catalyst residues.[1]
-
Solvent Residues: Ether or other solvents used during the aqueous workup.[1]
-
Side-Reaction Products: Dehydration of the tertiary alcohol product can lead to the formation of 1-acetylcyclohexene, especially if the reaction is overheated or exposed to strong acid for prolonged periods.
-
Workup Reagents: Inorganic salts like sodium chloride or drying agents like sodium sulfate that may have been carried over.[1]
Q2: My crude product has a distinct green or yellow color. What causes this and how can it be removed?
A2: A green hue in the crude product, particularly from the hydration of 1-ethynylcyclohexanol, is typically due to residual mercuric salts used in the catalysis. A yellow color may indicate the presence of other organic impurities or slight decomposition.
The primary removal step occurs during the initial workup. Washing the ethereal solution of the crude product with a saturated sodium chloride (brine) solution is highly effective at removing the green color, transferring the water-soluble catalyst remnants into the aqueous phase.[1] If color persists, it can often be removed during distillation or by treating a solution of the crude product with a small amount of activated charcoal before a filtration step (a common technique in recrystallization).[2]
Q3: Which purification method—Vacuum Distillation, Recrystallization, or Chromatography—is most appropriate for my needs?
A3: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
Vacuum Distillation: This is the most commonly cited and highly effective method for purifying this compound on a multi-gram scale.[1] It excels at separating the product from non-volatile impurities (salts, catalyst residues, polymers) and highly volatile impurities (e.g., ether). It is the method of choice when dealing with thermally stable liquid products with boiling points that differ significantly from their impurities.
-
Recrystallization: While this compound is often a liquid or low-melting solid at room temperature, low-temperature recrystallization can be an effective technique for achieving very high purity on a small to medium scale. It is particularly useful for removing impurities that have different solubility profiles from the product.
-
Column Chromatography: This is the most powerful technique for separating compounds with very similar physical properties (e.g., polarity). It is ideal for small-scale purifications where the highest possible purity is required, or for separating complex mixtures where distillation is ineffective. However, it is more time-consuming and solvent-intensive than the other methods.
Purification Method Selection Workflow
The following diagram outlines a logical workflow for choosing the best purification strategy based on the impurity profile.
Caption: Decision workflow for selecting a purification method.
Part 2: Troubleshooting Guide: Purification by Vacuum Distillation
Vacuum distillation is the workhorse method for purifying this compound.[1][3] Lowering the pressure reduces the boiling point, preventing thermal decomposition of the sensitive tertiary alcohol.
Q: My distillation is "bumping" violently instead of boiling smoothly. How can I prevent this?
A: Bumping occurs when the liquid becomes superheated and boils in a sudden, uncontrolled burst. This is dangerous and leads to inefficient separation.
-
Causality: The lack of nucleation sites prevents the smooth formation of vapor bubbles.
-
Solution:
-
Magnetic Stirring (Preferred): Add a PTFE-coated magnetic stir bar to the distillation flask before heating. Constant, vigorous stirring provides nucleation sites and ensures even heat distribution.
-
Boiling Chips: If stirring is not possible, add a few fresh boiling chips to the cool liquid.[4] Crucially, never add boiling chips to hot liquid , as this can trigger violent boiling. Boiling chips lose their effectiveness once the system is cooled and the vacuum is broken, so fresh chips are needed for each distillation.
-
Q: The product is not distilling at the literature-reported temperature and pressure (e.g., 92-94°C / 15 mmHg).[1] What's wrong?
A: This discrepancy usually points to issues with pressure measurement or system integrity.
-
Causality: The boiling point of a liquid is directly dependent on the pressure of the system. An inaccurate pressure reading or a system leak will lead to an observed boiling point that does not match the literature value.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all glass joints are properly sealed (use a small amount of vacuum grease if necessary) and that all tubing is securely attached and free of cracks. A system that cannot hold a vacuum is the most common culprit.
-
Verify Manometer Reading: Ensure your vacuum gauge (manometer) is functioning correctly and is placed properly in the system (between the distillation apparatus and the vacuum pump).
-
Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it is too high, the vapor temperature will read artificially low. If it is too low, it will not accurately measure the temperature of the vapor entering the condenser.
-
Q: My product seems to be decomposing in the distillation flask, turning dark brown or black. Why is this happening?
A: Thermal decomposition, often acid-catalyzed, is a risk when distilling alcohols.
-
Causality: Tertiary alcohols can eliminate water to form alkenes under acidic conditions, especially at elevated temperatures. Any residual acid catalyst (like H₂SO₄) will significantly promote this decomposition.
-
Solution:
-
Neutralize Before Distilling: Ensure the crude product has been thoroughly washed during the workup to remove any acid. A wash with a dilute sodium bicarbonate solution can be used to neutralize residual acid before the final water and brine washes.
-
Achieve a Lower Vacuum: The most direct way to prevent thermal decomposition is to distill at a lower pressure. This lowers the required temperature. For example, if your product is decomposing at 15 mmHg, try distilling at 5 mmHg, which will significantly reduce the boiling point.[5]
-
Avoid Overheating: Heat the distillation flask gently and evenly using a heating mantle with a stirrer. Do not heat the flask above the liquid level.
-
Troubleshooting Workflow: Vacuum Distillation
Caption: A logical troubleshooting guide for vacuum distillation.
Part 3: Troubleshooting Guide: Purification by Recrystallization
For achieving high purity, particularly on a smaller scale, low-temperature recrystallization can be an excellent choice.
Q: My product "oils out" instead of forming crystals. What should I do?
A: "Oiling out" is a common problem, especially with low-melting point solids like this compound.
-
Causality: This occurs when the solution becomes saturated at a temperature that is above the melting point of the solute. The solute therefore separates as a liquid (an oil) rather than a solid.
-
Solution:
-
Add More Solvent: The most straightforward solution is to add a small amount of additional hot solvent to decrease the saturation point, then allow the solution to cool more slowly.[2]
-
Lower the Saturation Temperature: Use a solvent system in which the product has lower solubility, requiring more solvent and thus lowering the temperature at which the solution is saturated.
-
Promote Crystallization: Once the solution has cooled below the compound's melting point, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.
-
Q: I can't find a single solvent that works well for recrystallization. What are my options?
A: A two-solvent (or mixed-solvent) system is the ideal solution.[6]
-
Causality: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If no single solvent meets these criteria, a pair of miscible solvents with different dissolving powers can be used.
-
Procedure:
-
Select a pair of miscible solvents. One solvent (the "good" solvent) should dissolve this compound very well at all temperatures. The other (the "poor" solvent) should not dissolve it well at any temperature. Common pairs include hexane/ethyl acetate or ethanol/water.[7]
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution just begins to turn cloudy (this is the point of saturation).
-
Add a drop or two of the hot "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly. The solubility will decrease dramatically, promoting crystal formation.[6]
-
Q: My final product is still colored even after recrystallization. How do I get a colorless product?
A: Highly colored, polar impurities can sometimes co-crystallize with your product.
-
Causality: These impurities are adsorbed onto the surface of the growing crystals.
-
Solution: Use decolorizing carbon (activated charcoal).
-
Dissolve the crude solid in the hot recrystallization solvent.
-
Allow the solution to cool slightly from the boiling point to prevent boiling over.
-
Add a very small amount (1-2% by weight) of decolorizing carbon to the solution.[2]
-
Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the carbon's surface.
-
Perform a hot gravity filtration to remove the carbon particles.[2]
-
Allow the clear, colorless filtrate to cool and crystallize.
-
Part 4: Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Preparation: Transfer the crude, dry this compound into a round-bottom flask, no more than two-thirds full. Add a magnetic stir bar.
-
Apparatus Assembly: Assemble a standard vacuum distillation apparatus. Ensure all joints are clean and lightly greased. Place the thermometer correctly as described in the troubleshooting section.
-
Evacuate the System: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the stopcock to the vacuum pump and allow the pressure to stabilize. Record the stable pressure.
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Collect Fractions: Collect a small "forerun" fraction of any low-boiling impurities. Once the temperature stabilizes at the boiling point of this compound (e.g., 92-94°C at 15 mmHg), switch to a clean receiving flask and collect the main fraction.[1]
-
Completion: Stop the distillation when only a small amount of residue remains or when the temperature begins to drop.
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent pair (e.g., Hexane/Ethyl Acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (Ethyl Acetate) and heat gently with swirling to dissolve the compound.
-
Saturation: While the solution is hot, add the "poor" solvent (Hexane) dropwise until a persistent cloudiness is observed. Add 1-2 drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (or a mixture rich in the poor solvent) to remove any adhering impurities.[8]
-
Drying: Allow the crystals to dry completely on the filter funnel with the vacuum running, or transfer them to a watch glass to air dry.
Part 5: Data & Reference Tables
Table 1: Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes / Separation Rationale |
| This compound | 142.20 | 92-94 @ 15 mmHg[1] | Target Product. |
| 1-Ethynylcyclohexanol | 124.18 | ~75 @ 12 mmHg | Unreacted starting material. Lower boiling point allows for separation by fractional distillation. |
| Cyclohexanone | 98.15 | 155 @ 760 mmHg | Potential impurity from alternative syntheses. Higher boiling point, easily separated. |
| Diethyl Ether | 74.12 | 34.6 @ 760 mmHg[9] | Workup solvent. Highly volatile, removed in forerun of distillation. |
| Mercury/Sodium Salts | N/A | Non-volatile | Catalyst or workup residue. Removed as non-volatile residue in distillation. |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C)[9] | Polarity | Potential Use |
| Hexane | 69 | Non-polar | Good "poor" solvent. |
| Toluene | 111 | Non-polar | Can be a "good" solvent when hot. |
| Diethyl Ether | 35 | Slightly Polar | Likely too good a solvent unless at very low temperatures. |
| Ethyl Acetate | 77 | Polar | Good "good" solvent candidate. |
| Ethanol | 78 | Very Polar | Good "good" solvent candidate. |
| Water | 100 | Very Polar | Good "poor" solvent if using a polar organic as the "good" solvent. |
Part 6: Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Solvents: Handle all organic solvents in a well-ventilated fume hood. Ethers are extremely flammable and can form explosive peroxides.
-
Vacuum Distillation: Always use a safety shield. Inspect glassware for cracks or star fractures before use, as they can implode under vacuum.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.[10]
This guide is intended to provide expert-level support for your purification needs. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[10][11]
References
- Stacy, G. W., & Mikulec, R. A. (1955). This compound. Organic Syntheses, 35, 1. [Link]
- CPAChem. (2022). Safety data sheet for 1-Methylcyclohexanol.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of Calgary. (n.d.). Recrystallization.
- University of Wisconsin-Madison. (n.d.). Distillation.
- Minnesota State University Moorhead. (n.d.). Recrystallization I.
- Chem Survival. (2013, September 9).
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Pearson. (n.d.). Devise a synthesis for each compound, starting with methylenecyclohexane and any other reagents you need. a. 1-methylcyclohexanol.
- BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart.
- Stewart, S. M. (2021, June 15).
- Quora. (2015). How to produce 1-methylcyclohexanol from cyclohexanol.
- Interactive Learning Paradigms Incorporated. (n.d.). Boiling Point Calculator.
- University of California, Davis. (n.d.). Experiment #5: Alkenes: Preparation, Reactions and Properties.
- WebAssign. (2013). Dehydration of Alcohols-Gas Chromatography.
- Giesen, J., Deiters, W., & Kahr, K. (1960). U.S. Patent No. 2,927,944. U.S.
- California State University, Los Angeles. (n.d.). Experiment 5: Alcohol Dehydration of Menthol.
- National Center for Biotechnology Information. (n.d.). Cyclohexanol. PubChem Compound Database.
- Filo. (2025). Which of the following represents an efficient synthesis of 1-methylcyclohexene?.
- Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol.
- Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification.
- Michigan State University. (n.d.). An Introduction to Synthesis.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- NIST. (n.d.). Cyclohexene, 1-methyl-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Solubility Of Anthracene in Ternary Cyclohexane + Propanol + 1-Pentanol and Cyclohexane + Butanol + 1-Pentanol Mixtures.
- Chegg. (2022). Solved Gas Chromatogram For 1-methylcyclohexene and.
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Technical Support Center: Troubleshooting the Grignard Reaction for 1-Acetylcyclohexanol Synthesis
Welcome to the technical support center for the synthesis of 1-acetylcyclohexanol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful synthesis of your target tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't initiate. What are the most common reasons for this failure?
A: The most frequent cause of initiation failure is the presence of moisture, which quenches the Grignard reagent as it forms.[1][2] Other key factors include the quality of the magnesium turnings and the purity of the solvent and alkyl halide. Ensure all glassware is rigorously dried, solvents are anhydrous, and the magnesium surface is activated.[1][3]
Q2: I'm observing a low yield of this compound. What are the likely side reactions?
A: Low yields are often due to side reactions. The most common include the Wurtz coupling of the alkyl halide, enolization of the ketone starting material, and reduction of the ketone.[4][5] The Grignard reagent can act as a base, leading to deprotonation of the ketone and recovery of the starting material after workup.[4]
Q3: How can I be sure of the concentration of my Grignard reagent?
A: The concentration of a freshly prepared Grignard reagent should be determined by titration before use.[6] This is crucial for accurate stoichiometry and to avoid adding a large excess, which can promote side reactions. Common titration methods include using a colorimetric indicator like 1,10-phenanthroline with a titrant such as sec-butanol or (-)-menthol, or iodine titration.[6][7][8]
Q4: What is the purpose of the aqueous workup, and what are the best practices?
A: The workup is a critical step to protonate the magnesium alkoxide intermediate to the final alcohol product, quench any unreacted Grignard reagent, and remove inorganic byproducts.[9] A slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution to the cooled reaction mixture is a standard and effective method.[9] This controls the exothermic nature of the quench.[9]
In-Depth Troubleshooting Guides
This section provides a deeper dive into specific issues you may encounter during the synthesis of this compound.
Issue 1: Reaction Fails to Initiate
The formation of the Grignard reagent is the critical first step. An inert, anhydrous environment is paramount for success.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | Grignard reagents are extremely sensitive to protic sources, especially water, which will protonate and inactivate the reagent.[2][10] | Protocol 1: Rigorous Drying of Glassware and Reagents. All glassware should be oven-dried at >120°C for several hours or flame-dried under a stream of inert gas (Nitrogen or Argon) immediately before use.[5] Solvents like diethyl ether or THF must be anhydrous.[2] Commercially available anhydrous solvents are recommended.[11] |
| Passive Magnesium Surface | Magnesium turnings can have a passivating layer of magnesium oxide on their surface, which prevents the reaction with the alkyl halide.[12] | Protocol 2: Activation of Magnesium Turnings. This can be achieved by a few methods: gently crushing the turnings with a glass rod under an inert atmosphere, adding a small crystal of iodine (which will disappear as the reaction starts), or adding a few drops of 1,2-dibromoethane.[3][12][13] |
| Impure Alkyl Halide | The presence of impurities, particularly any residual alcohol from the synthesis of the alkyl halide, can inhibit the reaction. | Ensure the alkyl halide is purified, typically by distillation, before use. |
Protocol 1: Rigorous Drying of Glassware and Reagents
-
Clean all glassware thoroughly with soap and water, followed by rinses with deionized water and then acetone to remove residual water.
-
Place the glassware in an oven at a minimum of 120°C for at least 4 hours, or overnight.
-
Assemble the reaction apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Use commercially available anhydrous solvents. If using solvents from a still, ensure they are freshly distilled and properly stored over a drying agent.
Protocol 2: Activation of Magnesium Turnings
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place the magnesium turnings (1.1 equivalents).
-
Add a single, small crystal of iodine.[3]
-
Gently warm the flask with a heat gun under a stream of inert gas until purple iodine vapors are observed.[14]
-
Allow the flask to cool to room temperature before adding the solvent.
Issue 2: Low Yield and/or Complex Product Mixture
Even with successful initiation, several side reactions can compete with the desired nucleophilic addition, leading to a diminished yield of this compound.
Causality Diagram: Factors Leading to Low Yield
Caption: Factors contributing to low yield in the Grignard synthesis of this compound.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the 1-acetylcyclohexane is free of acidic impurities. Purification by distillation may be necessary.
-
Control Stoichiometry: Titrate the Grignard reagent to determine its exact concentration.[6] Use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent relative to the ketone.
-
Optimize Reaction Temperature: The addition of the ketone to the Grignard reagent should be performed at a low temperature, typically 0°C, to minimize side reactions.[15]
-
Control Addition Rate: Add the ketone solution dropwise to the vigorously stirred Grignard reagent. A slow, controlled addition helps to maintain a low concentration of the ketone, which can disfavor side reactions.[3]
Issue 3: Difficult Workup and Product Isolation
The workup and purification steps are crucial for obtaining a pure product.
Potential Problems & Solutions:
| Problem | Explanation | Recommended Solution |
| Formation of Emulsions | During the aqueous workup, emulsions can form, making the separation of the organic and aqueous layers difficult. | Add a saturated aqueous solution of sodium chloride (brine) during the washing step to help break up emulsions.[9] |
| Incomplete Quenching | If the quenching is not complete, residual Grignard reagent can cause issues during extraction and purification. | Ensure a sufficient amount of the quenching agent (e.g., saturated NH₄Cl solution) is added until no further reaction is observed.[9] |
| Product Loss During Extraction | The tertiary alcohol product may have some solubility in the aqueous layer, leading to reduced yield. | Perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.[9] |
Protocol 3: Standard Workup and Purification Procedure
-
Quenching: Cool the reaction mixture to 0°C in an ice-water bath. While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride dropwise.[9]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. The upper organic layer contains the product.[9]
-
Extraction: Drain the lower aqueous layer and extract it two more times with fresh portions of the organic solvent.[9]
-
Washing: Combine all organic extracts and wash them sequentially with 1 M HCl (if starting from an ester to remove any remaining ketone), saturated aqueous sodium bicarbonate, and finally, brine.[9]
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Reaction Mechanism and Key Intermediates
Understanding the reaction pathway is essential for effective troubleshooting.
Reaction Workflow Diagram:
Caption: A streamlined workflow for the Grignard synthesis of this compound.
The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the carbonyl carbon of the ketone.[4] This forms a tetrahedral magnesium alkoxide intermediate.[9] Subsequent protonation during the aqueous workup yields the final tertiary alcohol.[9]
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Filo. (2023, October 2). How does water affect a Grignard reaction?
- ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?
- Scribd. (n.d.). Titration Grignard and BuLi.
- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism.
- Organic Syntheses. (n.d.). Procedure.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols.
- Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
- Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
- YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols.
- Reddit. (2024, January 24). Grignard reagent and water.
- Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water.
- ResearchGate. (2025, August 6). Ultrafast Grignard addition reactions in the presence of water.
- CHM 244 Lab Practical- Grignard Reactions. (n.d.).
- JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction.
- Grignard Reaction. (n.d.).
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).
- Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting.
- ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
- YouTube. (2021, August 24). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough).
- Quora. (2015, December 31). How to produce 1-methylcyclohexanol from cyclohexanol.
- Khan Academy. (2012, December 31). Synthesis of alcohols using Grignard reagents I.
- Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction?
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.).
- ResearchGate. (n.d.). Optimization of the Grignard reagent formation.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693).
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 1-Acetylcyclohexanol Synthesis
Welcome to the technical support center for the synthesis of 1-acetylcyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve optimal results.
Core Synthesis Principles: An Overview
This compound is a tertiary alcohol, and its synthesis typically involves the formation of a key carbon-carbon bond at a carbonyl group. The two most prevalent and reliable strategies are:
-
Hydration of 1-Ethynylcyclohexanol: This classic method involves the acid-catalyzed addition of water across the alkyne triple bond. It is a robust and well-documented procedure.[1]
-
Nucleophilic Addition to a Carbonyl: This broad category most commonly involves a Grignard-type reaction, where an organometallic reagent attacks a carbonyl electrophile. Key variations include the addition of an acetylide or methyl Grignard reagent to cyclohexanone, or the reaction of a cyclohexyl Grignard with an appropriate acetylating agent.[2][3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during these syntheses.
Section 1: Troubleshooting the Hydration of 1-Ethynylcyclohexanol
The hydration of 1-ethynylcyclohexanol, often catalyzed by a mercury salt in the presence of sulfuric acid, is a reliable route to this compound.[1] However, several issues can arise.
Q1: My hydration reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes?
Answer: This is a common issue often traced back to catalyst activity or reaction conditions.
-
Cause 1: Inactive Catalyst. The mercury(II) salt (e.g., mercuric oxide) is the catalyst. If it is old or has been improperly stored, its activity may be diminished. Ensure you are using a fresh, high-purity reagent.
-
Cause 2: Insufficient Acid Concentration. The sulfuric acid acts as a co-catalyst, protonating the alkyne and facilitating the nucleophilic attack by water. A low concentration of acid will slow the reaction rate. The procedure from Organic Syntheses specifies using a solution of 8 ml of concentrated sulfuric acid in 190 ml of water.[1]
-
Cause 3: Low Reaction Temperature. The reaction requires thermal energy to proceed at a reasonable rate. The established protocol recommends maintaining the temperature at 60°C during the addition of the substrate and for a short period afterward.[1] A lower temperature will significantly decrease the reaction rate.
Troubleshooting Steps:
-
Verify the quality and source of your mercuric oxide.
-
Carefully check the concentration and volume of the sulfuric acid solution.
-
Ensure your reaction vessel is properly heated and the internal temperature is maintained at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
Q2: My final product is contaminated with a significant amount of 1-acetylcyclohexene. How can I prevent this?
Answer: The formation of 1-acetylcyclohexene is a dehydration side reaction of the desired product, this compound. This is particularly problematic under harsh acidic conditions or at elevated temperatures.
-
Mechanism: The tertiary alcohol product can be protonated by the strong acid catalyst. The resulting protonated hydroxyl group is an excellent leaving group (water), and its departure generates a stable tertiary carbocation. Elimination of a proton from an adjacent carbon atom then yields the undesired alkene.
-
Prevention:
-
Temperature Control: Avoid overheating the reaction mixture during the initial hydration or the final distillation. Distill the product under reduced pressure to keep the temperature low.[1] Boiling points are reported in the range of 92–94°C at 15 mmHg.[1]
-
Minimize Reaction Time: Do not let the reaction stir for an excessively long time after the starting material is consumed. The established procedure suggests stirring for only 10 minutes after the addition is complete.[1]
-
Careful Workup: During the workup, ensure the acidic aqueous layer is thoroughly removed before distillation. Washing the ether extracts with a saturated sodium chloride solution can help remove residual acid and water.[1]
-
Section 2: Troubleshooting Grignard-Type Syntheses
Synthesizing this compound via the addition of a methyl Grignard reagent (CH₃MgBr) to cyclohexanone is a conceptually straightforward approach. However, Grignard reactions are notoriously sensitive to experimental conditions.[2][3][5]
Q3: My Grignard reaction yield is extremely low (~5-10%), and I recover mostly unreacted cyclohexanone.
Answer: This is one of the most frequent problems in Grignard synthesis and almost always points to reagent deactivation or a competing side reaction.[2][3]
-
Cause 1: Presence of Protic Contaminants. Grignard reagents are exceptionally strong bases.[3][5] They will react instantly with any source of acidic protons in a simple acid-base reaction, which is much faster than the desired nucleophilic attack on the carbonyl.[3] The primary culprit is water.
-
Cause 2: Poor Quality Grignard Reagent. The Grignard reagent may have degraded during storage or was not prepared correctly.
-
Solution: It is best to use a freshly prepared Grignard reagent or a recently purchased commercial solution. The concentration of the Grignard reagent should always be determined via titration (e.g., against iodine or a known acid) before use to ensure accurate stoichiometry.[3]
-
-
Cause 3: Enolization of Cyclohexanone. Cyclohexanone has acidic protons on the carbons alpha to the carbonyl group. A bulky or sterically hindered Grignard reagent can act as a base, deprotonating the ketone to form a magnesium enolate.[3] While methyl Grignard is not particularly bulky, this pathway can still compete with addition, especially at higher temperatures. After acidic workup, the enolate is simply protonated back to cyclohexanone, leading to recovery of starting material.
-
Solution: Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0°C or -30°C) to favor the nucleophilic addition pathway over enolization.[2]
-
Q4: I'm observing a high-molecular-weight, viscous substance in my crude product after workup. What is it?
Answer: This is likely due to self-condensation or aldol-type side reactions of the starting material, cyclohexanone, under the reaction or workup conditions.
-
Mechanism: If the Grignard reagent acts as a base, it generates the cyclohexanone enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of cyclohexanone. This leads to the formation of a β-hydroxy ketone (an aldol adduct), which can further dehydrate to form an α,β-unsaturated ketone. These products can continue to react, leading to higher molecular weight oligomers.
-
Prevention:
-
Inverse Addition: Add the cyclohexanone solution slowly to the Grignard reagent (inverse addition). This ensures that the ketone is always the limiting reagent in the flask, minimizing its opportunity to react with itself.
-
Low Temperature: As with preventing enolization, maintaining a low reaction temperature suppresses the rate of these side reactions.
-
Efficient Quenching: Quench the reaction by pouring it onto a well-stirred, cold acidic solution (e.g., saturated aqueous NH₄Cl or dilute HCl) to rapidly protonate the magnesium alkoxide intermediate and neutralize any remaining reactive species.
-
Section 3: General Purification and Characterization
Q5: How can I effectively purify my crude this compound?
Answer: The primary method for purifying this compound is vacuum distillation.[1]
-
Step 1: Aqueous Workup. After quenching the reaction, the product will be in an organic solvent like diethyl ether. This solution should be washed sequentially with:
-
Dilute acid (e.g., 1M HCl) to remove magnesium salts.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Saturated sodium chloride (brine) solution to remove the bulk of the water.[1]
-
-
Step 2: Drying. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Step 3: Vacuum Distillation. After removing the solvent with a rotary evaporator, the residual oil should be distilled under reduced pressure. This is critical to avoid thermal decomposition or dehydration of the tertiary alcohol.[1] A typical boiling point is 92–94°C at 15 mmHg.[1] Using a short-path distillation apparatus or a column packed with glass helices can improve separation efficiency.[1]
Data Summary and Visualization
Table 1: Influence of Key Parameters on α-Hydroxy Ketone Synthesis
| Parameter | Condition | Expected Outcome | Rationale & Reference |
| Temperature | Low (-20°C to 0°C) | Increased selectivity, slower reaction | Favors nucleophilic addition over side reactions like enolization and self-condensation.[2][6] |
| High (Reflux) | Faster reaction, increased side products | Provides activation energy but can lead to dehydration of the product and other side reactions.[6] | |
| Solvent | Aprotic Ether (THF, Et₂O) | High Yield (if anhydrous) | Stabilizes Grignard reagents and does not interfere with the reaction.[2][5] |
| Protic (Ethanol, Water) | Reaction Failure | The solvent will rapidly destroy the organometallic reagent in an acid-base reaction.[3] | |
| Base/Catalyst | Strong, Non-nucleophilic | Promotes enolization | Bases like LDA are designed to deprotonate ketones, which is an undesired pathway here.[3] |
| Lewis Acid (for Acylation) | Activates Carbonyl | A Lewis acid catalyst is essential for activating acyl halides in Friedel-Crafts type reactions.[7] |
Diagrams
Experimental Protocol: Synthesis of this compound via Hydration
This protocol is adapted from a validated procedure published in Organic Syntheses.[1]
Materials:
-
1-Ethynylcyclohexanol (0.40 mole)
-
Mercuric oxide (2.5 g)
-
Concentrated sulfuric acid (8 ml)
-
Deionized water (190 ml)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add 8 ml of concentrated sulfuric acid to 190 ml of water. Add 2.5 g of mercuric oxide to this solution.
-
Reaction Setup: Warm the solution to an internal temperature of 60°C using a water bath.
-
Substrate Addition: Add 49.7 g (0.40 mole) of 1-ethynylcyclohexanol dropwise from the dropping funnel over a period of 1.5 hours, maintaining the internal temperature at 60°C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 10 minutes.
-
Cooling and Extraction: Allow the mixture to cool to room temperature. A green organic layer will separate. Transfer the entire mixture to a separatory funnel. Take up the green organic layer in 150 ml of diethyl ether. Extract the remaining aqueous layer with four 50 ml portions of ether.
-
Washing and Drying: Combine all the ether extracts and wash them with 100 ml of saturated sodium chloride solution. Dry the resulting yellow ether solution over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the ether by rotary evaporation. Distill the residual oil under reduced pressure. Collect the fraction boiling at 92–94°C/15 mmHg.
References
- Stacy, G. W.; Mikulec, R. A. (1955). This compound. Organic Syntheses, Coll. Vol. 4, p.13. [Link]
- Table: Optimization of the Conditions for the Reaction of Cyclohexanone (5a) with Ethyl Glyoxylate (9) a.
- Kallos, J. (1950). Mechanism of the Base-catalyzed Conversion of Acylamino Acids to Acylamido Ketones. Science, 111(2880), 259-60. [Link]
- Stacy, G. W.; Mikulec, R. A. (1955). 1-Acetylcyclohexene. Organic Syntheses, Coll. Vol. 4, p.12. [Link]
- pap0r0 et al. (2020). Troubleshooting my grignard reactions. Reddit r/chemistry. [Link]
- IRJET (2018). Simulation and optimization of cyclohexanone ammoximation process over TS-1 catalyst: equilibrium and kinetic reactor. International Research Journal of Engineering and Technology (IRJET). [Link]
- MDPI (2019). Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light. MDPI. [Link]
- Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
- Google Patents (1958). Preparation of 1-ethynylcyclohexanol.
- ResearchGate. Optimization of cyclohexane formation a.
- Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
- Sun, J. et al. (2025).
- Pearson. Devise a synthesis for each compound, starting with methylenecyclohexane and any other reagents you need. a. 1-methylcyclohexanol. Pearson. [Link]
- OC T. (2020).
- BYJU'S.
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- 5. leah4sci.com [leah4sci.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
preventing the formation of byproducts in 1-acetylcyclohexanol preparation
Introduction
Welcome to the Technical Support Center for the synthesis of 1-acetylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important tertiary alcohol. The preparation of this compound, typically via the reaction of an acetylating agent with a cyclohexyl Grignard reagent or the reaction of methylmagnesium halide with a cyclohexanone derivative, is a cornerstone reaction. However, like many Grignard and related organometallic reactions, it is prone to the formation of various byproducts that can complicate purification and significantly reduce yields.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, prevent, and mitigate the formation of these unwanted byproducts, ensuring a higher purity and yield of your target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction has a very low yield, or I've recovered mostly unreacted starting materials. What are the primary causes?
Answer: This is a common and frustrating issue, often pointing to problems with the Grignard reagent itself or the reaction conditions.[1]
Probable Causes & Recommended Solutions:
| Probable Cause | Explanation & Solution |
| Inactive Magnesium Surface | The magnesium turnings may be coated with a layer of magnesium oxide, which passivates the surface and prevents the reaction from initiating.[1] Solution: Activate the magnesium surface. This can be done mechanically by gently grinding the turnings in a dry mortar and pestle under an inert atmosphere, or chemically by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the organic halide.[2] The disappearance of the iodine's purple color is a good indicator of initiation. |
| Presence of Moisture | Grignard reagents are extremely sensitive to protic sources like water.[2] Even trace amounts in glassware, solvents, or starting materials will quench the reagent as it forms, leading to the formation of alkanes instead of the desired product.[3] Solution: Ensure all glassware is rigorously dried (oven-dried overnight at >120°C or flame-dried under vacuum and cooled under an inert atmosphere). Solvents must be anhydrous. Use freshly distilled, anhydrous solvents like diethyl ether or tetrahydrofuran (THF). |
| Impure Starting Materials | The organic halide or the carbonyl compound may contain impurities that interfere with the reaction. Solution: Purify starting materials before use. Distill liquid reagents and ensure they are free of water and oxygen. |
| Reaction Did Not Initiate | If the Grignard reagent formation does not start, no product will be formed. Signs of initiation include a cloudy appearance of the solution and a gentle reflux.[3] Solution: If the reaction doesn't start on its own, gentle warming with a heat gun may be necessary. Once initiated, the reaction is typically exothermic, and external heating should be stopped.[3] |
Issue 2: Significant Formation of a High-Boiling Point Byproduct (Dimer)
Question: I've isolated my product, but I have a significant amount of a high-boiling point impurity that appears to be a dimer of my starting halide. What is this, and how can I prevent it?
Answer: This byproduct is most likely the result of a Wurtz coupling reaction.
Probable Causes & Recommended Solutions:
| Probable Cause | Explanation & Solution |
| Wurtz Coupling Reaction | This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X) to form a dimer (R-R).[4][5] This is more common when the concentration of the organic halide is high or the reaction temperature is elevated.[3][4] Solution: The key is to maintain a low concentration of the organic halide. Add the halide dropwise to the magnesium suspension to ensure it reacts with the magnesium before it can react with the already-formed Grignard reagent.[2] Also, maintain a gentle reflux and avoid excessive heating, as high temperatures can promote Wurtz coupling.[3] |
Issue 3: Recovery of Starting Cyclohexanone
Question: After workup, I've recovered a significant amount of my starting cyclohexanone. What would cause the reaction to fail in this way?
Answer: This issue often points to the Grignard reagent acting as a base rather than a nucleophile, or a simple failure of the reaction to proceed.
Probable Causes & Recommended Solutions:
| Probable Cause | Explanation & Solution |
| Enolization of Cyclohexanone | If the Grignard reagent is sterically hindered, or if there are acidic α-protons on the ketone, the Grignard reagent can act as a base, deprotonating the cyclohexanone to form an enolate.[6] This enolate is then protonated during the aqueous workup, regenerating the starting ketone. Solution: Add the cyclohexanone solution to the Grignard reagent at a lower temperature (e.g., 0 °C or below) to favor nucleophilic addition over enolization.[2] Using a less sterically hindered Grignard reagent can also mitigate this issue. |
| Failed Grignard Formation | As detailed in Issue 1, if the Grignard reagent never formed in the first place, the cyclohexanone will simply be recovered unreacted after workup. Solution: Confirm Grignard formation before adding the ketone. The disappearance of magnesium and a change in the solution's appearance are good indicators. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for preparing this compound via a Grignard reaction?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents.[3] THF is generally a better solvent for stabilizing the Grignard reagent.[7] It is crucial that the solvent is completely free of water.[1]
Q2: How can I confirm that my Grignard reagent has formed successfully before adding the electrophile?
A2: Visual cues are often sufficient. Successful formation is indicated by the disappearance of the metallic magnesium, the solution turning cloudy and greyish, and often a gentle, spontaneous reflux.[3] For a more quantitative measure, you can titrate a small aliquot of the Grignard solution.
Q3: Can I use acetyl chloride instead of acetic anhydride or an ester?
A3: While possible, using acyl chlorides like acetyl chloride with Grignard reagents can be problematic. The initial reaction forms a ketone, which is more reactive than the starting acyl chloride. This leads to the Grignard reagent reacting a second time with the ketone, ultimately forming a tertiary alcohol where two identical groups have been added.[8][9] To synthesize this compound, a less reactive acetylating agent is preferred.
Q4: My reaction mixture turned dark brown/black. Is this normal?
A4: A grayish and cloudy appearance is normal. However, a very dark brown or black color, especially after prolonged heating, could indicate decomposition or side reactions.[7] It's important to maintain a gentle reflux and not overheat the reaction.[3]
Q5: What is the best way to purify the final this compound product?
A5: After an aqueous workup and extraction, the crude product is typically purified by distillation under reduced pressure.[10] This is effective for separating the desired alcohol from non-volatile impurities and any remaining starting materials.
Mechanistic Insights
Understanding the desired reaction pathway and potential side reactions is crucial for troubleshooting.
Desired Reaction Pathway
The primary reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the electrophile.
Caption: Desired reaction pathway for this compound synthesis.
Common Byproduct Formation Pathways
Several competing reactions can lower the yield of the desired product.
Caption: Competing pathways leading to byproduct formation.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclohexyl bromide
-
Anhydrous diethyl ether
-
Acetic anhydride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation:
-
Place magnesium turnings in the flask.
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the flask. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, stir the mixture until most of the magnesium is consumed (typically 1-2 hours).
-
-
Reaction with Electrophile:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of acetic anhydride in anhydrous diethyl ether in the dropping funnel.
-
Add the acetic anhydride solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[10]
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield this compound.[10]
-
Protocol 2: Analysis of Byproducts by GC-MS
Objective: To identify and quantify the desired product and major byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for this compound by its retention time and mass spectrum.
-
Identify common byproducts such as bicyclohexyl (from Wurtz coupling) and unreacted cyclohexanone by comparing their mass spectra to library data.
-
Determine the relative percentage of each component from the peak areas in the gas chromatogram.
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- Benchchem. (n.d.). "troubleshooting low conversion rates in Grignard-type reactions".
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Royal Society of Chemistry.
- Smolecule. (n.d.). Buy 1-Ethynyl-1-cyclohexanol | 78-27-3.
- bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling....
- Organic Syntheses Procedure. (n.d.). This compound.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.
- Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Distillation of 1-Acetylcyclohexanol
Welcome to the technical support center for the purification of 1-acetylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the distillation of this tertiary alcohol. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experimental outcomes.
Introduction to the Challenges
This compound, a valuable synthetic intermediate, presents unique purification challenges primarily due to its structure as a tertiary alcohol. The proximity of a hydroxyl group and a carbonyl group on a cyclohexyl scaffold renders it susceptible to side reactions under thermal stress. The most prevalent issue is acid-catalyzed or thermally-induced dehydration, leading to the formation of the conjugated ketone, 1-acetylcyclohexene. Understanding the causality behind these experimental hurdles is the first step toward a successful purification.
Troubleshooting Guide: Distillation of this compound
This section addresses specific issues you may encounter during the distillation of this compound in a direct question-and-answer format.
Question 1: My distillate is cloudy and has a distinct, sharp odor. What is likely happening?
Answer:
Cloudiness in the distillate, often accompanied by a pungent odor, is a strong indicator of product decomposition, specifically dehydration to form 1-acetylcyclohexene and water.[1][2] As a tertiary alcohol, this compound is prone to elimination reactions, especially in the presence of acidic residues or at elevated temperatures.[3][4]
Probable Causes:
-
Residual Acid: Traces of acid from the synthesis step (e.g., from a Grignard reaction workup) can catalyze the dehydration of the tertiary alcohol.[3][5]
-
Excessive Heat: Overheating the distillation flask can provide the activation energy needed for thermal elimination, even in the absence of a strong acid catalyst.
Solutions:
-
Neutralize Crude Product: Before distillation, wash the crude this compound with a saturated sodium bicarbonate solution to neutralize any residual acid. Subsequently, wash with a saturated sodium chloride solution to aid in the separation of aqueous and organic layers.[6]
-
Thorough Drying: Ensure the neutralized organic layer is thoroughly dried over an anhydrous salt like sodium sulfate before distillation to remove any dissolved water.
-
Vacuum Distillation: Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound. A reported boiling point is 92–94°C at 15 mmHg.[6]
-
Use of a Packed Column: Employing a short fractionating column packed with glass helices or Raschig rings can help separate the desired product from less volatile impurities without requiring excessive temperatures.[6][7]
Question 2: The distillation is very slow, and I have to increase the heat significantly, leading to a yellowing of the residue. Why is this occurring?
Answer:
A slow distillation that requires high temperatures often points to either an inefficient vacuum or the presence of high-boiling impurities. The yellowing of the residue is indicative of decomposition and polymerization of the starting material or impurities at elevated temperatures.
Probable Causes:
-
Poor Vacuum: Leaks in your distillation apparatus will prevent you from reaching the desired low pressure, necessitating higher temperatures to achieve boiling.
-
High-Boiling Impurities: Byproducts from the synthesis, such as unreacted starting materials or side products from a Grignard reaction, can elevate the boiling point of the mixture.[8][9]
-
Inadequate Heating: Uneven heating from a heating mantle can create localized hot spots, causing decomposition.
Solutions:
-
Inspect Vacuum System: Check all joints and seals for leaks. Ensure your vacuum pump is in good working order and can achieve the necessary pressure.
-
Use a Suitable Heat Source: A sand bath or a well-stirred oil bath provides more uniform heating than a heating mantle, reducing the risk of localized overheating.[4]
-
Fractional Distillation: If significant impurities are suspected, a more efficient fractional distillation setup with a longer packed column is recommended to separate components with different boiling points.[7][10][11]
Question 3: My final product shows a significant impurity peak in the GC-MS analysis, which corresponds to 1-acetylcyclohexene. How can I improve the purity?
Answer:
The presence of 1-acetylcyclohexene in the final product confirms that dehydration occurred during distillation.[1][2][12][13] Optimizing the distillation conditions is key to minimizing this side reaction.
Solutions:
-
Optimize Distillation Parameters:
-
Pressure: Use the lowest practical pressure to minimize the boiling temperature.
-
Temperature: Maintain the heating bath temperature at no more than 20-30°C above the vapor temperature of your product at the given pressure.
-
-
Use a Mild Desiccant: When drying the crude product, avoid acidic drying agents. Anhydrous sodium sulfate or magnesium sulfate are suitable choices.
-
Consider an Azeotropic Distillation: For separating mixtures with close boiling points, azeotropic distillation with an appropriate entrainer can sometimes be effective, although this adds complexity to the process.[14]
Summary of Distillation Parameters
| Parameter | Recommended Condition | Rationale |
| Pressure | 15-21 mmHg | Lowers the boiling point to minimize thermal decomposition.[6] |
| Boiling Point | 92-100 °C | Expected range at the recommended pressure.[6] |
| Heating | Sand or Oil Bath | Provides even and controllable heating.[4] |
| Apparatus | Fractional Distillation with a short packed column | Enhances separation from impurities without excessive heating.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during distillation?
A1: The primary decomposition pathway is an E1 elimination reaction, where the tertiary alcohol undergoes acid-catalyzed or thermal dehydration to form the more stable, conjugated alkene, 1-acetylcyclohexene, and water.[3][5]
Q2: Can I use simple distillation for this compound?
A2: While possible if the crude product is very pure, simple distillation is generally not recommended due to the thermal sensitivity of this compound.[15] Fractional distillation under reduced pressure provides better separation and control, minimizing the risk of decomposition.[7][10]
Q3: Are there any specific safety precautions I should take?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The distillation should be performed in a well-ventilated fume hood. Given the potential for decomposition, it is crucial to avoid distilling to dryness, as this can concentrate potentially unstable residues.
Q4: How can I confirm the purity of my distilled this compound?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any impurities, particularly 1-acetylcyclohexene.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl and carbonyl functional groups and the absence of significant alkene peaks. A strong absorption around 3400 cm⁻¹ is characteristic of the hydroxyl group.[16]
Experimental Protocols
Protocol 1: Pre-Distillation Neutralization and Drying
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Gently shake the funnel, venting frequently to release any evolved gas.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of saturated sodium chloride solution.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate, swirling occasionally, until the drying agent no longer clumps together.
-
Filter the dried organic layer into a round-bottom flask suitable for distillation.
Protocol 2: Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus with a short (15-20 cm) column packed with glass helices.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Begin stirring the contents of the distillation flask and slowly evacuate the system to the desired pressure (e.g., 15 mmHg).
-
Gradually heat the distillation flask using a sand or oil bath.
-
Collect any low-boiling fractions separately.
-
Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 92–94°C at 15 mmHg).[6]
-
Discontinue the distillation before the flask goes to dryness.
-
Allow the apparatus to cool completely before releasing the vacuum.
Visualizing the Chemistry
Decomposition Pathway of this compound
Caption: Acid-catalyzed dehydration of this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for distillation issues.
References
- This compound - Organic Syntheses Procedure.
- 1-acetylcyclohexene - Organic Syntheses Procedure.
- US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents.
- Process for the production of tertiary alcohols - European Patent Office - EP 0415310 A2.
- Fractional distillation - Wikipedia.
- What is Fractional Distillation? - The Chemistry Blog.
- fractional distillation - Chemguide.
- Grignard Reaction - Organic Chemistry Portal.
- Draw the mechanism for the dehydration of 1-methylcyclohexanol. a. How many steps are in the... - Homework.Study.com.
- Synthesis of 1-Methylcyclohexene from Cyclohexene - Organic Chemistry Tutor.
- Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+.
- Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product with the formula C_7H_{14}O. What is the structure of this product if it has an IR absorption at | Homework.Study.com.
- Dehydration of an alcohol.
- 1-Acetylcyclohexene | C8H12O | CID 13612 - PubChem.
- Dehydration of Cyclohexanol [ORGANIC CHEMISTRY] - YouTube.
- DEHYDRATION OF 4-METHYLCYCLOHEXANOL.
- US2927944A - Process for separation of cyclohexanol and cyclohexanone - Google Patents.
- E7-1 Experiment 5 – Dehydration of Methylcyclohexanols Recommended Background Reading (McMurry's Organic Chemistry) - CDN.
- 1-Methylcyclohexanol | C7H14O | CID 11550 - PubChem.
- Dehydration of Cyclohexanol: Purification - YouTube.
- Devise a synthesis for each compound, starting with methylenecyclohexane and any other reagents you need. a. 1-methylcyclohexanol - Pearson.
- Exp 7 Preparation of cyclohexene from cyclohexanol - YouTube.
- Chemical Properties of Cyclohexanol, 1-methyl- (CAS 590-67-0) - Cheméo.
- Cyclohexanol | C6H11OH | CID 7966 - PubChem - NIH.
- 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. Dehydration of an alcohol [cs.gordon.edu]
- 5. echemi.com [echemi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 1-乙酰基-1-环己烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 1-Acetylcyclohexene | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. homework.study.com [homework.study.com]
Technical Support Center: Effective Drying of 1-Acetylcyclohexanol
Welcome to the technical support center for handling and processing sensitive organic compounds. This guide provides in-depth, field-proven insights into the effective drying of 1-acetylcyclohexanol, a common intermediate in pharmaceutical and chemical synthesis. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your experimental work is both efficient and reproducible.
Understanding this compound: Key Properties
Before addressing drying protocols, it is crucial to understand the physicochemical properties of this compound. These characteristics dictate its behavior and inform the selection of an appropriate drying methodology.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | - |
| Boiling Point | 92–94 °C at 15 mmHg~219.8 °C (estimated, atmospheric) | [1],[2] |
| Density | ~1.025 g/mL at 25 °C | [1] |
| Refractive Index | ~1.4670 at 25 °C | [1] |
| Solubility | Soluble in organic solvents like ether; likely slightly soluble in water. | [1] |
| Structure | Tertiary alcohol | - |
The presence of a tertiary hydroxyl group is the most critical feature. Tertiary alcohols are susceptible to acid-catalyzed dehydration, a factor that severely restricts the choice of drying agents.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the drying of this compound and similar tertiary alcohols.
Q1: Why is it critical to dry this compound?
Trace amounts of water can act as a poison for many subsequent reactions, particularly those involving organometallic reagents (e.g., Grignard reagents), water-sensitive catalysts, or dehydrating conditions where water can alter reaction kinetics and lead to undesirable byproducts. Furthermore, accurate quantification for reaction stoichiometry requires a pure, anhydrous starting material.[5]
Q2: What is the most significant risk when drying a tertiary alcohol like this compound?
The primary risk is acid-catalyzed dehydration . Tertiary alcohols readily eliminate water in the presence of an acid to form an alkene.[3][4] This is because the mechanism proceeds through a relatively stable tertiary carbocation intermediate. Using acidic drying agents can inadvertently convert your desired alcohol into an undesired alkene byproduct, compromising yield and purity.
Q3: Which common drying agents are suitable for this compound and why?
The best choices are neutral and inert drying agents that operate by physical adsorption or the formation of stable hydrates without altering the solution's pH.
-
Anhydrous Magnesium Sulfate (MgSO₄): This is an excellent choice. It is a neutral salt with a high capacity for water and a rapid rate of action.[6][7] It works by forming stable hydrates. Its fine powder form provides a large surface area for efficient drying.[5]
-
Anhydrous Sodium Sulfate (Na₂SO₄): Another suitable neutral salt. It has a high capacity but acts more slowly than MgSO₄.[2][8] It is often preferred for preliminary drying or when a less vigorous agent is needed. A key visual cue is that it clumps in the presence of water; drying is considered complete when freshly added crystals remain free-flowing.[8][9]
-
Molecular Sieves (3Å or 4Å): These are crystalline aluminosilicates with a precise pore size. 3Å sieves are particularly effective as their pores are large enough to trap small water molecules but too small to adsorb most organic solvents or the alcohol itself.[10][11][12] They are highly efficient, inert, and an excellent choice for achieving very low water content.
Q4: Which drying agents must be avoided?
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄): These are strong acids and will act as catalysts for dehydration, readily converting this compound to an alkene.[4][13]
-
Phosphorus Pentoxide (P₄O₁₀): A highly efficient but strongly acidic and aggressive dehydrating agent that is incompatible with alcohols.[14]
-
Anhydrous Calcium Chloride (CaCl₂): While effective for hydrocarbons and ethers, it can form adducts with alcohols and should be avoided.[14]
-
Reactive Metals (e.g., Sodium): These react vigorously with the hydroxyl group of the alcohol and are used for deprotonation, not for removing trace water.[15]
Q5: My this compound is a neat oil/liquid. How should I dry it?
For drying the neat compound, adding activated molecular sieves is the most effective method. Add activated 3Å or 4Å molecular sieves to the liquid and allow it to stand for several hours (or overnight for best results), with occasional swirling. The sieves can then be removed by decantation or filtration.
Q6: How can I be certain my sample is truly dry?
The gold standard for quantifying trace amounts of water is Karl Fischer Titration .[16][17] This method is highly selective for water and can provide a precise measurement of water content in parts-per-million (ppm). For qualitative checks, the absence of a "cloudy" appearance in a nonpolar solvent is a good indicator, but it is not definitive.
Decision & Workflow Diagrams
To assist in selecting the appropriate methodology, the following diagrams outline the decision-making process and a general experimental workflow.
Caption: Decision tree for selecting a drying method.
Caption: Standard experimental workflow for drying an organic solution.
Comparative Analysis of Recommended Drying Agents
| Drying Agent | Mechanism | Speed | Capacity | Compatibility | Key Considerations |
| Anhydrous MgSO₄ | Forms Hydrates | Fast[18] | High | Excellent (Neutral) | Fine powder requires filtration for complete removal.[5] |
| Anhydrous Na₂SO₄ | Forms Hydrates | Moderate[18] | Very High | Excellent (Neutral) | Slower action; requires more contact time. Can often be decanted.[8] |
| Molecular Sieves (3Å) | Adsorption (Physical) | Moderate to Slow | Low to Moderate | Excellent (Inert) | Must be activated (heated under vacuum) before use. Best for achieving very low water levels.[19] |
Detailed Experimental Protocols
Protocol 1: Drying an Ethereal Solution of this compound with Anhydrous Magnesium Sulfate (MgSO₄)
This protocol is ideal for drying the compound after an aqueous workup procedure.
-
Initial Separation: Transfer the organic solution containing this compound (e.g., in diethyl ether or dichloromethane) to a clean Erlenmeyer flask. Ensure any visible, separate water layer has been removed using a separatory funnel.
-
Addition of Drying Agent: Add a small amount of anhydrous MgSO₄ powder (e.g., 1-2 spatula tips for ~50 mL of solution) to the flask.
-
Agitation: Gently swirl the flask.[20] Observe the behavior of the drying agent. If the solution is wet, the MgSO₄ will clump together and stick to the bottom of the flask.[5]
-
Incremental Addition: Continue adding small portions of MgSO₄ with swirling until some of the newly added powder no longer clumps and remains a free-flowing fine powder, creating a "snow globe" effect when swirled.[20] This indicates that all the water has been absorbed.
-
Equilibration: Allow the mixture to stand for an additional 5-10 minutes to ensure complete drying.
-
Separation: Remove the hydrated MgSO₄ by gravity filtration through a fluted filter paper into a clean, dry round-bottom flask.
-
Rinsing: Rinse the Erlenmeyer flask and the filter paper with a small amount of fresh, anhydrous solvent to recover any adsorbed product.[5]
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the dry this compound.
Protocol 2: Super-Drying Neat this compound with Molecular Sieves
This protocol is used when the highest level of dryness is required for the neat (solvent-free) compound.
-
Sieve Activation: Place 3Å or 4Å molecular sieves in a flask and heat to >250 °C under high vacuum for several hours to remove any adsorbed water. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[19]
-
Procedure: Place the neat this compound in a dry flask under an inert atmosphere. Add the activated molecular sieves (approximately 10-20% of the liquid volume).
-
Contact Time: Seal the flask and allow it to stand for at least 12-24 hours. Swirl periodically.
-
Separation: Carefully decant or filter the dry liquid away from the sieves under an inert atmosphere to prevent re-exposure to atmospheric moisture. The resulting product is now ready for use in highly moisture-sensitive applications.
References
- Utah Tech University. (n.d.). Drying an Organic Solution.
- University of York. (n.d.). Chemistry Teaching Labs - Removing residual water from organic solutions.
- Common Organic Chemistry. (n.d.). Magnesium Sulfate.
- NC State University. (2015, June 11). Drying with Anhydrous Sodium Sulfate [Video]. YouTube.
- LibreTexts Chemistry. (2024). 3.2: Drying Agents.
- University of Rochester. (n.d.). Tips & Tricks: Drying Methods.
- Sorbead India. (2020). Molecular sieves for the dehydration of ethanol.
- Organic Syntheses. (n.d.). This compound.
- GMP Insiders. (2024). Karl Fischer Titration: The Gold Standard For Water Content Analysis.
- Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?.
- Wintek Corporation. (n.d.). Ethanol Dehydration - Molecular Sieve.
- SNOWPEAK. (n.d.). How to Purify Ethanol with Molecular Sieve?.
- Chemguide. (n.d.). dehydration of alcohols.
- A-Level Chemistry. (n.d.). Dehydration of alcohols.
- Wikipedia. (n.d.). Karl Fischer titration.
- Hive Stimulants. (n.d.). Drying agents and their compatibilities.
- YouTube. (2017, July 2). How to dry molecule sieves to produce 100% anhydrous alcohol (ethanol).
- Sciencemadness Wiki. (2023). Drying solvents.
Sources
- 1. Azeotropic and Extractive Distillation for Bio-Ethanol Dehydration: Process Design, Simulation, and Cost Analysis [mdpi.com]
- 2. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
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- 4. science-revision.co.uk [science-revision.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Magnesium Sulfate [commonorganicchemistry.com]
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catalyst selection for optimizing 1-acetylcyclohexanol reactions
Technical Support Center: Optimizing 1-Acetylcyclohexanol Reactions
Welcome to the Technical Support Center for reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization. Our goal is to provide not just procedural steps, but also the fundamental reasoning behind them to ensure your experiments are both successful and reproducible.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and subsequent reactions of this compound. Each issue is presented in a question-and-answer format, providing direct and actionable solutions.
Synthesis of this compound via Grignard Reaction
Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the likely causes and how can I fix it?
A1: Low yields in Grignard reactions are a frequent issue, often stemming from the reagent's sensitivity. Here’s a systematic approach to troubleshooting:
-
Anhydrous Conditions are Non-Negotiable: Grignard reagents are potent bases and will react with any source of acidic protons, such as water.[1] This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl group.[1]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[1][2] Use anhydrous solvents (like diethyl ether or THF) and ensure your starting materials are free of water.[3] Consider drying salts like LiCl under vacuum with a heat gun if they are used as activators.[3]
-
-
Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents the reaction with the alkyl halide from initiating.[4]
-
Reagent Quality and Stoichiometry: The concentration of your prepared Grignard reagent may be lower than expected, leading to the use of an incorrect stoichiometric amount.[1] Additionally, impurities in the starting materials can interfere with the reaction.[1]
-
Side Reactions: The primary side reaction to be aware of is the enolization of the ketone starting material. If the Grignard reagent is particularly bulky, it can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of the starting material after workup.[1]
-
Solution: This is less of a concern with acetyl Grignard reagents, but if you are using a more sterically hindered variant, consider using a less hindered ketone or a different synthetic route.
-
Q2: The Grignard reaction mixture turns dark brown or black during reagent formation. Is this normal?
A2: While some cloudiness is expected, a very dark brown or black color can indicate decomposition or side reactions.[1][2] This can be caused by impurities in the magnesium or organic halide, or the formation of finely divided metal from Wurtz coupling side reactions.[1][2]
-
Solution: Ensure high-purity magnesium and alkyl halides are used. The rate of addition of the alkyl halide should be controlled to maintain a gentle reflux; adding it too quickly can lead to localized overheating and decomposition.
Catalytic Hydrogenation of this compound
Q3: I am trying to reduce the acetyl group of this compound via catalytic hydrogenation, but the reaction is slow or incomplete. How can I optimize this?
A3: Incomplete hydrogenation can be due to several factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Selection: The choice of catalyst is crucial. Common catalysts for carbonyl reduction include Raney Nickel and supported noble metals like Rhodium on carbon or Ruthenium on alumina.[5]
-
Solution: If one catalyst is not effective, screen others. For instance, if Raney Nickel is slow, a rhodium-based catalyst might offer better activity. The choice can also influence stereoselectivity if there are chiral centers nearby.
-
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent. Sulfur-containing compounds are notorious poisons for many hydrogenation catalysts.
-
Solution: Purify the this compound substrate before the reaction. Ensure the solvent is of high purity and the hydrogen gas is clean.
-
-
Reaction Conditions: Hydrogen pressure and temperature play a significant role.
-
Solution: Increase the hydrogen pressure to enhance the rate of reaction. Gently increasing the temperature can also improve kinetics, but be cautious as higher temperatures can sometimes lead to side reactions like dehydration.
-
Acid-Catalyzed Dehydration of this compound
Q4: My acid-catalyzed dehydration of this compound is producing a mixture of alkene isomers. How can I control the product distribution?
A4: The formation of multiple isomers is expected in the dehydration of tertiary alcohols like this compound. The reaction proceeds via a carbocation intermediate, and elimination can occur from adjacent carbon atoms.[6][7]
-
Understanding the Mechanism: The dehydration follows an E1 mechanism.[7] The hydroxyl group is protonated by the acid, leaves as a water molecule to form a tertiary carbocation, and then a proton is abstracted from an adjacent carbon to form the double bond.[7][8]
-
Saytzeff's Rule: The major product will generally be the most substituted (and therefore most stable) alkene, according to Saytzeff's rule.[6][9] For this compound, this would favor the formation of the endocyclic alkene over the exocyclic one.
-
Controlling Selectivity:
-
Catalyst Choice: While strong protic acids like sulfuric or phosphoric acid are common, the choice of acid and its concentration can influence the product ratio.[8][10] Lewis acids can also be employed and may offer different selectivity.
-
Temperature: Higher temperatures favor elimination reactions.[8] By carefully controlling the temperature, you may be able to influence the selectivity, though this is often challenging. Distilling the lower-boiling alkene as it forms can also drive the equilibrium towards that product.[8][11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of cyclohexanol derivatives?
A1: The choice of catalyst depends on the specific transformation:
-
For the synthesis from cyclohexanone via Grignard reaction: This is a reagent-mediated, not a catalytic, process. The key is the formation of the Grignard reagent (e.g., methylmagnesium bromide).[12]
-
For the hydrogenation of a ketone to an alcohol: Supported noble metal catalysts like Rhodium on carbon (Rh/C) or Ruthenium on alumina (Ru/Al2O3), and Raney Nickel are widely used.[5]
-
For the hydrogenation of an aromatic ring to a cyclohexane ring: Rhodium and Ruthenium catalysts are highly effective.[13] Palladium and platinum can also be used.[13]
-
For the oxidation of cyclohexane to cyclohexanol and cyclohexanone: Cobalt-based catalysts, often in the form of nanocrystals or alloys, are frequently employed.[14][15][16][17]
-
For the dehydration of cyclohexanols to cyclohexenes: Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are typically used as catalysts.[8][10]
Q2: How do I choose the right solvent for my this compound reaction?
A2: Solvent selection is critical for both reactivity and safety.
-
Grignard Synthesis: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required.[18] These solvents are aprotic and stabilize the Grignard reagent.[18]
-
Hydrogenation: Polar protic solvents like ethanol or isopropanol are common choices.[5] The choice can sometimes influence the reaction's stereoselectivity.
-
Oxidation: For photocatalytic oxidation, polar solvents like acetonitrile have been shown to improve yields compared to nonpolar solvents.[19]
-
Dehydration: Often, the reaction is run neat or with a high-boiling point solvent to facilitate the removal of the alkene product by distillation.[10]
Q3: Can I use the same catalyst for both reducing the acetyl group and hydrogenating a potential aromatic ring in a more complex molecule?
A3: While some catalysts have broad reactivity, achieving selectivity can be challenging. For instance, powerful hydrogenation catalysts like Rhodium on carbon can reduce both carbonyls and aromatic rings. If you need to selectively reduce only the acetyl group while preserving an aromatic ring, a milder catalyst or different reaction conditions would be necessary. It may require a multi-step synthesis with protection/deprotection steps for other functional groups.
Q4: What is the mechanism of catalyst deactivation in these reactions and how can it be prevented?
A4: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: This is common in hydrogenation reactions where impurities like sulfur or nitrogen compounds bind strongly to the active sites of the metal catalyst, blocking them from reactants. Prevention involves using highly purified substrates, solvents, and gases.
-
Sintering: At high temperatures, small metal particles on a catalyst support can migrate and agglomerate into larger particles, reducing the active surface area. This can be mitigated by operating at the lowest effective temperature.
-
Coking/Fouling: In reactions involving organic molecules at high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites. This is more common in dehydrogenation or reforming reactions.
Section 3: Methodologies and Data
Experimental Protocol: Titration of a Grignard Reagent
This protocol is essential for accurately determining the concentration of your Grignard reagent before use in the synthesis of this compound.[1]
Materials:
-
1,2-dibromoethane
-
Anhydrous THF or diethyl ether
-
Iodine (I₂)
-
Prepared Grignard reagent solution
-
Dry glassware (syringes, needles, flask)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add a precisely weighed amount of iodine to a flame-dried flask.
-
Dissolve the iodine in anhydrous THF or diethyl ether.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.
-
The endpoint is reached when the characteristic brown color of iodine disappears, and the solution becomes colorless or slightly yellow.
-
Record the volume of the Grignard reagent added.
-
The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[1]
Data Summary: Catalyst Performance in Cyclohexane Oxidation
The following table summarizes representative data for the catalytic oxidation of cyclohexane, a precursor to cyclohexanol derivatives.
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (Cyclohexanol + Cyclohexanone) (%) | Reference |
| Co₃O₄ Nanocrystals | 120 | 7.6 | 89.1 | [14] |
| Ti₇₀Zr₁₀Co₂₀ Alloy | 140 | 6.8 | 90.4 | [16] |
| AlPO-5 with Ce | 130-160 | up to 13 | ~90 | [15] |
This data highlights that cobalt-based and alloy catalysts can achieve high selectivity under relatively mild conditions.
Section 4: Visualizing Reaction Pathways
Grignard Synthesis of this compound
The following diagram illustrates the workflow for the Grignard synthesis, emphasizing the critical anhydrous conditions.
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting Logic for Low Grignard Yield
This decision tree provides a logical path for diagnosing low yields in your Grignard reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Predict the major product of acid catalysed dehydration of (i) 1-methylcyclohexanol and (ii) butan-1-ol [allen.in]
- 7. homework.study.com [homework.study.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. sarthaks.com [sarthaks.com]
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- 12. Which of the following represents an efficient synthesis of 1-methylcyclo.. [askfilo.com]
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- 14. researchgate.net [researchgate.net]
- 15. CN101264446A - Catalyst for synthesizing cyclohexanol and cyclohexanone by catalytic oxidation of cyclohexane and its preparation method and usage - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Catalytic oxidation of cyclohexane to cyclohexanol and cyclohexanone over Co3O4 nanocrystals with molecular oxygen | Semantic Scholar [semanticscholar.org]
- 18. leah4sci.com [leah4sci.com]
- 19. Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light | MDPI [mdpi.com]
Technical Support Center: Scale-Up of 1-Acetylcyclohexanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-acetylcyclohexanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to a larger scale. We will delve into the mechanistic rationale behind common issues and provide actionable, field-proven troubleshooting strategies.
Introduction
This compound is a valuable tertiary alcohol intermediate in organic synthesis. Its preparation most commonly involves a two-step process: first, the synthesis of a precursor, 1-ethynylcyclohexanol, followed by its hydration. While these reactions are well-documented on a laboratory scale, scaling up production introduces significant challenges related to reaction control, safety, impurity profiles, and purification. This guide provides a structured approach to identifying and solving these scale-up issues.
The predominant synthetic route proceeds as follows:
-
Step 1: Alkynylation of Cyclohexanone. The formation of 1-ethynylcyclohexanol from cyclohexanone using an acetylide nucleophile.
-
Step 2: Hydration. The mercury-catalyzed hydration of 1-ethynylcyclohexanol to yield the target this compound.
Our focus will be on the critical variables and potential pitfalls inherent in scaling up both stages of this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-ethynylcyclohexanol, and which is best for scale-up?
A1: There are three primary methods for synthesizing the 1-ethynylcyclohexanol precursor:
-
Grignard Reaction: Using ethynylmagnesium halide, prepared from an alkyl Grignard and acetylene, or from ethynyl halide and magnesium. This is a common lab-scale method but can be challenging to initiate and control exothermically on a large scale.[1][2][3]
-
Lithium Acetylide Reaction: Involves the deprotonation of acetylene with an organolithium reagent like n-butyllithium (n-BuLi). While effective, the use of pyrophoric n-BuLi requires stringent safety protocols and anhydrous conditions, adding complexity at scale.[4]
-
Favorskii Reaction: The reaction of acetylene with a ketone in the presence of a strong base like potassium hydroxide (KOH).[5] This method can be cost-effective but may suffer from competing side reactions, such as aldol condensation, and requires careful handling of acetylene gas under pressure.[5][6]
The "best" route for scale-up depends on available equipment, safety infrastructure, and cost considerations. The Favorskii reaction is often preferred in industrial settings due to lower reagent costs, but the Grignard route can offer better control and fewer side reactions if the associated safety and handling challenges are properly managed.
Q2: Why is thermal management so critical when scaling up the alkynylation step?
A2: The addition of an acetylide to cyclohexanone is highly exothermic. When scaling up, the surface-area-to-volume ratio of the reactor decreases significantly.[7][8] This means the reactor's ability to dissipate heat through its jacket is drastically reduced relative to the heat being generated by the larger reaction mass. If the rate of heat generation exceeds the rate of removal, the reaction temperature can rise uncontrollably, leading to a dangerous "runaway" reaction.[3][9] This can cause solvent to boil violently, increase pressure, and promote undesirable side reactions, compromising both safety and product purity.
Q3: What are the primary impurities I should expect and how do they form?
A3: The impurity profile can be complex and is highly dependent on the reaction conditions. Key impurities include:
-
Unreacted Cyclohexanone: Due to incomplete reaction.
-
Di-addition Product (Butynediol derivative): If acetylene is deprotonated on both ends, it can react with two molecules of cyclohexanone.
-
1-Acetylcyclohexene: Formed by dehydration of the final product, especially under acidic conditions or at elevated temperatures during workup or distillation.[10]
-
Aldol Condensation Products: Particularly in the Favorskii reaction, where a strong base can promote the self-condensation of cyclohexanone.[5]
-
Wurtz Coupling Products: In Grignard reactions, side reactions can lead to the formation of coupled byproducts.
Q4: Are there greener alternatives to the mercury-catalyzed hydration step?
A4: The use of mercuric oxide is a significant environmental, health, and safety concern.[11] Research into greener alternatives is ongoing. Some reported alternatives include:
-
Gold or other transition-metal catalysts: These have shown promise in catalyzing alkyne hydration but can be expensive.
-
Acid-catalyzed hydration without metals: This often requires harsh conditions (high temperatures and strong acids), which can promote the formation of the 1-acetylcyclohexene byproduct.
-
Biocatalytic methods: Enzyme-based hydration is an area of active research but is not yet widely implemented industrially for this specific transformation.
For most established processes, mercury catalysis remains the most reliable method, but its use necessitates robust waste management and safety protocols.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during the synthesis of this compound in a problem/solution format.
Problem 1: Grignard Reaction for Precursor Synthesis Fails to Initiate or Stalls
-
Symptoms: No observable exotherm after adding the initial portion of alkyl halide to magnesium. The solution does not become cloudy or grayish. The reaction starts but then ceases before all the magnesium is consumed.[1]
-
Causality: Grignard reactions are notoriously sensitive to a passivating layer of magnesium oxide on the metal surface, which prevents the reaction from starting.[12] They are also inhibited by even trace amounts of water, which will protonate and destroy the Grignard reagent as it forms.[13] A stalled reaction often indicates that the newly exposed magnesium surface has become passivated again.
-
Troubleshooting Protocol:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum/inert gas). Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium: The magnesium oxide layer must be disrupted.
-
Mechanical Activation: In the reactor, stir the magnesium turnings vigorously under an inert atmosphere to cause them to grind against each other.
-
Chemical Activation: Add a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[1][14] The latter is advantageous as its reaction with magnesium produces ethene gas, providing a clear visual cue of activation.[12]
-
-
Maintain Vigorous Stirring: Insufficient mixing is a common problem in larger reactors.[7] Ensure the agitator is capable of keeping the magnesium turnings suspended and preventing localized "hot spots."
-
Re-initiation: If the reaction stalls, add another small crystal of iodine or gently warm a small spot of the reactor with a heat gun to try and restart the reaction.
-
Problem 2: Runaway Reaction During Acetylide Addition to Cyclohexanone
-
Symptoms: A sudden, rapid, and uncontrollable increase in temperature and pressure after an initial "induction period" where nothing appeared to be happening.
-
Causality: This is a classic sign of reagent accumulation. If the reaction is slow to start upon initial addition, a large concentration of unreacted acetylide and cyclohexanone can build up. When the reaction finally initiates, this large mass of reagents reacts almost instantaneously, releasing a massive amount of energy that overwhelms the cooling system.[9] This is one of the most significant dangers in chemical scale-up.
-
Troubleshooting Protocol:
-
Control the Addition Rate: The addition of the cyclohexanone to the acetylide solution (or vice-versa) must be slow and controlled, ensuring that the reagents react as they are added. The rate of addition should be dictated by the cooling capacity of the reactor.
-
Monitor the Reaction in Real-Time: Use a thermocouple to monitor the internal temperature continuously. The addition should be immediately stopped if the temperature begins to rise above the set point. For industrial-scale processes, in-situ monitoring with technologies like FTIR spectroscopy can track the consumption of reactants and formation of product, preventing accumulation.[3]
-
Ensure a "Heel" of Reagent: Never add the catalyst or initiator last. It is often safer to add the cyclohexanone solution slowly to the pre-formed acetylide reagent, as this ensures the reaction can begin immediately upon addition.
-
Perform Calorimetry Studies: Before scaling up, use reaction calorimetry to determine the total heat of reaction and the maximum rate of heat evolution. This data is essential for ensuring the plant-scale reactor has adequate cooling power to handle the process safely.[3]
-
Problem 3: Low Yield and Formation of 1-Acetylcyclohexene in Hydration Step
-
Symptoms: The final distilled product is a mixture of this compound and the dehydrated impurity, 1-acetylcyclohexene, resulting in a low yield of the desired product.
-
Causality: this compound is a tertiary alcohol, which is highly susceptible to acid-catalyzed dehydration, especially at elevated temperatures.[10][15] The conditions of the mercury-catalyzed hydration (sulfuric acid) and the subsequent distillation can easily promote this elimination side reaction.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate (e.g., 60°C as per established procedures).[11] Avoid any overheating.
-
Careful Workup: After the reaction is complete, quench the reaction mixture by pouring it into cold water or onto ice to rapidly dissipate heat. Neutralize the acid promptly but without creating a significant exotherm.
-
Optimized Distillation:
-
Use High Vacuum: Distill the product under the lowest possible pressure to reduce the boiling point and minimize thermal stress on the molecule.
-
Efficient Fractionation: Use a fractionating column (e.g., packed with glass helices) to effectively separate the product from lower and higher boiling impurities, including the alkene byproduct.[11]
-
Minimize Residence Time: Ensure the distillation is performed as quickly as possible to reduce the time the product spends at high temperatures in the distillation pot.
-
-
Problem 4: Difficult Workup and Product Isolation
-
Symptoms: Formation of persistent emulsions during aqueous extraction. The final product is viscous, oily, or discolored, making purification difficult.
-
Causality: Magnesium salts formed during the Grignard workup can act as emulsifying agents. High molecular weight byproducts or polymeric tars can also form, especially if the reaction overheats, leading to purification issues.
-
Troubleshooting Protocol:
-
Break Emulsions: During the aqueous workup, wash the organic layer with a saturated sodium chloride solution (brine).[11] The high ionic strength of the brine solution helps to break up emulsions by increasing the polarity of the aqueous phase.
-
Filtration: If significant solid material (e.g., magnesium salts) is present after quenching, it can be helpful to filter the entire mixture before performing the liquid-liquid extraction.
-
pH Control: Ensure the pH of the aqueous layer is controlled during workup. For Grignard reactions, a weakly acidic quench (e.g., saturated ammonium chloride solution) is often preferred over strong acids to minimize dehydration of the tertiary alcohol product.[16]
-
Data Summary & Protocols
Table 1: Comparison of Precursor Synthesis Routes
| Parameter | Grignard Route (Ethynylmagnesium Bromide) | Lithium Acetylide Route | Favorskii Route (KOH/Acetylene) |
| Key Reagents | Mg, Alkyl Halide, Acetylene | n-BuLi, Acetylene | KOH, Acetylene |
| Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF, Diethyl Ether | DMSO, Liquid Ammonia |
| Scale-Up Pros | Generally cleaner reaction, fewer byproducts. | High yields, well-defined stoichiometry. | Low reagent cost. |
| Scale-Up Cons | Initiation difficulty, highly exothermic, moisture sensitive.[1][9][12] | Pyrophoric reagents, strict anhydrous conditions required, cost.[4] | Handling of acetylene gas under pressure, potential for aldol side reactions.[5][6] |
| Key Control Points | Mg activation, slow addition rate, efficient cooling. | Accurate titration of n-BuLi, low-temperature control. | Base concentration, temperature, efficient gas dispersion. |
Protocol: Mercury-Catalyzed Hydration of 1-Ethynylcyclohexanol
This protocol is adapted from a verified procedure and should be performed with appropriate safety precautions, particularly concerning the handling of mercury compounds.[11]
-
Catalyst Preparation: In a suitable reactor equipped with a stirrer, thermometer, reflux condenser, and addition funnel, dissolve mercuric oxide (HgO) (e.g., 0.03 molar equivalents) in a solution of concentrated sulfuric acid (e.g., 0.1 molar equivalents) and water.
-
Temperature Control: Warm the catalyst solution to 60°C .
-
Substrate Addition: Add 1-ethynylcyclohexanol (1.0 molar equivalent) dropwise from the addition funnel over a period of 1.5-2 hours, maintaining the internal temperature at 60°C. The reaction is exothermic and may require external cooling to maintain a steady temperature.
-
Reaction Completion: After the addition is complete, stir the mixture at 60°C for an additional 10-15 minutes. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quenching & Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into an equal volume of cold water or onto crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water and then a saturated sodium chloride (brine) solution to remove residual acid and break any emulsions.[11]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude residue by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (b.p. ~92-94°C at 15 mmHg).[11]
Visual Diagrams
Synthesis and Scale-Up Workflow
Caption: Overall workflow for this compound synthesis highlighting critical scale-up control points.
Troubleshooting Flowchart: Low Grignard Reagent Yield
Caption: Decision tree for troubleshooting low yields in Grignard reagent formation.
Key Side Reactions in Synthesis
Caption: Competing side reactions in the synthesis of this compound.
References
- Wikipedia. (2023). Favorskii reaction.
- Stacy, G. W., & Mikulec, R. A. (1955). This compound. Organic Syntheses, 35, 1. doi:10.15227/orgsyn.035.0001.
- AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 AIChE Annual Meeting.
- Medicilon. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process.
- Wikipedia. (2023). Favorskii rearrangement.
- Google Patents. (1961). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
- Tirkasheva, S. I., Ziyadullayev, O. E., & Abdixoliqova, F. G. (2023). SYNTHESIS AND DEMETALLIZATION OF 1-ETHYNYLCYCLOHEXANOL. JOURNAL OF INTERNATIONAL SCIENTIFIC RESEARCH, 1(2).
- Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
- Wikipedia. (2024). Grignard reagent.
- Organic Chemistry Portal. (n.d.). Favorskii Reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety Chemistry.
- One Chemistry. (2022, March 23). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems. YouTube.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Smith, A. B., III, et al. (2021). Merging Asymmetric[1][5]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. NIH Public Access.
- Fiveable. (n.d.). Lithium acetylides Definition.
- Reddit. (2022). Looking for tips on scaling up organic syntheses. r/chemistry.
- Newman, M. S., & Mekler, A. B. (1959). 1-Acetylcyclohexene. Organic Syntheses, 39, 1. doi:10.15227/orgsyn.039.0001.
- Crow, J. M. (2010). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.
- White Rose Research Online. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
- Semantic Scholar. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
- Organic Chemistry Tutor. (n.d.). Synthesis of 1-Methylcyclohexene from Cyclohexene.
- MDPI. (2019). Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light.
- Bio-Rad. (2023). Considerations for successful scale-up and viral vector purification.
- ResearchGate. (n.d.). Lithium acetylide.
- PubChem. (n.d.). 1-Ethynylcyclohexanol.
- Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling.
- PubMed Central. (2021). A Brief Introduction to Chemical Reaction Optimization.
- ResearchGate. (n.d.). Optimization of reaction conditions for 6-aminohexanol production.
- Google Patents. (2014). RU2523011C2 - Method of cyclohexanone purification.
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Technical Support Center: Minimizing Solvent Waste in 1-Acetylcyclohexanol Purification
Welcome to the technical support center for the purification of 1-acetylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing solvent waste during purification. By integrating principles of green chemistry and process optimization, we can achieve high product purity while reducing environmental impact and operational costs.
Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments, presented in a question-and-answer format.
Issue 1: Low Purity and High Solvent Consumption During Recrystallization
Question: "My this compound purity is low after recrystallization, and I'm using a large volume of solvent. What's going wrong?"
Answer: This common issue typically stems from a suboptimal choice of solvent or procedural inefficiencies. Let's break down the potential causes and solutions.
-
Cause: Improper Solvent Selection. The cornerstone of an efficient recrystallization is a solvent that solubilizes the compound well at high temperatures but poorly at low temperatures. This compound is a moderately polar compound due to its hydroxyl and carbonyl groups.[1]
-
Solution: A mixed solvent system often provides the best results. A common and effective choice is a mixture of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like ethyl acetate or acetone.[2][3] This allows for fine-tuning of the polarity to dissolve the compound when hot but force it out of solution upon cooling, leaving impurities behind. Always use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure the solution is saturated.[4][5]
-
-
Cause: Cooling Process is Too Rapid. Quick cooling of the saturated solution can trap impurities within the crystal lattice, leading to a lower purity product.[4]
-
Cause: "Oiling Out". Instead of forming solid crystals, the compound separates as a liquid layer. This often happens if the boiling point of the solvent is higher than the melting point of the solute (this compound's melting point is 24-26 °C).[6]
-
Solution: If oiling out occurs, reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and allow it to cool more slowly.[6] Vigorous stirring as the solution cools can sometimes help induce crystallization from the oil.[6] Choosing a solvent or solvent mixture with a lower boiling point is the most reliable solution.[6]
-
Issue 2: Excessive Solvent Waste from Column Chromatography
Question: "My flash chromatography protocol for this compound is generating an excessive amount of solvent waste. How can I make this process more sustainable?"
Answer: Column chromatography is notoriously solvent-intensive, but several strategies can significantly reduce waste.
-
Solution 1: Optimize the Mobile Phase with TLC. Before running a column, use Thin Layer Chromatography (TLC) to determine the ideal solvent system. The goal is to find the least polar mobile phase that provides good separation (an Rf value of ~0.2-0.3 for the target compound).[7] This avoids using unnecessarily strong solvent systems that require large volumes to elute the compound.
-
Solution 2: Employ Gradient Elution. Instead of using a single solvent mixture (isocratic elution), a gradient elution, which gradually increases the polarity of the mobile phase, can be much more efficient.[7][8] This technique allows for the elution of different components with minimal solvent, resulting in sharper peaks, better separation, and reduced overall solvent consumption.[8][9] Automated flash chromatography systems excel at creating precise and reproducible gradients.[9][10]
-
Solution 3: Dry Loading the Sample. Dissolving the crude sample in a strong solvent and loading it directly onto the column can lead to poor separation and band broadening.[11]
-
Procedure: Instead, pre-adsorb the crude material onto a small amount of silica gel. First, dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add silica gel to make a free-flowing powder, and then remove the solvent by rotary evaporation.[7] This dry-loaded sample can then be carefully added to the top of the column, resulting in a much sharper starting band and a more efficient separation, which ultimately requires less solvent.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the best "green" solvents for purifying this compound?
A1: Green chemistry principles encourage the use of solvents that are less hazardous to human health and the environment.[10] For a moderately polar compound like this compound, consider the following alternatives:
-
Heptane: A less toxic alternative to hexane.
-
Ethyl Acetate & Acetone: These are effective and have favorable environmental profiles.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can be a substitute for other ethers like THF.[10]
-
Ethanol: Can be used, especially in mixed-solvent systems with water, and is derived from renewable resources.[10]
Q2: How can I implement a simple solvent recycling program in my lab?
A2: Solvent recycling, primarily through distillation, is a highly effective way to reduce waste and costs.[12][13] For common organic solvents used in purification, a simple distillation is often sufficient.[12][14]
-
Collection: Collect used solvent in a designated, clearly labeled waste container.[13][14]
-
Distillation: Assemble a simple distillation apparatus. Heat the used solvent to its boiling point, allowing the vapor to pass through a condenser and collect the purified liquid distillate.[14]
-
Purity Check: Before reusing, it's crucial to verify the purity of the recycled solvent. This can be done using techniques like measuring the refractive index or running a Gas Chromatography (GC) sample.
-
Storage: Store the purified solvent in a properly labeled container.
Q3: Is vacuum distillation a viable, solvent-free method for purifying this compound?
A3: Yes, vacuum distillation is an excellent option for purifying liquids without introducing any additional solvents.[15][16] This technique works by lowering the pressure, which in turn lowers the boiling point of the compound, preventing potential decomposition at high temperatures.[15][16][17] Given that this compound is a liquid at slightly above room temperature (MP: 25 °C, BP: 155 °C), this method is highly suitable.[18] It is a preferred method in many industrial applications for its efficiency and for being a greener alternative.[16]
Q4: How do I decide between recrystallization and chromatography for purification while minimizing waste?
A4: The choice depends on the purity of your crude material and the scale of your reaction.
-
Recrystallization is ideal for purifying large quantities of material that are already relatively pure (>90%). It uses a single solvent (or a simple mixture) that can often be recycled, making it a low-waste option when optimized.[19]
-
Chromatography is necessary for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[20] While it is more solvent-intensive, techniques like using gradient elution and dry loading can significantly reduce waste.[7][9]
Data & Protocols
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound
| Solvent / System | Boiling Point (°C) | Solubility Profile for this compound | Green Chemistry Notes |
| Water | 100 | Poor solubility | Excellent green solvent, but may not be suitable for this compound.[21] |
| Heptane/Ethyl Acetate | Variable | Good: High solubility when hot, low when cold | Heptane is preferred over hexane; both are recyclable. |
| Ethanol/Water | Variable | Good: Effective for moderately polar compounds | Ethanol is a bio-based solvent.[10] |
| Toluene | 111 | Moderate: Can be effective | Use with caution due to toxicity; recycle when possible.[22] |
Table 2: Comparison of Purification Techniques for Waste Minimization
| Technique | Solvent Intensity | Typical Yield | Purity Achievable | Key Advantage for Waste Reduction |
| Minimal-Solvent Recrystallization | Low | High | High | Solvent volume is minimized and can be recycled. |
| Optimized Flash Chromatography | Medium | Good | Very High | Gradient elution and dry loading reduce total solvent use.[7][9] |
| Vacuum Distillation | None | Very High | High | No solvent is added to the system.[15][16] |
Experimental Protocols
Protocol 1: Minimal-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add your chosen solvent (e.g., heptane) dropwise at room temperature. The compound should be insoluble or sparingly soluble. Heat the tube. The compound should fully dissolve. Allow to cool; crystals should form.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid.[4]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.[4]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Laboratory-Scale Solvent Recycling via Simple Distillation
-
Segregation: Collect used solvent (e.g., heptane from recrystallization mother liquor and washes) in a designated, labeled container.[13]
-
Apparatus Setup: Assemble a standard simple distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Fill the boiling flask no more than two-thirds full with the waste solvent. Add boiling chips. Heat the flask gently. Collect the distillate that boils at the expected temperature range for the pure solvent.
-
Purity Verification: Check the refractive index of the collected distillate and compare it to the standard value for the pure solvent.
-
Storage & Reuse: Store the verified, recycled solvent in a clearly labeled bottle for reuse in future purifications.
Visualizations
Caption: Workflow for a closed-loop solvent recycling program within a laboratory setting.
References
- Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- Biotage. (2023, January 23).
- Maratek. (2023, March 30).
- University of Rochester, Department of Chemistry.
- Prateek. (2023, July 25). How to Recover Isopropyl Alcohol Using a Solvent Recovery System.
- Teledyne LABS. (2025, February 27).
- Various Authors. (2017, March 2).
- Root Sciences. (2025, March 31). Solvent Recycling Process Explained: Benefits & Steps.
- Benchchem.
- University of Rochester, Department of Chemistry.
- Benchchem.
- Chemistry LibreTexts. (2025, March 21). Running a flash column.
- Altiras. Solvent Recycling & Reuse - Industrial Waste Solutions.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Toronto.
- Sigma-Aldrich. 1-Methylcyclohexanol 96%.
- Wikipedia.
- Queen's University. Greener Solvents.
- SiliCycle. (2021, November 12).
- Lechler.
- CymitQuimica. CAS 590-67-0: 1-Methylcyclohexanol.
- YouTube. (2019, January 30).
- Busch United Kingdom.
- PubChem. 1-Methylcyclohexanol.
- Oregon State University. (2000, January 13).
- University of Rochester, Department of Chemistry.
- Yale Environmental Health & Safety.
- Reddit. (2023, February 19).
- Clarke, C. J., et al. (2021). The green solvent: a critical perspective. Green Chemistry, 23(21), 8419-8445.
- Alfa Chemistry.
- Tobiszewski, M. (2016). Green Aspects of Sample Preparation – a Need for Solvent Reduction. Current Analytical Chemistry, 12(1), 2-10.
- Cheméo. Chemical Properties of Cyclohexanol, 1-methyl- (CAS 590-67-0).
- YouTube. (2022, July 8).
- PubChem. Cyclohexanol.
- P2 InfoHouse. (1986, October 10).
- Google Patents.
- PMC. (2024, June 24).
- The Royal Society of Chemistry.
- ResearchGate. (2025, August 5).
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- 1. CAS 590-67-0: 1-Methylcyclohexanol | CymitQuimica [cymitquimica.com]
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- 4. Home Page [chem.ualberta.ca]
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troubleshooting phase separation during 1-acetylcyclohexanol extraction
Welcome to the technical support center for the extraction of 1-acetylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the liquid-liquid extraction of this valuable tertiary alcohol. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient extraction process.
Understanding the Challenges: Why Phase Separation Fails
The liquid-liquid extraction of this compound, a polar molecule due to its hydroxyl and acetyl groups, from an aqueous reaction mixture into an organic solvent is a critical purification step. However, this process is often plagued by the formation of stable emulsions, leading to poor phase separation, product loss, and time-consuming workups. The primary culprits behind these issues are often residual starting materials, byproducts with surfactant-like properties, and the presence of inorganic salts from the reaction.
Frequently Asked Questions (FAQs)
Q1: What is causing the persistent emulsion during the extraction of this compound?
A1: Emulsions during the extraction of this compound are commonly caused by the presence of unreacted starting materials or byproducts that act as surfactants. In the synthesis of this compound via the hydration of 1-ethynylcyclohexanol, the starting acetylenic alcohol itself can stabilize emulsions.[1][2] These molecules possess both hydrophilic (hydroxyl group) and hydrophobic (cyclohexyl and ethynyl groups) regions, allowing them to bridge the interface between the aqueous and organic layers.
Q2: I'm observing a third layer at the interface. What is it and how do I get rid of it?
A2: The formation of a third layer, often referred to as a "rag layer," is a severe form of emulsion. This layer is a complex mixture of the aqueous phase, the organic solvent, your product, and any emulsifying agents. To resolve this, it is often effective to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by decreasing the solubility of organic components in the aqueous layer and increasing the density difference between the two phases.
Q3: Which organic solvent is best for extracting this compound?
A3: The principle of "like dissolves like" is key here. This compound is a moderately polar compound. Therefore, a solvent with moderate polarity is generally a good choice. Diethyl ether is a commonly used and effective solvent for this extraction, as documented in established synthesis procedures. Other potential solvents include ethyl acetate and dichloromethane. The ideal solvent should have a high affinity for this compound, be immiscible with water, and have a low boiling point for easy removal.
Q4: Can I use a non-polar solvent like hexane to extract this compound?
A4: While not ideal, a non-polar solvent like hexane can be used, but the extraction efficiency will likely be lower due to the polar nature of the hydroxyl and acetyl groups in this compound. If you must use a non-polar solvent, you may need to perform multiple extractions to achieve a good yield.
Q5: How does pH affect the extraction of this compound?
A5: For a neutral compound like this compound, pH has a minimal direct effect on its partitioning between the aqueous and organic layers. However, the pH of the aqueous phase can influence the solubility of acidic or basic impurities that may be contributing to emulsion formation. Adjusting the pH can sometimes help to break emulsions by altering the charge of these impurities.
In-Depth Troubleshooting Guides
Issue 1: Persistent Emulsion Formation
Root Cause Analysis:
Emulsions are stabilized by substances that reduce the interfacial tension between the aqueous and organic phases. In the context of this compound synthesis, the primary suspect is often the unreacted starting material, 1-ethynylcyclohexanol, which has known surfactant properties.[1][2]
Troubleshooting Protocol:
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, emulsions will break on their own with time.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This can be sufficient for extraction without creating a stable emulsion.
-
The Power of Brine: Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel and gently rock it. The increased ionic strength of the aqueous layer will help to force the organic components into the organic phase and destabilize the emulsion.
-
Change the Solvent Polarity: Adding a small amount of a different, more polar organic solvent (like a few milliliters of acetone) can sometimes alter the solubility characteristics of the emulsifying agent and break the emulsion. Be aware that this may also increase the solubility of your desired product in the aqueous phase.
-
Filtration: As a last resort, you can attempt to break the emulsion by passing the entire mixture through a pad of Celite® or glass wool in a filter funnel. This can physically disrupt the droplets that form the emulsion.
Issue 2: Poor Recovery of this compound
Root Cause Analysis:
Low yield can be a result of incomplete extraction, product loss due to emulsion formation, or the choice of an inappropriate extraction solvent.
Troubleshooting Protocol:
-
Multiple Extractions: Instead of one large volume extraction, perform three to four extractions with smaller volumes of the organic solvent. This is a more efficient method for recovering the product from the aqueous phase.
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on the structure of this compound, solvents like diethyl ether, ethyl acetate, or dichloromethane are recommended. A summary of solvent properties is provided in the table below.
-
Check the Aqueous Layer: After extraction, it is good practice to perform a thin-layer chromatography (TLC) analysis of the aqueous layer to ensure that all of the product has been extracted. If a significant amount of product remains, further extraction is necessary.
Issue 3: Discoloration of the Organic Layer
Root Cause Analysis:
The synthesis of this compound often employs a mercuric oxide catalyst in the presence of sulfuric acid. Residual mercury salts can sometimes be carried over into the organic phase, leading to discoloration.
Troubleshooting Protocol:
-
Brine Wash: A wash with saturated sodium chloride solution is often effective at removing residual colored impurities.
-
Thiosulfate Wash: If mercury compounds are suspected, a wash with a dilute aqueous solution of sodium thiosulfate can help to sequester the mercury ions as a soluble thiosulfate complex in the aqueous phase.[3][4]
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| This compound | C₈H₁₄O₂ | 142.19 | 92-94 @ 15 mmHg | 1.0248 @ 25°C | Slightly soluble (qualitative) |
| 1-Ethylcyclohexanol | C₈H₁₆O | 128.21 | 165-167 | ~0.93 | 7.2 g/L @ 25°C[5] |
| 1-Methylcyclohexanol | C₇H₁₄O | 114.19 | 168 @ 752 mmHg | 0.919 @ 25°C | Limited solubility[6] |
| Cyclohexanol | C₆H₁₂O | 100.16 | 161.8 | 0.962 | 36 g/L @ 20°C[7][8][9] |
Table 2: Properties of Common Extraction Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Water Solubility | Polarity |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | 6.9 g/100 mL | Low |
| Ethyl Acetate | CH₃COOC₂H₅ | 77.1 | 0.902 | 8.3 g/100 mL[8][10] | Medium |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 1.3 g/100 mL | Medium |
| Hexane | C₆H₁₄ | 69 | 0.655 | 0.001 g/100 mL | Low |
Experimental Protocols
Protocol 1: Standard Extraction of this compound
This protocol is based on the workup procedure described in Organic Syntheses.
-
Initial Separation: After the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
First Extraction: Add an appropriate volume of diethyl ether (or another suitable solvent) to the separatory funnel.
-
Gentle Mixing: Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.
-
Phase Separation: Allow the layers to separate. The organic layer containing the this compound will typically be the upper layer when using diethyl ether or hexane, and the lower layer with dichloromethane.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two to three more times to ensure complete recovery of the product.
-
Combine Organic Layers: Combine all the organic extracts in the separatory funnel.
-
Brine Wash: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This will help to remove dissolved water and break any minor emulsions.
-
Drying: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
Protocol 2: Troubleshooting Emulsion Formation
This protocol should be followed if a persistent emulsion forms during the standard extraction procedure.
-
Allow to Stand: Let the separatory funnel rest in a ring stand for at least 30 minutes to see if the emulsion breaks on its own.
-
Addition of Brine: If the emulsion persists, add a volume of saturated sodium chloride solution (brine) equal to about 10-20% of the aqueous layer volume. Gently rock the funnel to mix.
-
Filtration through Celite®: If the emulsion is still present, set up a Büchner funnel with a pad of Celite®. Wet the Celite® with the organic solvent being used for the extraction. Slowly pour the entire contents of the separatory funnel through the Celite® pad under gentle vacuum. The Celite® should disrupt the emulsion.
-
Re-separate: Transfer the filtered solution back to the separatory funnel and allow the layers to separate. Proceed with the standard extraction protocol from this point.
Visualizations
Diagram 1: Workflow for this compound Extraction
Caption: A standard workflow for the liquid-liquid extraction of this compound.
Diagram 2: Troubleshooting Logic for Phase Separation Issues
Caption: A decision-making diagram for troubleshooting phase separation problems.
References
- FCAD Group. Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge.
- Chemical Industries Secrets. Acetylenic Surfactants.
- Hydrometal Tech. 5 Criteria for Selecting an Extraction Solvent. 2024.
- Organic Syntheses, Coll. Vol. 4, p.12 (1963); Vol. 34, p.1 (1954).
- Han, C.; Wang, W.; Xie, F. Study on the Leaching of Mercuric Oxide with Thiosulfate Solutions. Metals2016, 6, 205.
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- ResearchGate. Study on the Leaching of Mercuric Oxide with Thiosulfate Solutions. 2016.
- Wikipedia. Ethyl acetate.
- Chemistry Stack Exchange. Solubility comparison of hexan-1-ol and cyclohexanol in water. 2017.
- PubChem. This compound.
- PubChem. Cyclohexanol.
- Wikipedia. Cyclohexanol.
Sources
- 1. fcad.com [fcad.com]
- 2. chemicalindustriessecrets.com [chemicalindustriessecrets.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 6. 1-Ethynyl-1-cyclohexanol = 99 78-27-3 [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclohexanol, 1-ethyl-, 1-acetate | C10H18O2 | CID 77346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl acetate - Wikipedia [en.wikipedia.org]
identifying and characterizing unexpected products in 1-acetylcyclohexanol synthesis
Welcome to the technical support center for the synthesis of 1-ethynylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this important synthetic transformation. Here, we move beyond simple protocols to delve into the causality behind experimental observations, helping you to identify and characterize unexpected products and optimize your reaction outcomes.
Troubleshooting Guide: Unraveling Unexpected Results
This section addresses specific issues that may arise during the synthesis of 1-ethynylcyclohexanol, providing in-depth explanations and actionable solutions.
Question: My yield of 1-ethynylcyclohexanol is consistently low, and I'm recovering a significant amount of unreacted cyclohexanone. What's going on?
Answer:
This is a common issue that often points to two primary culprits: the basicity of the acetylide anion and the quality of your reagents and reaction setup.
-
The Dual Nature of the Acetylide Anion: The acetylide anion (HC≡C⁻) is not only a potent nucleophile but also a strong base (the pKa of acetylene is about 25).[1][2] Cyclohexanone has acidic α-protons (pKa ≈ 20) that can be removed by a strong base to form an enolate.[2] This acid-base reaction competes with the desired nucleophilic addition to the carbonyl group. While the nucleophilic addition is generally kinetically favored, if the reaction is not sufficiently cooled or if there are steric hindrances, the deprotonation pathway can become more significant, leading to the recovery of starting material upon workup.
-
Moisture and Reagent Inactivation: Acetylide anions, particularly those of lithium and sodium, are extremely sensitive to moisture.[3][4] Any water present in your glassware, solvent (e.g., THF, diethyl ether), or even absorbed by the cyclohexanone will quench the acetylide, converting it back to acetylene and reducing the amount of active nucleophile available for the reaction. Similarly, improper storage of the strong base used to generate the acetylide (e.g., n-butyllithium, sodium amide) can lead to its degradation and a lower-than-expected concentration of the acetylide anion.
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Reagent Titration: If using n-butyllithium, titrate it before use to determine its exact concentration.
-
Low-Temperature Reaction: Perform the addition of cyclohexanone to the acetylide solution at a low temperature (e.g., -78 °C) to favor the nucleophilic addition over the acid-base reaction.[5]
-
Order of Addition: Add the cyclohexanone to the pre-formed acetylide solution, rather than the other way around. This ensures that the acetylide is always in excess relative to the ketone at the point of reaction.
Question: I've isolated a high-boiling point, crystalline byproduct that I wasn't expecting. What could it be?
Answer:
It is highly probable that you have synthesized the acetylenic glycol, 1,2-bis(1-hydroxycyclohexyl)ethyne . This is the most commonly reported significant byproduct in this reaction.[6]
-
Mechanism of Formation: This dimer forms when the initially produced alkoxide of 1-ethynylcyclohexanol acts as a nucleophile and attacks a second molecule of cyclohexanone. This is more likely to occur if the concentration of cyclohexanone is high relative to the acetylide.
DOT Diagram: Formation of Acetylenic Glycol Byproduct
Caption: Mechanism of acetylenic glycol byproduct formation.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the acetylide reagent.
-
Slow Addition: Add the cyclohexanone to the acetylide solution slowly and at a low temperature to maintain a low instantaneous concentration of the ketone.
-
Excess Acetylene: In industrial preparations, maintaining a high concentration of acetylene can help to suppress the formation of the glycol.[6]
Question: After an acidic workup, my product analysis shows a compound with a different molecular weight and an α,β-unsaturated ketone signature in the IR and NMR. What happened?
Answer:
You are likely observing the product of a Rupe rearrangement , which is a known acid-catalyzed rearrangement of tertiary α-ethynyl alcohols.[7] The expected product is 1-acetylcyclohexene (also named 1-cyclohexen-1-ylethanone).
-
Mechanism of the Rupe Rearrangement: Under acidic conditions, the hydroxyl group is protonated and eliminated as water, forming a propargyl cation. This cation can then rearrange to a more stable allenyl cation, which upon hydration and tautomerization, yields the α,β-unsaturated ketone.
DOT Diagram: The Rupe Rearrangement
Caption: Acid-catalyzed Rupe rearrangement of 1-ethynylcyclohexanol.
How to Avoid the Rupe Rearrangement:
-
Careful Workup: Use a buffered or weakly acidic workup solution (e.g., saturated aqueous ammonium chloride) instead of strong mineral acids.
-
Temperature Control: Keep the temperature low during the workup and subsequent purification steps.
-
Avoid Acidic Distillation: Do not distill the product under acidic conditions. Neutralize the crude product before any distillation.
Frequently Asked Questions (FAQs)
What is the most common and reliable method for synthesizing 1-ethynylcyclohexanol?
The most widely used method is the nucleophilic addition of an acetylide anion to cyclohexanone.[5][8] This is typically achieved by:
-
Deprotonating acetylene gas with a strong base (e.g., sodium amide in liquid ammonia, or n-butyllithium in THF) to form the acetylide anion.
-
Adding cyclohexanone to the solution of the acetylide anion at low temperature.
-
Quenching the reaction with a mild acid source (like ammonium chloride) to protonate the resulting alkoxide.
How can I confirm the identity of my product and any byproducts?
A combination of spectroscopic techniques is essential for unambiguous identification.
| Technique | Expected Signature for 1-Ethynylcyclohexanol | Potential Byproduct Signatures |
| ¹H NMR | - A sharp singlet around 2.0-2.5 ppm for the acetylenic proton (C≡C-H ).- A broad singlet for the hydroxyl proton (-OH ).- Multiplets for the cyclohexyl protons.[9][10] | Glycol: Absence of the acetylenic proton signal. Rupe Product: Signals in the vinylic region and a singlet for the acetyl methyl group. |
| ¹³C NMR | - Two distinct signals for the alkyne carbons (C≡C) between 70-90 ppm.- A signal for the quaternary carbon bearing the hydroxyl group around 65-75 ppm.[11] | Glycol: Symmetry may lead to fewer signals than expected. Rupe Product: Signals for a carbonyl carbon (>190 ppm) and vinylic carbons. |
| IR Spectroscopy | - A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch.- A sharp, weak absorption around 2100 cm⁻¹ for the C≡C stretch.- A broad absorption around 3400 cm⁻¹ for the O-H stretch.[9][12] | Glycol: Absence of the ≡C-H and C≡C stretches. Rupe Product: A strong C=O stretch (~1670 cm⁻¹) and a C=C stretch (~1620 cm⁻¹). |
| GC-MS | - A clear molecular ion peak (M⁺) at m/z 124.[9] | Glycol: A molecular ion peak at m/z 222. Rupe Product: A molecular ion peak at m/z 124 (isomer of the starting material). |
My acetylide addition reaction seems to stall, and a white precipitate forms. What is happening?
This often indicates the formation of dilithium acetylide (Li₂C₂), especially when using n-butyllithium in THF.[13][14] Dilithium acetylide is insoluble and a much poorer nucleophile than monolithium acetylide. This can happen if:
-
n-Butyllithium is added too quickly to the acetylene solution.
-
There are localized "hot spots" of high base concentration.
-
The stoichiometry of base to acetylene is incorrect.
To prevent this, ensure slow, controlled addition of the base to an excess of acetylene with efficient stirring at low temperatures.[13]
Experimental Protocols
Protocol 1: Synthesis of 1-Ethynylcyclohexanol
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a dropping funnel, all under a positive pressure of dry nitrogen or argon.
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Introduce a solution of trimethylsilylacetylene (1.1 equivalents) in anhydrous THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a non-polar or medium-polarity column (e.g., HP-5MS).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify peaks based on their retention times and compare their mass spectra with library data for 1-ethynylcyclohexanol, cyclohexanone, and potential byproducts.
References
- Wikipedia. 1-Ethynylcyclohexanol. [Link]
- FAQ. What are the properties, synthesis, and applications of 1-Ethynyl-1-cyclohexanol?[Link]
- PubChem. 1-Ethynylcyclohexanol. [Link]
- Google Patents. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
- ResearchGate.
- Organic Syntheses. Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. [Link]
- SpectraBase. 1-Ethynyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]
- Chemistry LibreTexts. 11.11: Reaction of Acetylide Anions. [Link]
- Reddit. How can acetylide ions be added to ketones? (or aldehydes). [Link]
- NIST WebBook. Cyclohexanol, 1-ethynyl-. [Link]
- IU Indianapolis. Studies on Lithium Acetylide. [Link]
- Wikipedia. Dilithium acetylide. [Link]
- Fiveable. Lithium acetylides Definition - Organic Chemistry II Key Term. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 4. fiveable.me [fiveable.me]
- 5. Page loading... [wap.guidechem.com]
- 6. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 9. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Ethynyl-1-cyclohexanol(78-27-3) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Dilithium acetylide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Acetylcyclohexanol
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the synthesis and purification of 1-acetylcyclohexanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the purity of their synthesized product. We will explore common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve high-purity this compound for your downstream applications.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound. The advice provided is based on established chemical principles and extensive laboratory experience.
Q1: My crude product is a dark, viscous oil instead of a solid. What went wrong and what is the best purification strategy?
A: The appearance of a dark oil suggests the presence of significant impurities, likely polymeric materials or high-boiling point side products. This can result from several factors during the synthesis, such as reaction temperatures being too high or the presence of acidic/basic catalysts promoting side reactions.
The primary impurity of concern is the elimination product, 1-acetylcyclohexene , which forms via acid-catalyzed dehydration of the tertiary alcohol.[1][2] This is a common issue as this compound is susceptible to elimination, especially upon heating in the presence of trace acid.[2]
Recommended Purification Strategy:
Your approach should depend on the scale of your reaction and available equipment. A logical workflow is essential for efficiently isolating the desired product.
Caption: Purification workflow for an oily crude product.
-
For larger quantities (>5 g): Vacuum Distillation. This is often the most effective first step to separate your product from non-volatile polymeric gunk. However, tertiary alcohols can be thermally sensitive.[3][4]
-
Expertise & Experience: To prevent acid-catalyzed dehydration during distillation, add a small amount of a high-boiling tertiary amine, such as triethylamine (~0.1% v/v), to the crude oil before heating.[4] This will neutralize any trace acids.
-
Collect the fraction boiling at approximately 92–94 °C / 15 mmHg.[5] The pure product should solidify in the receiving flask upon cooling.
-
-
For smaller quantities (<5 g) or if distillation fails: Flash Column Chromatography. This is the most reliable method for separating complex mixtures.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective. The product is moderately polar and should elute after less polar impurities like 1-acetylcyclohexene.
-
Q2: I performed a recrystallization, but my yield was extremely low. How can I optimize this process?
A: Low recovery during recrystallization is a classic problem that almost always points to an issue with the choice of solvent or the technique itself.[6]
Causality Behind Poor Yield:
-
Using too much solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[6]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[7] If the compound has high solubility at low temperatures, your recovery will be poor.
-
Cooling too quickly: Rapid cooling, such as plunging the hot solution directly into an ice bath, leads to the formation of very small, often impure crystals and can trap impurities.[8]
Optimization Protocol:
-
Solvent Screening (Microscale): Before committing your entire batch, test solvents on a small scale. Place ~20-30 mg of your crude solid into a small test tube and add a potential solvent dropwise. Good candidates for this compound include hexane/ethyl acetate mixtures, or diethyl ether.[9]
-
Use a Two-Solvent System: This is often superior for achieving high purity and yield.[8] A good starting point is a hexane/ethyl acetate system.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate (the "good" solvent).
-
While the solution is still hot, add warm hexanes (the "poor" solvent) dropwise until you see persistent cloudiness.
-
Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[8]
-
Recover from Mother Liquor: If you suspect significant loss, you can concentrate the mother liquor (the liquid left after filtration) and attempt a second recrystallization to recover more product.
Q3: My purified product's NMR spectrum still shows an olefinic proton and a sharp methyl singlet near 2.1 ppm. What is this impurity?
A: These signals strongly indicate the presence of the dehydration byproduct, 1-acetylcyclohexene . The vinyl proton on the cyclohexene ring will appear in the olefinic region (typically 6.5-7.0 ppm), and the acetyl methyl group attached to the double bond is deshielded, appearing around 2.1-2.2 ppm.
This impurity is notoriously difficult to remove by recrystallization alone because its shape and polarity can be similar enough to co-crystallize with your desired product.
Removal Strategy:
-
Chromatography: If high purity is essential, flash column chromatography as described in Q1 is the most effective method. 1-acetylcyclohexene is less polar and will elute from the column before the more polar this compound.
-
Careful Distillation: Meticulous fractional distillation under vacuum can also separate these compounds, as their boiling points are different. The boiling point of 1-acetylcyclohexene is around 85–88°C / 22 mmHg.[1]
Q4: My product is decomposing during vacuum distillation, even with a good vacuum. What is happening?
A: As a tertiary alcohol, this compound is prone to elimination reactions (dehydration) at elevated temperatures to form 1-acetylcyclohexene.[2] This process is significantly accelerated by the presence of even trace amounts of acid. Standard glassware that hasn't been base-washed can retain acidic residues, catalyzing the decomposition.
Trustworthy Protocol to Prevent Decomposition:
-
Base-Wash Glassware: Before assembly, rinse all distillation glassware (distilling flask, condenser, receiving flask) with a dilute solution of aqueous sodium bicarbonate or a very dilute ammonium hydroxide solution, followed by a thorough rinse with deionized water and acetone, then dry completely.
-
Add a Decomposition Inhibitor: As mentioned in Q1, add a high-boiling, non-nucleophilic base to your crude product before distillation. A patent for purifying tertiary alcohols specifically recommends using a tertiary amine like triethylamine to suppress this decomposition.[4]
-
Use the Lowest Possible Temperature: Ensure your vacuum is as low as possible (e.g., <10 mmHg) to reduce the required distillation temperature. Use a water or oil bath for gentle, uniform heating and avoid direct heating with a mantle.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A: For general lab-scale synthesis, a two-step approach is most robust:
-
Initial Purification: Vacuum distillation (with a base inhibitor) to remove baseline impurities and any non-volatile material.[5]
-
Final Polishing: Recrystallization from a mixed solvent system (like hexane/ethyl acetate) to achieve high analytical purity.[7][8]
Q2: What are the key characteristics of pure this compound?
A: High-purity this compound should be a white crystalline solid at room temperature. Key analytical data are summarized below.
| Property | Value | Source(s) |
| Appearance | White Crystalline Solid | [10] |
| Boiling Point | 92–94 °C @ 15 mmHg | [5] |
| Melting Point | 30–32 °C | [10] |
| IR Spectroscopy | Strong, broad peak ~3400 cm⁻¹ (O-H stretch); Strong, sharp peak ~1700 cm⁻¹ (C=O stretch) | General Spectroscopic Principles |
| ¹H NMR (CDCl₃) | ~2.2 ppm (s, 3H, -COCH₃); ~1.4-1.8 ppm (m, 10H, -C₆H₁₀-); Variable ppm (s, 1H, -OH) | Inferred from structure and data on similar compounds |
Q3: What are the most common impurities formed during synthesis?
A: The impurity profile depends heavily on the synthetic route.
-
Hydration of 1-Ethynylcyclohexanol: Unreacted 1-ethynylcyclohexanol is a common impurity.[5]
-
Grignard Reaction (e.g., Acetyl Chloride + Cyclohexylmagnesium Bromide):
-
Unreacted Starting Material: Such as cyclohexanone.[11]
-
Side-Reaction Products: Grignard reagents are strong bases and can deprotonate the acidic alpha-protons of ketones, leading to side products.[12]
-
Double Addition Products: If an ester is used as the acetyl source, double addition of the Grignard reagent can occur.[13]
-
-
General Impurity (Route Independent):
Caption: Common impurities and their synthetic origins.
Q4: Can I use column chromatography to purify this compound? What are the recommended conditions?
A: Yes, flash column chromatography is an excellent, albeit more labor-intensive, method for achieving very high purity.
Authoritative Grounding & Recommended Protocol:
-
Adsorbent: Standard silica gel (SiO₂, 230-400 mesh).
-
Eluent System: A non-polar/polar solvent mixture. Hexanes/Ethyl Acetate is the standard choice.
-
Gradient: Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) to elute very non-polar impurities first. Gradually increase the polarity (e.g., to 80:20 Hexanes:EtOAc) to elute your product.
-
Monitoring: Use Thin Layer Chromatography (TLC) with the same eluent system to identify the fractions containing your pure product. Visualize the spots using a UV lamp (if conjugated impurities are present) and/or by staining with an oxidizing agent like potassium permanganate.
Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
-
Place the crude this compound solid into an Erlenmeyer flask.
-
Add a minimal volume of hot ethyl acetate to the flask, swirling until the solid is fully dissolved. Use a steam bath or hot plate for heating.
-
While the solution is still hot, begin adding warm hexanes dropwise with continuous swirling.
-
Continue adding hexanes until the solution becomes faintly and persistently cloudy.
-
Add 1-2 drops of hot ethyl acetate to render the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Dry the crystals under vacuum to yield the purified product.
Protocol 2: Base-Inhibited Vacuum Distillation
-
Ensure all glassware is clean, dry, and preferably base-washed.
-
Place the crude this compound oil into a round-bottom flask appropriately sized for the volume (the flask should be 1/2 to 2/3 full).
-
Add a magnetic stir bar and a few drops (~0.1% v/v) of triethylamine.[4]
-
Assemble the fractional distillation apparatus for vacuum distillation.
-
Slowly apply vacuum, ensuring the system is stable.
-
Gently heat the flask using an oil bath.
-
Discard any initial low-boiling fractions.
-
Collect the product fraction at the target boiling point and pressure (e.g., 92–94 °C at 15 mmHg).[5]
-
Allow the receiving flask to cool. The pure product should solidify.
References
- Separation of primary, secondary, and tertiary alcohols by azeotropic distillation. (US2483246A)
- Distillation of tertiary alcohol. (JPH07258128A)
- This compound. Organic Syntheses Procedure. [Link]
- Process for the production of tertiary alcohols. (EP 0415310 B1)
- Process for the production of tertiary alcohols. (EP 0415310 A2)
- Preparation of Tertiary Amyl Alcohol in a Reactive Distillation Column.
- 1-acetylcyclohexene. Organic Syntheses Procedure. [Link]
- Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
- Recrystallization - Single Solvent. University of Calgary, Department of Chemistry. [Link]
- Grignard Reaction. Organic Chemistry Portal. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Recrystallization. St. Olaf College, Department of Chemistry. [Link]
- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) for 1-Methylcyclohexanol.
- An Introduction to Synthesis. Michigan State University, Department of Chemistry. [Link]
- Grignard Reagent Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]
- 1-Methylcyclohexanol.
- Grignard Reagents. Chemistry LibreTexts. [Link]
- Cyclohexanol, 1-methyl-. NIST WebBook, SRD 69. [Link]
- Grignard reagent. Wikipedia. [Link]
- Preparation of 1-ethynylcyclohexanol. (US2858344A)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 4. JPH07258128A - Distillation of tertiary alcohol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mt.com [mt.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]
- 11. 1-Methylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. leah4sci.com [leah4sci.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Navigating Emulsion Challenges in the Work-up of 1-Acetylcyclohexanol: A Technical Support Guide
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering emulsion-related challenges during the work-up of 1-acetylcyclohexanol. Drawing upon established chemical principles and field-proven troubleshooting strategies, this document aims to serve as an authoritative resource for identifying the root causes of emulsion formation and implementing effective solutions.
Understanding the Challenge: Why Do Emulsions Form?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of a chemical work-up, it manifests as a cloudy or milky layer between the distinct organic and aqueous phases, hindering efficient separation.[1] The formation of these persistent emulsions during the purification of this compound is a common hurdle, often stemming from a combination of factors related to the product's structure, the reaction's nature, and the work-up conditions.
This compound possesses both a non-polar cyclohexyl ring and a polar hydroxyl group. This amphiphilic character contributes to its limited solubility in water and good solubility in many organic solvents, a key factor in the partitioning process during extraction.[2] However, this same structural feature can also contribute to the stabilization of emulsions.
Several common synthetic routes to this compound can introduce impurities that act as emulsifying agents:
-
Hydration of 1-Ethynylcyclohexanol: This common synthesis can result in unreacted starting material or side products that can stabilize emulsions.
-
Grignard Reaction with 1-Hydroxycyclohexanecarboxylic Acid: The work-up of Grignard reactions often involves quenching with acid, which produces magnesium salts. These fine inorganic precipitates can accumulate at the interface of the organic and aqueous layers, physically preventing coalescence of the droplets.[3]
-
Presence of Carboxylic Acids: Residual acidic reagents or acidic byproducts can act as surfactants, especially when partially or fully deprotonated in a basic or neutral aqueous wash. Carboxylic acids possess a polar head (the carboxyl group) and a non-polar tail, allowing them to bridge the interface between the organic and aqueous phases and stabilize the emulsion.[4][5]
Vigorous shaking during the liquid-liquid extraction process can also introduce sufficient energy to disperse one liquid phase into the other as fine droplets, creating a large interfacial area that is then stabilized by any present emulsifying agents.[1]
Troubleshooting Guide: Strategies for Breaking Emulsions
When faced with a persistent emulsion, a systematic approach involving both physical and chemical methods is recommended. The choice of technique will depend on the nature and stability of the emulsion.
Frequently Asked Questions (FAQs)
Q1: I've formed a stubborn emulsion during the aqueous wash of my this compound reaction mixture. What is the first thing I should try?
A1: The principle of "salting out" is often the most effective initial step. The addition of a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[6] This reduces the solubility of organic compounds in the aqueous phase and can disrupt the forces stabilizing the emulsion, leading to phase separation.[6]
Q2: I've added brine, but the emulsion persists. What's my next move?
A2: If salting out is ineffective, consider the following tiered approach, moving from less invasive to more disruptive methods.
Tier 1: Physical Disruption Methods
These methods aim to break the emulsion by physically encouraging the dispersed droplets to coalesce.
| Method | Description | Causality |
| Patience and Gentle Agitation | Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling or tapping of the funnel can also be beneficial. | This allows gravity to assist in the separation of the denser and less dense phases. Gentle agitation can help to coalesce smaller droplets without introducing enough energy to reform the emulsion. |
| Filtration | Pass the entire mixture through a plug of glass wool or a pad of Celite® (diatomaceous earth) in a filter funnel.[6] | Fine solid particles, such as magnesium salts from a Grignard reaction, are often a primary cause of emulsion stabilization.[3] These filter aids have a porous structure that can physically trap these particulates, allowing the liquid phases to separate. |
| Centrifugation | If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can be highly effective. | The centrifugal force accelerates the separation of the two liquid phases by density, effectively breaking the emulsion. |
Tier 2: Chemical Intervention Strategies
If physical methods fail, altering the chemical environment of the biphasic system can destabilize the emulsion.
| Method | Description | Causality |
| pH Adjustment | Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the separatory funnel and gently mix. Monitor the pH of the aqueous layer. | If the emulsifying agent is an acidic or basic impurity, changing the pH will alter its charge and, consequently, its solubility. For instance, protonating a carboxylate impurity by adding acid will make it more soluble in the organic phase, destabilizing the emulsion. |
| Solvent Addition | Add a small amount of a different organic solvent that is miscible with the primary organic phase. | Changing the polarity of the organic phase can increase the solubility of the emulsifying agent in that layer, drawing it away from the interface and allowing the aqueous droplets to coalesce. |
Preventative Measures: Avoiding Emulsions from the Start
Often, the most efficient way to deal with an emulsion is to prevent its formation in the first place.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing for extraction without excessive energy input.
-
Pre-emptive Salting Out: If you anticipate an emulsion, add brine to the aqueous phase before the extraction.
-
Solvent Choice: While diethyl ether is a common solvent for Grignard reactions, it can be prone to emulsion formation. If possible, consider alternative extraction solvents.
-
Removal of Reaction Solvent: Before beginning the aqueous work-up, consider removing the reaction solvent via rotary evaporation and then redissolving the residue in your desired extraction solvent.[6]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical progression for addressing emulsion issues during the work-up of this compound.
Caption: A stepwise decision tree for troubleshooting emulsions.
Experimental Protocol: Breaking an Emulsion with Brine
Objective: To break a stable emulsion formed during the aqueous work-up of a reaction mixture containing this compound.
Materials:
-
Separatory funnel containing the emulsified mixture
-
Saturated aqueous sodium chloride (brine) solution
-
Ring stand and clamp
-
Beakers for collecting separated layers
Procedure:
-
Secure the Separatory Funnel: Ensure the separatory funnel is securely clamped to the ring stand and the stopcock is closed.
-
Add Brine: Carefully add a volume of brine approximately 10-20% of the total volume of the mixture in the separatory funnel.
-
Gentle Mixing: Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously. Vent the funnel after each inversion to release any pressure.
-
Allow to Settle: Place the funnel back in the ring stand and allow it to stand undisturbed. Observe for signs of phase separation. This may take several minutes.
-
Assess Separation: If a clear interface between the organic and aqueous layers begins to form, allow the separation to complete. If the emulsion persists, you may try adding a small amount of additional brine and repeating the gentle mixing.
-
Drain the Layers: Once the layers have separated, carefully drain the lower aqueous layer, followed by the organic layer, into separate, clean beakers.
References
- Richmond, G. L. (2011).
- Márquez, N., et al. (n.d.). Chapter 6. Partitioning of fatty carboxylic acids and ethoxylated nonionic surfactants in microemulsion-oil-water systems.
- University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Luo, S., et al. (2019). Effect of Carboxylic Acid on the Wetting Properties of a Model Water-Octane-Silica System. Langmuir, 35(20), 6540-6549.
- Al-Wasiti, A. A., & Al-Ghanimi, A. A. (2022). The Physicochemical and Functional Properties of Biosurfactants: A Review. Molecules, 27(19), 6289.
- BenchChem. (n.d.). Application Notes and Protocols for the Grignard Synthesis of 1-Ethylcyclohexanol.
- Reddit. (2023). Work up tips on how to get rid of acetic acid (reaction solvent) please. r/OrganicChemistry.
- Pearson. (n.d.). Devise a synthesis for each compound, starting with methylenecyclohexane and any other reagents you need. a. 1-methylcyclohexanol.
- BenchChem. (n.d.).
- Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
- Smith, W. B. (1996). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. The Journal of Organic Chemistry, 61(4), 1475-1482.
- LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups.
- Holm, T. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. Acta Chemica Scandinavica, 21, 1413-1414.
- jOeCHEM. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough). [Video]. YouTube.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- ChemicalBook. (n.d.). 1-Methylcyclohexanol synthesis.
- ResearchGate. (2014).
- PubChem. (n.d.). 1-Hydroxycyclohexanecarboxylic acid.
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- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
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- ResearchGate. (n.d.). The Interfacial Chemistry of Grignard Reagent Formation: Reactions of Clean Mg(0001) Surfaces.
- ResearchGate. (n.d.). Appendix A.
- Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry.
- Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430.
- Scribd. (n.d.). Common Organic Solvents.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
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- ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Kestur, U. S., et al. (2020). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 12(9), 859.
- Echemi. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 1-Acetylcyclohexanol
Introduction: The Structural Significance of 1-Acetylcyclohexanol
This compound is an α-hydroxy ketone, a structural motif of significant interest in organic synthesis and medicinal chemistry.[1] As a tertiary alcohol, it serves as a valuable chiral building block and intermediate. Its structure, featuring a stereogenic quaternary carbon, a carbonyl group, and a flexible cyclohexane ring, presents a unique and instructive case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate and unambiguous characterization is paramount for researchers in process development and quality control, ensuring the identity and purity of synthetic intermediates.
This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectra of this compound. We will dissect the expected spectral features, explain the underlying principles governing chemical shifts and coupling patterns, and compare the utility of NMR with other common analytical techniques. The methodologies and interpretations presented herein are designed to be a self-validating system, providing researchers with the confidence needed for rigorous structural confirmation.
Part 1: Comprehensive NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[2] It provides unparalleled insight into the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H-NMR Spectroscopy: Mapping the Proton Environment
The ¹H-NMR spectrum provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
To facilitate our analysis, we will use the following numbering scheme for this compound.
Caption: Complementary workflow for structural elucidation.
Part 3: Experimental Protocols
Trustworthy data begins with meticulous experimental execution. The following protocols outline the standard procedure for acquiring high-quality NMR spectra of this compound.
Protocol 1: Sample Preparation
-
Mass Measurement: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single deuterium signal that can be used for field-frequency locking. TMS provides a zero-point reference for the chemical shift scale.
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube. Ensure the cap is clean to avoid contamination of the spectrometer's probe.
Protocol 2: NMR Data Acquisition
These parameters are typical for a 400 MHz spectrometer and may require adjustment based on the specific instrument and sample concentration.
-
Lock: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim: Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): ~16 ppm (centered around 5 ppm).
-
-
Lock and Shim: Use the same lock and shim values from the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance. [2] * Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): ~240 ppm (centered around 100 ppm).
-
Conclusion
The comprehensive characterization of this compound is readily achieved through the synergistic application of ¹H and ¹³C-NMR spectroscopy. The ¹H-NMR spectrum provides a detailed fingerprint, clearly resolving the acetyl methyl protons from the complex manifold of the cyclohexyl ring protons. Concurrently, the ¹³C-NMR spectrum confirms the presence of eight unique carbon environments, including the characteristic downfield shifts of the carbonyl and carbinol carbons. When interpreted with a foundational understanding of chemical shift theory and coupling phenomena, and corroborated by complementary techniques like IR and MS, NMR spectroscopy provides an authoritative and definitive confirmation of the molecular structure.
References
- National Institute of Standards and Technology. (n.d.). Cyclohexanol, 1-ethyl-. NIST Chemistry WebBook.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693).
- The Automated Topology Builder. (n.d.). 1-Acetylcyclohexane | C8H14O.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- LON-CAPA. (n.d.). Nuclear Magnetic Resonance - 13C-NMR. OCHem.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubChem. (n.d.). 1-Methylcyclohexanol. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration.
- National Institute of Standards and Technology. (n.d.). Cyclohexanol, 1-methyl-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 1-Acetyl-1-methyl-cyclohexane - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 1-Methylcyclohexanol.
- Epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alcohols. YouTube.
- Reddit. (2025). ¹H NMR Spectrum of 1-methylcyclohexanol. r/chemhelp.
- Engle, J. (2016, February 24). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. YouTube.
- National Institute of Standards and Technology. (n.d.). Cyclohexanol. NIST Chemistry WebBook.
- Taylor & Francis. (n.d.). Hydroxy ketones – Knowledge and References.
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
- ResearchGate. (n.d.). ATR-IR spectra of 1-hexanol/n-hexane (a), 1-hexanol/cyclohexane (b),....
- Quora. (2016). How many protons are on cyclohexanol nmr?.
- Chegg. (2020). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of.
- Reddit. (2020). Cyclohexanol Mass Spec. r/chemhelp.
- LibreTexts Chemistry. (2024). 13.13: Uses of ¹³C NMR Spectroscopy.
- American Chemical Society. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. ACS Omega.
- National Institute of Standards and Technology. (n.d.). Cyclohexanol, 1-methyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, cis-. NIST Chemistry WebBook.
- Semantic Scholar. (2022). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transfo.
- PubMed Central. (2022). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection.
- ResearchGate. (2022). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection.
Sources
A Researcher's Guide to the Infrared Spectrum of 1-Acetylcyclohexanol: A Comparative Interpretation
As a Senior Application Scientist, this guide provides an in-depth analysis of the infrared (IR) spectrum of 1-acetylcyclohexanol. We will dissect its key spectral features, grounded in the principles of vibrational spectroscopy, and compare it with related molecules to provide a comprehensive understanding for researchers, scientists, and professionals in drug development. This document emphasizes not just the "what" but the "why" behind the spectral data, ensuring a robust and validated interpretation.
Introduction to IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, causing a transition to a higher vibrational state. An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, revealing a unique "fingerprint" of the molecule's functional groups. Strong absorptions in the 1650-1750 cm⁻¹ range, for instance, are a clear indicator of a carbonyl (C=O) group.[1]
Interpreting the IR Spectrum of this compound
This compound is a tertiary alcohol containing a ketone. Its structure presents several key functional groups whose vibrations dominate the IR spectrum: a hydroxyl group (-OH), a carbonyl group (C=O) from the ketone, a carbon-oxygen single bond (C-O), and the carbon-hydrogen bonds (C-H) of the cyclohexane ring.
The primary diagnostic regions in its spectrum are:
-
The O-H Stretching Region (~3600-3200 cm⁻¹): The presence of the hydroxyl group gives rise to a very characteristic strong and broad absorption band. This broadening is a direct consequence of intermolecular hydrogen bonding between molecules.[2][3] The constant forming and breaking of these bonds in a liquid sample means that the O-H bonds vibrate at a wide range of slightly different frequencies, causing the individual sharp peaks to merge into one broad envelope.[4]
-
The C-H Stretching Region (~3000-2850 cm⁻¹): Multiple sharp, strong peaks appear just below 3000 cm⁻¹. These are characteristic of the symmetric and asymmetric stretching vibrations of C-H bonds in the sp³-hybridized CH₂ groups of the cyclohexane ring.[5][6][7]
-
The C=O Stretching Region (~1715 cm⁻¹): A strong, sharp absorption peak is expected around 1715 cm⁻¹ for the carbonyl group of the saturated, acyclic ketone.[8][9] This peak is typically one of the most intense in the spectrum due to the large change in dipole moment during the C=O bond's stretching vibration.[10]
-
The Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous absorptions, including C-H bending vibrations (around 1450 cm⁻¹) and the strong C-O stretching vibration of the tertiary alcohol.[7] For a tertiary alcohol, the C-O stretch is typically observed between 1205-1124 cm⁻¹.[11][12]
Comparative Spectral Analysis
To fully appreciate the unique spectral features of this compound, it is instructive to compare its spectrum with those of simpler, related molecules: cyclohexanol and cyclohexanone.
-
Cyclohexanol: This molecule contains the hydroxyl group and the cyclohexane ring but lacks the carbonyl group. Its spectrum shows the broad O-H stretch (~3350 cm⁻¹) and the C-H stretches (~2950-2850 cm⁻¹), but is notably missing the strong, sharp absorption around 1715 cm⁻¹.[13][14] It also features a prominent C-O stretching band.[4][13]
-
Cyclohexanone: This molecule features the carbonyl group within the cyclohexane ring but has no hydroxyl group. Its spectrum is dominated by a strong C=O absorption around 1715 cm⁻¹ and the C-H stretches.[15] The broad O-H absorption band seen in this compound and cyclohexanol is completely absent.
The IR spectrum of this compound is effectively a composite of these features, uniquely displaying both the broad O-H stretch and the sharp C=O stretch, confirming the presence of both functional groups in a single molecule.
Data Presentation: Key Absorption Frequencies
| Vibrational Mode | This compound (Expected, cm⁻¹) | Cyclohexanol (Typical, cm⁻¹) | Cyclohexanone (Typical, cm⁻¹) | Causality & Characteristics |
| O-H Stretch | ~3400 | ~3350[13] | Absent | Strong, very broad due to intermolecular hydrogen bonding.[2] |
| C-H Stretch (sp³) | ~2940, ~2860 | ~2930, ~2850[6] | ~2950, ~2870[9] | Strong, sharp peaks characteristic of the cyclohexane ring. |
| C=O Stretch | ~1715 | Absent | ~1715[15] | Very strong, sharp absorption due to high bond polarity. |
| C-O Stretch | ~1150 | ~1070[4] | Absent | Strong absorption in the fingerprint region. Position indicates a tertiary alcohol.[12] |
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
This protocol outlines the steps for obtaining an IR spectrum using a modern Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer, a common and reliable method.
Rationale: ATR-FTIR is chosen for its minimal sample preparation and ease of use. The technique relies on an internal reflectance element (a crystal, often diamond) where the IR beam undergoes total internal reflection, creating an evanescent wave that penetrates a small distance into the sample placed on the crystal surface.
Methodology:
-
Crystal Preparation:
-
Action: Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Causality: Any residue on the crystal from previous samples or cleaning solvents will absorb IR radiation and contaminate the spectrum.
-
-
Background Spectrum Acquisition:
-
Action: With the clean, empty ATR accessory in place, run a background scan.
-
Causality: This is a self-validating step that records the spectrum of the ambient environment (e.g., atmospheric CO₂ and water vapor) and the instrument itself. The spectrometer software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only absorptions from the sample.
-
-
Sample Application:
-
Action: Place a single drop of liquid this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Causality: Complete coverage is necessary for the evanescent wave to interact sufficiently with the sample, yielding a spectrum with good signal-to-noise ratio.
-
-
Sample Spectrum Acquisition:
-
Action: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added.
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.
-
-
Data Processing and Cleaning:
-
Action: After data collection, clean the sample from the ATR crystal using the same method as in Step 1.
-
Causality: Proper cleaning prevents cross-contamination and ensures the instrument is ready for the next user.
-
Visualization of the Interpretation Workflow
The logical process for interpreting an unknown IR spectrum can be visualized as a systematic workflow.
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mass spectrometry analysis of 1-acetylcyclohexanol
An In-Depth Guide to the Mass Spectrometry Analysis of 1-Acetylcyclohexanol: A Comparative Approach
Introduction: Characterizing this compound
This compound (C₈H₁₄O₂) is a tertiary alcohol that also incorporates a ketone functional group. Its structural complexity, featuring both a hydroxyl group and an acetyl group on a cyclohexane ring, makes it an interesting candidate for mass spectrometric analysis. Accurate characterization of such molecules is critical in various fields, including synthetic chemistry, metabolite identification, and fragrance analysis, where precise structural elucidation and quantification are paramount. Mass spectrometry (MS) offers unparalleled sensitivity and structural information, making it the premier analytical technique for this purpose.
This guide provides a comparative analysis of common mass spectrometry-based approaches for the characterization of this compound. We will delve into the principles of different ionization techniques, predict and explain the resulting fragmentation patterns, and provide actionable experimental protocols for researchers. The focus is on the causality behind methodological choices, ensuring a robust and reliable analytical outcome.
A Comparative Overview of Ionization Techniques
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any analyte. It dictates whether the primary goal is to determine the molecular weight or to elicit rich structural information through fragmentation. For a molecule like this compound, with moderate volatility and polarity, several options are viable, each with distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is the workhorse for the analysis of volatile and semi-volatile compounds. The coupling of gas chromatography for separation with mass spectrometry for detection provides a powerful two-dimensional analytical system.[1]
-
Principle: In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[2][3] This hard ionization technique imparts significant energy into the molecule, causing not only the ejection of an electron to form a molecular ion (M⁺•) but also extensive and reproducible fragmentation.[4]
-
Advantages: The key advantage of EI is the creation of a detailed, fingerprint-like fragmentation pattern. These patterns are highly reproducible and can be compared against extensive spectral libraries like the NIST Mass Spectral Library for confident compound identification.[5]
-
Limitations: The high energy of EI often leads to such extensive fragmentation that the molecular ion peak is of very low abundance or entirely absent.[2][6] This can make the determination of the molecular weight challenging without prior knowledge.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Soft Ionization
For less volatile or thermally labile compounds, LC-MS is the preferred method. It utilizes soft ionization techniques that typically yield intact protonated or adducted molecules with minimal fragmentation in the source.
-
Electrospray Ionization (ESI): ESI is ideal for polar molecules and generates ions directly from a liquid solution.[7][8] It produces even-electron ions, such as the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. While this compound has polar groups, its overall polarity might be moderate, potentially requiring optimization of solvent conditions to achieve efficient protonation. ESI is known for its ability to analyze large biomolecules but is also highly effective for small molecules.[9]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for molecules of medium polarity and volatility that are not easily ionized by ESI.[7] In APCI, a heated nebulizer vaporizes the sample, which is then ionized by corona discharge-induced chemical reactions with solvent molecules. It also typically forms [M+H]⁺ ions.
The primary strength of soft ionization techniques is the clear identification of the molecular weight. Structural information is then obtained by subjecting the precursor ion ([M+H]⁺) to fragmentation in the gas phase through tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID).
Deciphering the Fragmentation Code: EI vs. CID
The structural information gleaned from mass spectrometry comes from the predictable ways in which ions fragment. The fragmentation rules differ significantly between the odd-electron ions generated by EI and the even-electron ions from ESI/APCI.
Predicted Electron Ionization (EI) Fragmentation of this compound
The molecular ion of this compound (MW: 142.2 g/mol ) is an odd-electron radical cation (m/z 142). Its fragmentation will be driven by the presence of the tertiary alcohol and the ketone, leading to several characteristic cleavage pathways.
-
α-Cleavage (Alpha-Cleavage): This is the cleavage of a bond adjacent to a functional group. For alcohols and ketones, this is a dominant fragmentation route.
-
Loss of Acetyl Radical: The most favorable α-cleavage is the loss of the entire acetyl group (•COCH₃) as a radical. This results in a highly stable tertiary carbocation at m/z 99.
-
Loss of Methyl Radical: Cleavage of the C-C bond within the acetyl group can lead to the loss of a methyl radical (•CH₃), forming an acylium ion at m/z 127.
-
Acylium Ion: The acetyl group itself can form a stable acylium ion ([CH₃CO]⁺) at m/z 43, which is often the base peak for compounds containing this moiety.
-
-
Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 Da) under EI conditions.[10] This would produce a fragment ion at m/z 124 ([M-H₂O]⁺•).
-
Ring Cleavage: Cyclohexane derivatives can undergo complex ring-opening fragmentations, often leading to a characteristic cluster of peaks in the lower mass range. For cyclohexanol, a prominent peak at m/z 57 is often observed, arising from a multi-step rearrangement and cleavage process.[11][12]
The combination of these pathways is expected to produce a rich EI spectrum.
Caption: Predicted EI fragmentation pathways for this compound.
Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]⁺
In an LC-MS/MS experiment, the precursor ion would be the protonated molecule at m/z 143. As an even-electron species, its fragmentation pathways are more restricted and are dominated by the loss of stable, neutral molecules.
-
Loss of Water: The most facile fragmentation for the protonated alcohol will be the neutral loss of water (18 Da) to form a stable carbocation at m/z 125 ([M+H - H₂O]⁺). This is often the most intense fragment ion in the CID spectrum of alcohols.
-
Loss of Acetic Acid: It is also plausible for the protonated molecule to undergo a rearrangement to eliminate a neutral molecule of acetic acid (CH₃COOH, 60 Da), resulting in a fragment at m/z 83.
Compared to EI, the CID spectrum is expected to be much simpler, dominated by one or two major fragment ions.
Comparative Performance Data
| Parameter | GC-MS (EI) | LC-MS/MS (ESI/APCI) | Rationale & Justification |
| Primary Ion Observed | M⁺• (m/z 142), often weak | [M+H]⁺ (m/z 143) | EI is a hard ionization technique causing fragmentation, while ESI/APCI are soft techniques that protonate the molecule.[2] |
| Key Diagnostic Fragments | m/z 99, m/z 43, m/z 124, m/z 57 | m/z 125 ([M+H - H₂O]⁺) | EI fragmentation is complex, driven by radical chemistry and stable carbocation formation.[15] CID of even-electron ions is dominated by neutral losses. |
| Identification Confidence | High (with library match) | High (with standard) | EI spectra can be matched against large, established libraries (e.g., NIST).[16] LC-MS/MS requires a reference standard for definitive identification via retention time and fragmentation matching. |
| Sensitivity (Quantitative) | Good (pg-ng range) | Excellent (fg-pg range) | LC-MS/MS, especially with optimized transitions in Selected Reaction Monitoring (SRM) mode, generally offers superior sensitivity. |
| Throughput | Moderate | High | Modern LC-MS systems with rapid chromatography can achieve faster analysis times per sample compared to typical GC runs. |
Experimental Protocol: GC-MS Analysis
This section provides a robust, self-validating protocol for the analysis of this compound using GC-MS with Electron Ionization. The causality for each step is explained to ensure methodological soundness.
1. Sample Preparation & Calibration Standards
-
Rationale: Proper sample preparation is crucial to ensure compatibility with the GC system and to construct a reliable calibration curve for quantification.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.[17]
-
Prepare a series of calibration standards by serial dilution of the stock solution, covering the expected concentration range of the samples (e.g., 0.1 µg/mL to 50 µg/mL).
-
If performing quantification, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time, like 1-methylcyclohexanol) to all standards and samples at a fixed concentration.[14]
-
2. GC-MS Instrumentation and Parameters
-
Rationale: The GC parameters are optimized to achieve good chromatographic separation from matrix components and potential isomers, while the MS parameters are set for sensitive detection and generation of a standard EI spectrum.
-
Protocol:
-
GC System: Agilent 8890 GC (or equivalent).
-
Column: A non-polar or mid-polar column is suitable. A common choice is an HP-5MS UI (or equivalent 5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm ID x 0.25 µm film thickness.[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Set to 250 °C in splitless mode (for trace analysis) or with an appropriate split ratio (e.g., 20:1 for higher concentrations).
-
Oven Program: Start at 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 240 °C and hold for 5 minutes. This program allows for the separation of a wide range of volatile and semi-volatile compounds.
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan mode (e.g., m/z 40-400) for qualitative analysis and library searching. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring key ions like m/z 99, 43, and 124.
-
3. Data Analysis
-
Rationale: The data analysis workflow aims to first identify the compound and then accurately quantify it.
-
Protocol:
-
Identification: Process the chromatogram to identify the peak for this compound. Extract the mass spectrum for this peak and subtract the background. Compare the resulting spectrum against the NIST Mass Spectral Library for confirmation.
-
Quantification: Integrate the peak area of a characteristic ion (e.g., m/z 99) for both the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.
-
Caption: Standard workflow for the GC-MS analysis of this compound.
Conclusion and Recommendations
The mass spectrometric analysis of this compound can be effectively accomplished using several techniques, with the optimal choice depending on the analytical goal.
-
For Structural Confirmation and Identification: GC-MS with Electron Ionization is the recommended starting point. Its ability to generate reproducible, information-rich fragmentation patterns that can be matched against established libraries provides the highest degree of confidence for qualitative analysis.
-
For High-Sensitivity Quantification: LC-MS/MS operating in SRM mode is superior. By monitoring specific precursor-to-product ion transitions (e.g., m/z 143 → 125), it offers exceptional sensitivity and selectivity, making it ideal for trace-level detection in complex matrices, a common requirement in drug development and metabolomics.
By understanding the fundamental principles of ionization and fragmentation detailed in this guide, researchers can develop and validate robust analytical methods, ensuring the generation of high-quality, reliable data for this compound and related compounds.
References
- Fujiwara, H., & Kato, A. (1986). Electron Ionization Mass Spectra of 3-Dimethylaminocyclohexanol Derivatives. Journal of the Mass Spectrometry Society of Japan, 34(1), 49-55.
- National Institute of Standards and Technology (NIST). (1990). Cyclohexanol, 1-ethyl-. In NIST Chemistry WebBook.
- Gross, M. L., & Deroos, F. (1976). Electron impact mass spectrometry of 3-cyclohexen-1-ol and related compounds. Journal of the American Chemical Society, 98(22), 7128-7132.
- Pathiranage, A., & Lynch, H. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. ACS Spring 2022.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 1-Methylcyclohexanol. In PubChem Compound Database.
- Patočka, J., & Kuča, K. (2013). Biologically active alcohols: cyclic alcohols. Military Medical Science Letters, 82(4), 146-155.
- Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 635.
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A Comparative Guide to the Synthesis of 1-Acetylcyclohexanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the tertiary alcohol 1-acetylcyclohexanol serves as a valuable intermediate. Its synthesis, while achievable through several pathways, presents distinct advantages and challenges depending on the chosen route. This guide provides an in-depth, objective comparison of the primary synthetic strategies for this compound, offering experimental data and field-proven insights to inform your selection of the most appropriate method for your research or development goals.
Introduction to this compound and its Synthetic Importance
This compound, a tertiary alcohol, is a structural motif found in various biologically active molecules and serves as a key building block in organic synthesis. The presence of both a hydroxyl group and a ketone functionality on a cyclohexyl scaffold makes it a versatile precursor for further molecular elaboration. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will explore and compare three prominent synthetic routes: the Grignard reaction, the use of organolithium reagents, and the hydration of 1-ethynylcyclohexanol.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route is often a balance between yield, purity, scalability, cost, and safety. The following table summarizes the key performance indicators for the primary methods of synthesizing this compound.
| Parameter | Grignard Reaction | Organolithium Reaction | Hydration of 1-Ethynylcyclohexanol |
| Starting Materials | Cyclohexanone, Acetylating Grignard Reagent (e.g., Acetylmagnesium bromide) | Cyclohexanone, Acyl-anion equivalent (e.g., from an organolithium reagent) | 1-Ethynylcyclohexanol |
| Typical Yield | Good to Excellent (70-90%) | Good to Excellent (70-90%) | Good (around 70%)[1] |
| Reaction Conditions | Anhydrous conditions, typically in ethereal solvents (e.g., diethyl ether, THF).[2] | Anhydrous and inert atmosphere, often at low temperatures. | Aqueous acidic conditions, often with a mercury catalyst.[1] |
| Scalability | Well-established for industrial scale, with continuous flow chemistry improving safety and efficiency.[3] | Generally good, but pyrophoric nature of some organolithiums requires stringent safety protocols. | Scalable, but the use of toxic mercury salts is a significant drawback.[1] |
| Safety Considerations | Highly exothermic reaction, moisture-sensitive reagents.[4] Grignard reagents can be pyrophoric. | Organolithium reagents are often pyrophoric and highly reactive. | Use of highly toxic mercuric oxide and sulfuric acid requires careful handling and disposal.[1] |
| Key Advantages | Versatile, well-understood, and widely used in industry.[5][6] | Can offer higher reactivity and yields in certain cases compared to Grignard reagents.[7] | Direct conversion of a readily available starting material. |
| Key Disadvantages | Potential for side reactions like enolization and reduction.[8] | High reactivity can lead to a lack of selectivity; strict anhydrous conditions are critical. | Toxicity of the mercury catalyst is a major environmental and safety concern. |
In-Depth Analysis of Synthetic Routes
The Grignard Reaction: A Workhorse of Carbon-Carbon Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, renowned for its reliability in forming carbon-carbon bonds.[5] The synthesis of this compound via this route typically involves the nucleophilic addition of an acetyl Grignard reagent to cyclohexanone.
The reaction proceeds through the formation of an organomagnesium halide (the Grignard reagent), which then attacks the electrophilic carbonyl carbon of cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
Caption: Mechanism of this compound synthesis via Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Acetyl bromide
-
Cyclohexanone
-
10% Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: All glassware must be rigorously dried to prevent moisture contamination.[2] In a three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings. Add a solution of acetyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.[4]
-
Addition to Cyclohexanone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
Workup: After the addition is complete, slowly add 10% hydrochloric acid to the cooled reaction mixture to quench the reaction and dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or chromatography.[2]
The primary challenge in Grignard synthesis is the stringent requirement for anhydrous conditions, as the reagent readily reacts with water.[2] For large-scale production, the exothermic nature of the reaction requires careful temperature control to prevent runaway reactions.[4] Recent advancements in continuous flow chemistry have significantly improved the safety and scalability of Grignard reactions in industrial settings.[3][9]
Organolithium Reagents: A Potent Alternative
Organolithium reagents are generally more reactive than their Grignard counterparts and can be advantageous in certain synthetic scenarios.[7] The synthesis of this compound using an organolithium reagent follows a similar nucleophilic addition mechanism to the Grignard reaction.
An acetyllithium equivalent adds to the carbonyl group of cyclohexanone to form a lithium alkoxide intermediate, which is then protonated during workup to yield the final product.[10]
Caption: Synthesis of this compound using an organolithium reagent.
Materials:
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Cyclohexanone
-
Acetyllithium solution (or generated in situ)
-
Aqueous workup solution (e.g., saturated ammonium chloride)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclohexanone in the anhydrous solvent and cool to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent to the stirred solution.
-
Allow the reaction to proceed to completion at the low temperature.
-
Quench the reaction by the slow addition of a suitable aqueous solution.
-
Allow the mixture to warm to room temperature, and then proceed with standard extraction and purification procedures as described for the Grignard reaction.[10]
The high reactivity of organolithium reagents necessitates strict control of reaction conditions, particularly temperature, to minimize side reactions.[7] Many organolithium reagents are pyrophoric, requiring specialized handling techniques and a robust safety infrastructure, especially at larger scales.
Hydration of 1-Ethynylcyclohexanol: A Direct Approach
This method, detailed in Organic Syntheses, provides a direct route to this compound from a commercially available starting material.[1] The reaction involves the mercury-catalyzed hydration of the alkyne functionality.
The reaction proceeds via the formation of an enol intermediate through the addition of water across the triple bond, which then tautomerizes to the more stable keto form.
Caption: Hydration of 1-ethynylcyclohexanol to this compound.
Materials:
-
1-Ethynylcyclohexanol
-
Mercuric oxide
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask, dissolve mercuric oxide in a solution of sulfuric acid and water.
-
Warm the solution to 60°C and add 1-ethynylcyclohexanol dropwise over a period of 1.5 hours.
-
After the addition, stir the mixture at 60°C for an additional 10 minutes and then allow it to cool.
-
Extract the product into diethyl ether.
-
Wash the combined ethereal extracts with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.
-
Remove the ether by evaporation and distill the residue under reduced pressure to obtain pure this compound.[1]
While this method is straightforward, the use of a stoichiometric amount of a mercury salt is a significant drawback due to its high toxicity and the associated environmental concerns and disposal costs. This makes the route less favorable for large-scale and environmentally conscious manufacturing.
Conclusion and Recommendations
For laboratory-scale synthesis where versatility and well-established procedures are paramount, the Grignard reaction remains an excellent choice. Its primary limitations are the need for strict anhydrous conditions and the exothermic nature of the reaction.
The use of organolithium reagents can be a powerful alternative, potentially offering higher yields. However, their increased reactivity and pyrophoric nature demand more stringent safety precautions and handling expertise.
The hydration of 1-ethynylcyclohexanol offers a direct route from a commercially available starting material. However, the reliance on a toxic mercury catalyst makes it an environmentally unfavorable option and should be avoided if greener alternatives are viable.
For researchers and drug development professionals, the selection of a synthetic route for this compound should be guided by a thorough assessment of the scale of the reaction, available equipment and safety infrastructure, and environmental impact considerations. For larger-scale applications, exploring modern advancements such as continuous flow processes for Grignard reactions is highly recommended to enhance safety and efficiency.[3][9]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Grignard Synthesis of 1-Ethylcyclohexanol.
- Benchchem. (n.d.). Grignard reaction for the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
- P&S Intelligence. (2024). Grignard Reagents Market Size, and Growth Report, 2032.
- Alocci, M. (2022, November 19). Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals. Transformation Tutoring.
- Stacy, G. W., & Mikulec, R. A. (1955). This compound. Organic Syntheses, 35, 1.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition.
- PubMed Central. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
- ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions.
- Wikipedia. (n.d.). Organolithium reagent.
- ACS Publications. (n.d.). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
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A Comparative Guide to the Validation of Analytical Methods for 1-Acetylcyclohexanol Quantification
In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is paramount to ensuring the safety and efficacy of drug products. 1-Acetylcyclohexanol, a potential process-related impurity or degradation product, requires a robust and reliable analytical method for its accurate quantification. The validation of such a method is not merely a regulatory formality but a scientific necessity to guarantee that the data generated is fit for its intended purpose.[1][2][3]
This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Through a detailed examination of the validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document will elucidate the experimental choices, present comparative data, and offer insights into the selection of the most appropriate methodology for your specific needs.[4][5][6][7]
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate through documented evidence that it is suitable for its intended purpose.[8] This involves a comprehensive evaluation of a series of performance characteristics to ensure the method is specific, sensitive, accurate, precise, and robust.[9][10] For an impurity quantification method, this rigor is essential for setting appropriate specifications and ensuring product quality.
This guide will navigate through the critical validation parameters, offering a comparative analysis of hypothetical but realistic data for a GC-FID and an HPLC-UV method developed for the quantification of this compound.
Analytical Method Profiles: GC-FID vs. HPLC-UV
The choice between GC and HPLC is often dictated by the physicochemical properties of the analyte. This compound, with an expected boiling point suitable for gas chromatography and the presence of a carbonyl group for UV detection, is a candidate for both techniques.
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[4][5] Given that the related compound 1-methylcyclohexanol has a boiling point of approximately 155-168°C, it is anticipated that this compound will have a similar volatility, making it well-suited for GC analysis. The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing high sensitivity.
Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography is a versatile technique for the separation of a wide range of compounds.[1] While this compound lacks a strong chromophore, the carbonyl group of the acetyl moiety is expected to exhibit UV absorbance at a low wavelength, likely around 210 nm. An HPLC-UV method offers a complementary approach to GC-FID.
Core Validation Parameters: A Comparative Analysis
The following sections will detail the experimental approach and acceptance criteria for each validation parameter, accompanied by a comparative data table for our two hypothetical methods.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10]
Experimental Protocol: Specificity
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Spiked Sample Analysis: Spike the drug product matrix with this compound and potential impurities (e.g., starting materials, known degradation products).
-
Stress Testing: Subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and analyze the stressed samples to ensure no co-elution with the this compound peak.
-
Peak Purity (for HPLC-PDA): If a photodiode array (PDA) detector is used, assess the peak purity of the this compound peak in the presence of its matrix and degradants.
Comparative Data: Specificity
| Parameter | Method A: GC-FID | Method B: HPLC-UV | Acceptance Criteria |
| Interference from Blank | No peak at the retention time of this compound | No peak at the retention time of this compound | No significant interference at the analyte's retention time. |
| Resolution from Impurities | Resolution > 2.0 for all known impurities | Resolution > 2.0 for all known impurities | Baseline resolution (R > 1.5) between the analyte and closely eluting peaks. |
| Interference from Degradants | No co-eluting peaks observed under stress conditions | No co-eluting peaks observed under stress conditions; Peak purity index > 0.999 | The method should be able to separate the analyte from all potential degradation products. |
Diagram: Validation Workflow
Caption: A decision tree for selecting an analytical method.
Conclusion: Selecting the Optimal Method
Both the GC-FID and HPLC-UV methods, when properly validated, can be suitable for the quantification of this compound. The choice between the two will depend on several factors:
-
Sensitivity Requirements: The GC-FID method, based on our hypothetical data, demonstrates a lower LOD and LOQ, making it more suitable for trace-level quantification.
-
Instrumentation Availability: The prevalence of both GC and HPLC systems in most analytical laboratories makes either a viable option.
-
Sample Matrix: For complex matrices, the selectivity of the chosen chromatographic conditions is critical. The GC method may offer better resolution for volatile impurities, while HPLC can be more versatile for a wider range of polar and non-polar interferences.
-
Orthogonal Method: In a regulatory environment, it is often beneficial to have two validated methods based on different principles (orthogonality) for impurity characterization and confirmation.
Ultimately, the data presented in this guide underscores the importance of a thorough and systematic validation process. By rigorously evaluating each performance characteristic, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, a cornerstone of pharmaceutical quality.
References
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Reddit. (2019). Hey guys, I was wondering if 1-methylcyclohexanol is soluble in water.... [Link] [18]16. Wikipedia. (n.d.). Limit of detection. [Link] [12]17. Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link] [13]18. Shrivastava, A., & Gupta, V. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Online Journal of Public Health, 3(3). [Link]
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Introduction: The Critical Role of Purity in Chemical Synthesis
An In-Depth Guide to the Purity Assessment of 1-Acetylcyclohexanol: A Comparative Analysis Centered on GC-MS
In the realms of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the efficacy, safety, and reproducibility of the final product are built. This compound, a key building block in various organic syntheses, is no exception. Impurities, even in trace amounts, can arise from unreacted starting materials, side reactions, or degradation and can significantly impact reaction yields and the safety profile of subsequent products.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for assessing the purity of this compound. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and objectively compare the technique's performance against viable alternatives, supported by established scientific principles.
Part 1: The Gold Standard: GC-MS Analysis for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical powerhouse that synergistically combines the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry.[1] This combination is particularly suited for volatile and semi-volatile compounds like this compound, allowing for the separation and identification of the main component from structurally similar impurities.
Expertise & Experience: Understanding Potential Impurities
A robust analytical method is built upon a foundational understanding of the analyte's synthetic pathway. This compound is commonly prepared via the hydration of 1-ethynylcyclohexanol.[2] This knowledge allows us to anticipate potential impurities, which is crucial for developing a selective and effective separation method.
Common Potential Impurities Include:
-
Starting Material: Unreacted 1-ethynylcyclohexanol.
-
Byproducts: Compounds formed from side reactions or rearrangement of carbocation intermediates.[3][4]
-
Solvent Residues: Residual solvents used during the synthesis and workup.
-
Degradation Products: Compounds formed if the product is unstable under certain conditions.
Trustworthiness: A Self-Validating GC-MS Protocol
The following protocol is designed to be a self-validating system, providing clear separation and unambiguous identification. The choices within this protocol are deliberate, aiming for maximum resolution and sensitivity.
Experimental Protocol: GC-MS Purity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of high-purity dichloromethane or ethyl acetate in a volumetric flask. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should not co-elute with any peaks of interest.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer 1 mL of this solution into a 2 mL GC vial for analysis.
-
-
Instrumentation & Parameters:
-
The parameters below are optimized for a standard GC-MS system, such as an Agilent GC coupled with a Mass Selective Detector (MSD).[5] These settings provide a solid starting point and can be adjusted to optimize separation based on the specific instrument and column used.
-
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | HP-5MS (30m x 0.25mm ID, 0.25µm film thickness) or similar non-polar column | This column provides excellent separation for a wide range of non-polar to moderately polar compounds based on their boiling points.[5] |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column while ensuring sufficient analyte reaches the detector. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of this compound and potential impurities without causing thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading from the high-concentration main peak, ensuring sharp, symmetrical peaks for better quantification. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate that balances analysis time with separation efficiency. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | The initial hold allows for the elution of volatile solvents. The ramp rate is designed to effectively separate compounds with different boiling points. |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard temperature to maintain analytes in the gas phase within the ion source. |
| Ionization Mode | Electron Impact (EI) at 70 eV | EI is a hard ionization technique that produces reproducible and characteristic fragmentation patterns, ideal for library matching and structural elucidation.[6] |
| Mass Scan Range | 40 - 400 amu | This range covers the molecular weight of this compound (142.2 g/mol ) and its expected fragments, as well as potential lower and higher molecular weight impurities. |
| Solvent Delay | 3 min | Prevents the high-concentration solvent peak from entering and saturating the MS detector. |
Mandatory Visualization: GC-MS Workflow
The logical flow from sample to result is a cornerstone of a reliable analytical procedure.
Caption: Workflow for purity analysis of this compound by GC-MS.
Data Analysis: From Chromatogram to Purity Value
-
Peak Identification: The primary peak in the Total Ion Chromatogram (TIC) should correspond to this compound. Its identity is confirmed by matching its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum is the compound's chemical "fingerprint."
-
Expected Fragmentation: For this compound (MW=142.2), key fragments in the EI mass spectrum are expected from logical bond cleavages.[7][8]
-
Loss of acetyl group (-CH₃CO): A prominent peak at m/z 99 (M-43).
-
Loss of water (-H₂O): A peak at m/z 124 (M-18), which is common for alcohols.[9]
-
Methyl radical loss (-CH₃): A peak at m/z 127 (M-15) from the acetyl group.
-
Base Peak: Often, the most stable fragment forms the base peak (100% relative intensity). For this molecule, the m/z 43 peak ([CH₃CO]⁺) is expected to be very prominent.
-
-
Purity Calculation: Purity is typically calculated using the area percent normalization method. This method assumes that all compounds have a similar response factor in the detector.
-
Formula: % Purity = (Area of this compound peak / Total area of all peaks) x 100
-
This provides a rapid and reliable estimation of purity, sufficient for most quality control applications. For regulatory filings, the use of a certified reference standard and the creation of a calibration curve may be required for more accurate quantification.[10]
-
Part 2: Authoritative Grounding & Comparative Methods
While GC-MS is the preferred method, it is essential for a senior scientist to understand its performance relative to other available techniques.[11][12] This contextual knowledge is vital for selecting the right tool for a specific analytical challenge.
| Technique | Principle | Suitability for this compound | Advantages | Disadvantages |
| GC-MS | Separation by volatility/boiling point, identification by mass-to-charge ratio.[1] | Excellent. The compound is volatile and thermally stable. | High specificity and sensitivity; identifies unknown impurities; well-established methods.[13] | Requires volatile analytes; can be destructive. |
| HPLC | Separation by polarity in a liquid mobile phase.[14] | Good. Can be used, likely with a Reverse-Phase (RP) column. | Analyzes samples without vaporization; suitable for non-volatile impurities. | Lower resolution for small volatile compounds compared to GC; may not identify unknown impurities without a mass spec detector (LC-MS).[15] |
| qNMR | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. | Good. Can be used for absolute quantification. | Provides absolute quantification without a specific reference standard for each impurity; non-destructive. | Lower sensitivity than GC-MS; complex mixtures can lead to overlapping signals; higher equipment cost.[15] |
| Melting/Boiling Point | Measures the temperature range over which a substance changes phase.[11] | Poor. Can only indicate the presence of impurities, not their identity or quantity. | Simple, fast, and inexpensive. | Non-specific; insensitive to small amounts of impurities; cannot identify or quantify individual impurities.[12] |
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as the superior analytical technique. Its ability to separate volatile impurities with high resolution and provide definitive structural identification through mass spectrometry is unmatched by other common methods. While techniques like HPLC and qNMR have their place in a broader analytical toolkit, the detailed impurity profile generated by GC-MS provides the highest level of confidence required by researchers, scientists, and drug development professionals. This guide provides a robust, scientifically-grounded framework to implement this essential analysis, ensuring the quality and integrity of your chemical synthesis endeavors.
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Introduction: The Cyclohexane Scaffold in Medicinal Chemistry
An In-Depth Comparative Guide to 1-Acetylcyclohexanol and Its Acetate Derivative: Synthesis, Characterization, and Biological Potential
The cyclohexane ring is a ubiquitous structural motif in medicinal chemistry, prized for its conformational rigidity and its role as a lipophilic scaffold that can orient functional groups in precise three-dimensional space. Numerous cyclohexane derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Functionally substituted alicyclic compounds are increasingly viewed as promising candidates for future antimicrobial agents due to rising antimicrobial resistance.[3] This guide presents a comparative study of this compound, a tertiary alcohol bearing a ketone functionality, and its corresponding ester, 1-acetylcyclohexyl acetate.
While direct biological data for these specific compounds is not extensively documented in publicly available literature, this guide will establish a foundational understanding of their synthesis and physicochemical properties. We will leverage data from structurally related analogs to build a case for their potential as valuable starting points for drug discovery programs. The core hypothesis is that modification of the hydroxyl group, such as through esterification, can significantly alter properties like lipophilicity and, by extension, potential biological activity.[4]
Synthesis: From Precursor to Derivative
The synthesis of this compound and its acetate derivative is a multi-step process grounded in fundamental organic reactions. The choice of methodology is guided by principles of yield, purity, and scalability.
Part 1: Synthesis of this compound (Parent Compound)
The most logical and established route to a tertiary alcohol like this compound involves the nucleophilic addition of an acetyl anion equivalent to cyclohexanone. A classic Grignard reaction is the cornerstone of such carbon-carbon bond formations.[5][6] While an acetyl Grignard reagent is not directly used, a common and effective approach involves the use of a protected acetylide, followed by hydration. For the purpose of this guide, we will outline a robust Grignard-based protocol analogous to the synthesis of similar tertiary alcohols.[6][7]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Rationale: This two-part synthesis first uses a Grignard reaction to install the ethynyl group onto the cyclohexanone ring, forming the tertiary alcohol 1-ethynylcyclohexanol. The subsequent mercury-catalyzed hydration is a classic method for converting a terminal alkyne to a methyl ketone, following Markovnikov's rule. All glassware must be oven-dried to prevent moisture from quenching the highly reactive Grignard reagent.[6]
-
Step 1: Grignard Reaction to form 1-Ethynylcyclohexanol
-
In a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, place 1.1 molar equivalents of ethynylmagnesium bromide in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Prepare a solution of cyclohexanone (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture again in an ice bath and slowly quench the reaction by adding 10% aqueous hydrochloric acid until the aqueous layer is clear.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the ether under reduced pressure to yield crude 1-ethynylcyclohexanol.
-
-
Step 2: Hydration to form this compound
-
To a solution of the crude 1-ethynylcyclohexanol in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.
-
Heat the mixture gently with stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.[8]
-
Part 2: Synthesis of 1-Acetylcyclohexyl Acetate (Derivative)
The hydroxyl group of this compound can be readily esterified to produce its acetate derivative. This is a standard acetylation reaction, typically using acetic anhydride with an acid catalyst.[4]
Caption: Structural relationship between the parent alcohol and its acetate.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Parent) | 1-Acetylcyclohexyl Acetate (Derivative) | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | C₁₀H₁₆O₃ | [4][8] |
| Molecular Weight | 142.20 g/mol | 184.23 g/mol | [8][9] |
| Appearance | Likely a liquid or low-melting solid | Liquid | [8][10] |
| Water Solubility | Expected to be slightly soluble | Limited (<0.1 g/L at 25°C) | [4] |
| logP (Octanol-Water) | Lower (more hydrophilic) | 2.27 (more hydrophobic) | [4] |
| Key Functional Groups | Hydroxyl (-OH), Ketone (C=O) | Ester (-COO-), Ketone (C=O) | [4][8] |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy:
-
This compound: Would exhibit a strong, broad absorption band around 3400 cm⁻¹ characteristic of the O-H stretch of the alcohol. It would also show a sharp, strong C=O stretch for the ketone group around 1710-1715 cm⁻¹.
-
1-Acetylcyclohexyl Acetate: The broad O-H band disappears. Two distinct C=O stretching bands are observed: one for the acetate ester at a higher frequency (~1745 cm⁻¹) and one for the ketone at a lower frequency (~1710 cm⁻¹). A strong C-O-C asymmetric stretch, characteristic of the ester linkage, also appears around 1240 cm⁻¹. [4]
-
-
¹H NMR Spectroscopy:
-
This compound: A singlet corresponding to the hydroxyl proton would be present (its chemical shift would be concentration-dependent). The methyl protons of the acetyl group would appear as a sharp singlet. The protons of the cyclohexane ring would appear as a complex multiplet in the 1.2-1.8 ppm range.
-
1-Acetylcyclohexyl Acetate: The hydroxyl proton signal is absent. A new singlet appears around 2.0-2.1 ppm, corresponding to the methyl protons of the newly formed acetate group. The protons on the cyclohexane ring, particularly those alpha to the ester oxygen, would likely experience a downfield shift compared to the parent alcohol due to the deshielding effect of the acetyl group.
-
-
¹³C NMR Spectroscopy:
-
This compound: Would show a signal for the carbon bearing the hydroxyl group (C-OH) in the 70-80 ppm range and a signal for the ketone carbonyl carbon above 200 ppm.
-
1-Acetylcyclohexyl Acetate: The signal for the C-O carbon would shift downfield. A new carbonyl signal for the ester group would appear around 170 ppm, in addition to the ketone carbonyl signal above 200 ppm. A new methyl carbon signal for the acetate group would also be present around 21 ppm.
-
Prospectus on Potential Biological Activity
While specific antimicrobial data for this compound and its acetate are lacking, the broader class of cyclohexane derivatives shows significant promise. The rationale for investigating these compounds stems from the established bioactivity of their analogs.
The conversion of the hydroxyl group to an acetate ester is a common strategy in medicinal chemistry to increase lipophilicity (as evidenced by the higher logP value of the acetate derivative). [4]This modification can enhance a molecule's ability to penetrate the lipid bilayers of microbial cell membranes, a critical step for many antimicrobial agents.
Table 2: Antimicrobial Activity of Structurally Related Cyclohexane Derivatives
| Compound Class | Test Organism(s) | Observed Activity (MIC) | Source |
| Oxygenated Cyclohexanone Derivative | Ralstonia solanacearum, various plant pathogenic fungi | Inhibited bacterial and fungal growth | [2] |
| Spirocyclic Cyclohexane Derivatives | Gram-negative bacteria (E. coli, etc.) | Stronger activity against Gram-negative strains | [3] |
| Cyclopentanone Derivatives (illustrative analog) | Staphylococcus aureus, Escherichia coli, Candida albicans | MIC values of 12-32 µg/mL for various derivatives | [11] |
| Pentasubstituted Cyclohexanol | Staphylococcus aureus, Escherichia coli | Good growth-inhibiting activity | [8] |
This data suggests that the cyclohexane scaffold is a viable starting point for the development of new antimicrobial agents. The functional handles present in this compound (a ketone and a tertiary alcohol) offer rich opportunities for further chemical modification to explore structure-activity relationships (SAR). The synthesis of the acetate derivative represents the first logical step in such an exploration. Future work should focus on the systematic synthesis of a library of derivatives (e.g., esters with varying chain lengths, ethers, and oximes) followed by screening against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of this compound and its acetate derivative. While a direct comparative analysis of their biological activities is limited by the current literature, the established bioactivity of related cyclohexane scaffolds provides a strong rationale for their investigation as potential antimicrobial agents. The synthetic protocols outlined are robust and based on well-understood organic chemistry principles, providing a clear path for researchers to produce these compounds for further study. The comparative analysis of their physicochemical and spectroscopic properties confirms the expected molecular changes upon esterification and highlights the modification of lipophilicity, a key parameter in drug design. Future research focused on the biological screening of these and related derivatives is warranted and could unveil novel therapeutic leads.
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A Comparative Guide to Catalysts for the Synthesis of 1-Acetylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with applications ranging from fragrance and flavor chemistry to the synthesis of complex pharmaceutical intermediates. 1-Acetylcyclohexanol, a valuable tertiary alcohol, presents a unique synthetic challenge. This guide provides an in-depth comparison of the catalytic systems available for its synthesis, focusing on the prevalent method of hydrating 1-ethynylcyclohexanol. We will explore the traditional mercury-catalyzed approach and contrast it with modern, less-toxic transition metal catalysts, providing experimental insights and a comparative analysis to inform your catalyst selection.
The Synthetic Challenge: Accessing this compound
Directly forming this compound from simple precursors like cyclohexanone is not straightforward. While Grignard-type reactions are a go-to for tertiary alcohol synthesis, the addition of an acetyl anion equivalent to cyclohexanone is complex. A more practical and widely employed strategy involves a two-step process: the ethynylation of cyclohexanone to form 1-ethynylcyclohexanol, followed by the catalytic hydration of the alkyne to yield the target this compound. The choice of catalyst for this hydration step is critical, influencing not only the reaction's efficiency but also its environmental impact and operational safety.
Catalytic Hydration of 1-Ethynylcyclohexanol: A Head-to-Head Comparison
The addition of water across the carbon-carbon triple bond of 1-ethynylcyclohexanol is the key transformation to produce this compound. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate that rapidly tautomerizes to the stable ketone.[1][2]
The Classical Approach: Mercury(II)-Catalyzed Hydration
For decades, the hydration of terminal alkynes has been reliably achieved using mercury(II) salts, such as mercuric sulfate, in the presence of a strong acid like sulfuric acid.[1] This method is effective and high-yielding.
Mechanism: The reaction is initiated by the electrophilic addition of the mercuric ion (Hg²⁺) to the alkyne, forming a vinyl cation intermediate. Water then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation and protodemetalation yield the enol, which tautomerizes to the final ketone product.[1][3]
Experimental Protocol: Synthesis of this compound from 1-Ethynylcyclohexanol using Mercuric Oxide
-
Reagents: 1-ethynylcyclohexanol, mercuric oxide, concentrated sulfuric acid, water, diethyl ether, saturated sodium chloride solution, anhydrous sodium sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 5 g of mercuric oxide in a solution of 8 ml of concentrated sulfuric acid and 190 ml of water.
-
Warm the solution to 60°C.
-
Add 49.7 g (0.40 mole) of 1-ethynylcyclohexanol dropwise over 1.5 hours.
-
After the addition is complete, stir the mixture at 60°C for an additional 10 minutes and then allow it to cool.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the ethereal extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Evaporate the ether and distill the residue under reduced pressure to obtain this compound (yield: 65-67%).
-
This protocol is adapted from a procedure published in Organic Syntheses.
Modern Alternatives: Mercury-Free Catalysis
The extreme toxicity of mercury compounds has driven the development of alternative catalysts for alkyne hydration.[4] Several transition metals have emerged as powerful, less-toxic alternatives that often operate under milder conditions.
a) Gold (Au) Catalysis: Gold complexes, particularly Au(I) and Au(III), are highly effective catalysts for the hydration of alkynes.[5][6] They are strong π-acids, activating the alkyne towards nucleophilic attack by water. Gold catalysts are known for their high efficiency, often requiring low catalyst loadings, and their tolerance to a variety of functional groups.[7][8]
b) Platinum (Pt) Catalysis: Platinum(II) complexes are also excellent catalysts for Markovnikov alkyne hydration.[9] Similar to gold, they activate the alkyne for water addition.
c) Ruthenium (Ru) Catalysis: While some ruthenium complexes are renowned for catalyzing the anti-Markovnikov hydration of terminal alkynes to produce aldehydes,[10][11][12][13] other ruthenium catalysts can promote the desired Markovnikov hydration to yield ketones. The regioselectivity is highly dependent on the ligand environment of the ruthenium center.
Performance Comparison of Catalysts
| Catalyst System | Regioselectivity | Key Advantages | Key Disadvantages |
| Mercury(II) Salts | Markovnikov | High yields, well-established procedures | Extremely toxic, environmental hazard, stoichiometric amounts often required |
| Gold(I) / Gold(III) | Markovnikov | High catalytic activity, low catalyst loadings, mild reaction conditions, good functional group tolerance | High cost of the metal |
| Platinum(II) | Markovnikov | Effective for alkyne hydration | High cost of the metal |
| Ruthenium(II/III) | Ligand-dependent (can be Markovnikov or anti-Markovnikov) | Versatile, can be tuned for different products | Regioselectivity can be a challenge to control |
Visualizing the Synthesis
Caption: Workflow for the synthesis of this compound.
Caption: General mechanism for the catalytic hydration.
Conclusion and Future Outlook
The synthesis of this compound via the hydration of 1-ethynylcyclohexanol offers a clear case study in the evolution of catalytic methods. While the traditional mercury-catalyzed route is effective, its high toxicity makes it an undesirable choice in modern synthetic chemistry. Gold and platinum catalysts have emerged as highly efficient and selective alternatives, albeit at a higher cost. The versatility of ruthenium catalysts also presents intriguing possibilities, provided the regioselectivity can be controlled. For researchers and professionals in drug development, the choice of catalyst will depend on a balance of factors including cost, desired purity, and, increasingly, the environmental and safety profile of the process. The continued development of non-toxic, earth-abundant metal catalysts for alkyne hydration remains an important goal for sustainable chemical synthesis.
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A Senior Application Scientist's Comparative Guide to Purity Assessment: The Case of 1-Acetylcyclohexanol
In the landscape of pharmaceutical development and organic synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For researchers working with active pharmaceutical ingredients (APIs) or key intermediates like 1-acetylcyclohexanol, an α-hydroxy ketone with significant synthetic utility, verifying purity is a critical, non-negotiable step.
This guide provides an in-depth comparison of methodologies for assessing the purity of this compound. We will begin with a detailed exploration of the classical, yet powerful, technique of melting point determination, grounded in authoritative pharmacopeial standards. We will then objectively compare its performance against modern orthogonal methods, providing the experimental context and data necessary for you to make informed decisions in your own laboratory settings. For the purpose of this guide, we will use a literature value of 88-90 °C for the melting point of pure this compound.
The Foundational Pillar: Melting Point Determination for Purity
The principle underlying this technique is a fundamental thermodynamic property known as melting point depression. In a perfect crystalline lattice of a pure substance, the intermolecular forces are uniform, requiring a specific, sharp input of energy (heat) to transition into the liquid phase. Impurities disrupt this ordered lattice, effectively weakening the forces and reducing the energy needed to induce melting. This results in two observable phenomena: a depression of the melting point and a broadening of the melting range.[1] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C, whereas impure samples melt over a wider and lower temperature range.[1]
This method is not just a relic of pre-instrumental chemistry; its value is enshrined in modern pharmacopeias and standards, such as the United States Pharmacopeia (USP) General Chapter <741> and ASTM E324, for its simplicity, low cost, and the wealth of information it provides.[2][3][4][5][6][7][8][9]
Trustworthiness Through Rigorous Protocol: A Self-Validating System
Adherence to a standardized protocol is paramount for generating trustworthy and reproducible data. The causality behind each step is critical for ensuring the integrity of the result.
Detailed Experimental Protocol (Capillary Method, compliant with USP <741> Class Ia)
-
Sample Preparation (The "Why": Homogeneity and Accuracy):
-
Drying: Ensure the this compound sample is completely dry. Volatile solvents or moisture can act as impurities, artificially depressing and broadening the melting range. Drying in a vacuum desiccator over silica gel for several hours is recommended.[6]
-
Pulverization: Gently pulverize the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer throughout the sample, preventing different parts from melting at different temperatures.[10]
-
-
Capillary Loading (The "Why": Consistent Heat Transfer):
-
Tap the open end of a capillary tube (standard dimensions: 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) into the powdered sample.[6][8]
-
Invert the tube and tap its sealed bottom gently on a hard surface to pack the powder. The goal is a tightly packed column of 2.5–3.5 mm in height.[6] An inconsistent or loose packing leads to poor heat conduction and an inaccurate, broad melting range.
-
-
Instrument Calibration & Setup (The "Why": Ensuring Metrological Traceability):
-
Calibration: Before any analysis, verify the thermometer's accuracy using USP-traceable melting point reference standards.[6][7][10] Select standards that bracket the expected melting point of this compound (e.g., Vanillin at ~82 °C and Acetanilide at ~115 °C). This step ensures your results are accurate and tied to a recognized standard.
-
Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
-
Measurement (The "Why": Capturing the True Transition):
-
Rapid Ramp (Optional): If the approximate melting point is unknown, perform a quick determination by ramping the temperature at a high rate (e.g., 10-15 °C/min) to find a rough value.
-
Slow Ramp (Critical): For the accurate measurement, set the apparatus to heat rapidly to a temperature about 5 °C below the expected melting point (e.g., ~83 °C).[6][8]
-
Crucial Heating Rate: Once within this range, reduce the heating rate to 1 °C/min .[6][10] This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature as it melts.
-
Observation: Record two temperatures:
-
T_onset (Collapse Point): The temperature at which the first drop of liquid is observed, or when the column is observed to collapse against the capillary wall.[6]
-
T_clear (Clear Point): The temperature at which the last solid particle melts, and the substance is completely liquid.
-
-
The recorded melting range is T_onset to T_clear. Perform the measurement in triplicate for statistical confidence.
-
Visualizing the Workflow: Melting Point Determination
Caption: Standard workflow for melting point determination.
A Comparative Analysis: Orthogonal Methods for Purity Verification
While melting point is an excellent indicator of bulk purity, a comprehensive assessment often requires orthogonal methods that measure different physicochemical properties. Here, we compare it with Thin-Layer Chromatography (TLC) and Differential Scanning Calorimetry (DSC).
A. Thin-Layer Chromatography (TLC)
-
Principle of Separation: TLC is a form of adsorption chromatography where compounds in a mixture are separated based on their differential affinity for a stationary phase (e.g., polar silica gel) and a mobile phase (a solvent system).[11][12][13] Nonpolar compounds travel further up the plate with a nonpolar solvent, while polar compounds are retained more strongly by the stationary phase. A pure compound should ideally yield a single spot.[13][14]
-
Application for this compound: A quick, qualitative check for the presence of more polar (e.g., unreacted cyclohexanone starting material) or less polar impurities. It is an indispensable tool for monitoring reaction progress.[12]
-
Protocol Overview:
-
Dissolve a few milligrams of this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate, alongside relevant standards (e.g., starting materials).[14]
-
Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a 4:1 mixture of hexane:ethyl acetate).
-
Visualize the separated spots using a UV lamp or an iodine chamber.[12]
-
A single spot for the product lane indicates high purity, while multiple spots reveal impurities.
-
B. Differential Scanning Calorimetry (DSC)
-
Principle of Measurement: DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[15] As a sample melts, it absorbs energy, creating an endothermic peak. The shape of this peak, when analyzed using the van't Hoff equation , can be used to calculate the mole percent purity of the substance with high accuracy.[1][15][16]
-
Application for this compound: Provides a highly accurate, quantitative measure of absolute purity, making it ideal for qualifying reference standards or final APIs.[17] It is considered a more advanced and quantitative version of melting point determination.[18]
-
Protocol Overview:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.[16]
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan and hermetically seal it.[15][16]
-
Heat the sample at a slow, constant rate (e.g., 0.5-1.0 °C/min) through its melting transition.[15][16]
-
Specialized software integrates the resulting melting endotherm and applies the van't Hoff model to calculate the mole fraction of impurities.[16]
-
C. Complementary Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle of Identification: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.[19] For this compound, key signals would include a broad O-H stretch (~3400 cm⁻¹), a strong C=O stretch (~1710 cm⁻¹), and C-O stretches (~1100-1200 cm⁻¹).
-
Application for Purity: While not a primary purity technique, FTIR is excellent for confirming identity and can detect impurities with unique functional groups. For instance, the absence of a broad O-H peak could indicate an anhydrous impurity, while unexpected peaks might signal a byproduct from synthesis. It is often used for raw material verification.[19][20]
Data-Driven Decision Making: Performance Comparison
To illustrate the outputs, consider three hypothetical batches of this compound with varying levels of purity.
Table 1: Hypothetical Experimental Data for this compound Purity Analysis
| Parameter | Batch A (High Purity) | Batch B (Moderately Pure) | Batch C (Impure) |
| Melting Point Range | 88.5 - 89.0 °C (Sharp) | 86.0 - 88.0 °C (Broad) | 82.5 - 86.0 °C (Very Broad) |
| TLC (4:1 Hex:EtOAc) | Single spot, R_f = 0.45 | Major spot at R_f = 0.45, faint impurity spot at R_f = 0.20 | Intense spot at R_f = 0.45, significant impurity spot at R_f = 0.20 |
| DSC Purity | 99.89 mol% | 98.5 mol% | 95.2 mol% |
| FTIR Analysis | Spectrum matches reference standard perfectly. | All characteristic peaks present; minor unexpected shoulder on C=O peak. | All characteristic peaks present; distinct unexpected peak in the 1650 cm⁻¹ region. |
Table 2: Objective Comparison of Purity Assessment Techniques
| Feature | Melting Point Determination | Thin-Layer Chromatography (TLC) | Differential Scanning Calorimetry (DSC) | FTIR Spectroscopy |
| Data Type | Semi-Quantitative | Qualitative | Quantitative (Absolute) | Qualitative (Identity) |
| Primary Use | Bulk purity assessment | Reaction monitoring, impurity detection | Reference standard qualification | Identity confirmation |
| Sensitivity | Moderate (detects >1-2% impurity) | High (can detect <0.1% impurity) | Very High (detects >0.05% impurity) | Low (for purity) |
| Equipment Cost | Low | Very Low | High | Medium-High |
| Throughput | Medium | High | Low-Medium | High |
| Expertise | Low | Low-Medium | High | Medium |
| Sample Destructive? | Yes | Yes | Yes | No |
Choosing the Right Tool for the Job
The selection of a purity analysis method is driven by the specific scientific question at hand. Melting point determination remains the rapid, cost-effective first line of defense for routine purity checks in any synthetic lab.
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comparing the reactivity of 1-acetylcyclohexanol with other tertiary alcohols
An In-Depth Technical Guide to the Reactivity of 1-Acetylcyclohexanol in Comparison to Other Tertiary Alcohols
Introduction: The Unique Position of this compound
Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, represent a distinct class of organic compounds with unique reactivity profiles. Their structure inherently leads to high steric hindrance and the formation of stable tertiary carbocations, which dictates their reaction pathways.[1][2] Unlike primary or secondary alcohols, they are resistant to oxidation without C-C bond cleavage and favor unimolecular substitution (SN1) and elimination (E1) reactions.[3][4]
This guide provides a comparative analysis of the reactivity of This compound , a specialized tertiary alcohol, against two representative tertiary alcohols: the sterically hindered tert-butyl alcohol and the resonance-stabilized triphenylmethanol . The presence of an electron-withdrawing acetyl group adjacent to the tertiary alcohol center in this compound introduces electronic effects that significantly modulate its reactivity compared to its counterparts. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how subtle structural changes impact chemical behavior.
Pillar 1: The Structural and Electronic Basis of Tertiary Alcohol Reactivity
The reactivity of any tertiary alcohol is primarily governed by a balance of three key factors:
-
Carbocation Stability: Reactions involving the loss of the hydroxyl group (e.g., dehydration, SN1) proceed through a tertiary carbocation intermediate. The stability of this intermediate is the single most important factor determining the reaction rate.[1][5] Tertiary carbocations are stabilized by the inductive effect and hyperconjugation from the three attached alkyl groups.[6][7]
-
Steric Hindrance: The three alkyl groups surrounding the carbinol carbon create a crowded environment.[8] This steric bulk effectively shields the carbon from backside attack, rendering bimolecular substitution (SN2) reactions virtually impossible.[7][9] It also impedes reactions that require nucleophilic attack at the carbon, such as Fischer esterification.[7]
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) enhance carbocation stability and increase reactivity in SN1/E1 pathways. Conversely, electron-withdrawing groups (EWGs) destabilize the adjacent carbocation, thereby decreasing the rate of these reactions.
The comparison of our selected alcohols hinges on these principles:
-
tert-Butyl Alcohol: Serves as the baseline, with reactivity dominated by steric hindrance and the moderate stability of the tert-butyl carbocation.
-
Triphenylmethanol: Represents a highly reactive case in SN1/E1 pathways due to the formation of the triphenylmethyl ("trityl") cation, which is exceptionally stable through resonance delocalization across the three phenyl rings.[10]
-
This compound: Presents a unique case where the steric hindrance of a tertiary alcohol is combined with the electron-withdrawing inductive effect of the adjacent carbonyl group, which is expected to destabilize the carbocation intermediate.
Pillar 2: Comparative Reactivity in Key Organic Transformations
A. Dehydration to Alkenes
The acid-catalyzed dehydration of tertiary alcohols is a classic E1 elimination reaction.[4][11] The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation. A base (often water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene. The relative ease of dehydration follows the order: Tertiary > Secondary > Primary , directly correlating with carbocation stability.[11]
Caption: Workflow for comparing tertiary alcohol reactivity.
Conclusion
The reactivity of this compound is a clear illustration of how electronic effects can modulate the inherent reactivity of a functional group. While it exhibits the classic characteristics of a tertiary alcohol—resistance to oxidation and a preference for unimolecular reaction pathways—its performance relative to other tertiary alcohols is distinct.
-
Compared to tert-Butyl Alcohol: this compound is less reactive in SN1 and E1 reactions. This reduced reactivity is a direct consequence of the electron-withdrawing acetyl group, which destabilizes the crucial tertiary carbocation intermediate.
-
Compared to Triphenylmethanol: this compound is vastly less reactive in SN1 and E1 pathways. It lacks the extensive resonance stabilization that makes the trityl cation an exceptionally stable intermediate.
For the practicing scientist, this means that while this compound can undergo typical tertiary alcohol reactions, achieving efficient conversion in pathways like dehydration or substitution will likely require more stringent conditions than for a simple alkyl-substituted tertiary alcohol like tert-butyl alcohol.
References
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A Comparative Guide to the Quantitative Analysis of 1-Acetylcyclohexanol in Reaction Mixtures by High-Performance Liquid Chromatography
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of reaction components is paramount to ensuring product quality, optimizing reaction yields, and maintaining regulatory compliance. 1-Acetylcyclohexanol, an α-hydroxy ketone, is a key intermediate in various organic syntheses. Its accurate measurement within a complex reaction mixture—often containing starting materials, byproducts, and degradation products—presents a significant analytical challenge. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound, contrasted with Gas Chromatography (GC), to empower researchers and drug development professionals in making informed decisions for their analytical workflows.
The Analytical Imperative: Why Choose the Right Method?
The choice of an analytical method is not merely a procedural step but a foundational decision that impacts the reliability and efficiency of the entire development lifecycle. For this compound, a polar and thermally labile compound, the selection of an inappropriate technique can lead to inaccurate quantification, overlooking critical impurities, and ultimately, compromising the final product's integrity. This guide will dissect the nuances of an HPLC-based approach, offering a robust, validated method and a clear comparison with its primary alternative.
Primary Technique: Reversed-Phase HPLC with UV Detection
For the quantitative analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is proposed as the primary technique. The rationale for this selection is rooted in the physicochemical properties of the analyte and the inherent advantages of RP-HPLC in terms of versatility, robustness, and wide applicability in the pharmaceutical industry.[1][2][3]
Expertise & Experience: The "Why" Behind the Method
This compound is a moderately polar compound due to the presence of both a hydroxyl and a ketone functional group. This polarity makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[1][4] A C18 (octadecyl) bonded silica column is the workhorse of reversed-phase HPLC and is selected here for its excellent resolving power and stability.[2][4]
The mobile phase, a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the fine-tuning of the elution strength to achieve optimal separation of this compound from potential impurities, such as unreacted starting materials (e.g., cyclohexanone) or byproducts.[1][5] Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simpler reaction mixtures and offers the benefit of shorter run times and better reproducibility. However, for more complex matrices, a gradient elution may be necessary to resolve all components effectively.[4][5]
UV detection is chosen for its sensitivity, linearity, and the presence of a chromophore (the carbonyl group) in the this compound molecule. While the carbonyl group's n→π* transition is typically weak, it provides sufficient absorbance in the low UV region (around 210 nm) for sensitive quantification.
Experimental Protocol: HPLC-UV Method for this compound
Objective: To quantify the concentration of this compound in a reaction mixture.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.01 mg/mL to 0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of mobile phase to achieve an estimated this compound concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Record the chromatograms and integrate the peak area of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
-
Visualization of the HPLC Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the recommended primary technique, Gas Chromatography (GC) with Flame Ionization Detection (FID) presents a viable alternative, particularly for volatile compounds. A direct comparison reveals distinct advantages and disadvantages for each method in the context of analyzing this compound.
Gas Chromatography (GC) Approach
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For this compound, a polar capillary column (e.g., a wax-based column like Carbowax) would be suitable. FID is a universal detector for organic compounds and provides excellent sensitivity.
However, a significant concern with GC for this analyte is its thermal lability. At the elevated temperatures required for volatilization in the GC inlet, this compound can undergo dehydration to form 1-acetylcyclohexene, leading to inaccurate quantification. Derivatization to a more thermally stable compound can mitigate this, but it adds complexity and potential for error to the analytical procedure.
Head-to-Head Comparison
| Feature | HPLC-UV | Gas Chromatography (GC-FID) |
| Analyte Suitability | Excellent for polar and non-volatile compounds. No risk of thermal degradation. | Suitable for volatile and thermally stable compounds. Potential for degradation of this compound. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to improve thermal stability and peak shape. |
| Selectivity | High, tunable with mobile phase composition and stationary phase chemistry. | High, dependent on column stationary phase and temperature programming. |
| Sensitivity | Good, dependent on the analyte's UV absorptivity. | Excellent for hydrocarbons, generally very high sensitivity with FID. |
| Instrumentation Cost | Moderate to high. | Moderate. |
| Analysis Time | Typically 5-15 minutes per sample. | Can be faster, often under 10 minutes. |
| Robustness | Generally very robust and reproducible for routine analysis. | Can be susceptible to issues with injector and column contamination. |
Visualization of Method Comparison
Caption: Logical comparison of HPLC and GC for this compound analysis.
Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of the proposed HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10] A validated method provides documented evidence that the procedure is suitable for its intended purpose.
Key Validation Parameters
The following table outlines the essential validation parameters, their purpose, and typical acceptance criteria for a quantitative HPLC assay.
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, starting materials).[7][8] | The peak for this compound should be well-resolved from other peaks (Resolution > 2.0). Peak purity analysis should confirm no co-eluting impurities. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the detector response over a defined range.[7][8] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[6] | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery.[7] | Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[7] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) are varied. |
Conclusion
For the quantitative analysis of this compound in a reaction mixture, a well-validated reversed-phase HPLC-UV method stands out as the superior choice. Its ability to handle the polar nature of the analyte without the risk of thermal degradation, combined with its inherent robustness and regulatory acceptance, makes it a highly reliable and trustworthy technique. While GC-FID offers high sensitivity, the potential for analyte degradation presents a significant risk to data integrity. By adopting the detailed HPLC protocol and adhering to the principles of method validation outlined in this guide, researchers and drug development professionals can ensure the generation of accurate and defensible analytical data, a critical component in the journey from laboratory synthesis to a safe and effective final product.
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- New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 1-Acetylcyclohexanol
In the landscape of pharmaceutical development and chemical manufacturing, the certainty of our analytical data is paramount. Every measurement underpins critical decisions, from process optimization to regulatory submission. The compound 1-acetylcyclohexanol, a key intermediate or potential impurity in various synthetic pathways, presents a typical analytical challenge. Its accurate quantification and purity assessment demand robust, reliable, and, most importantly, validated analytical methods.
This guide is not a mere recitation of protocols. It is a deep dive into the strategic cross-validation of two orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind our methodological choices, present the validation data that builds a foundation of trust, and illustrate how these methods are integrated into a self-validating system to ensure unwavering data integrity.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Potency and Purity
Expertise & Experience: The Rationale for GC-MS
Gas chromatography is the premier choice for analyzing volatile and semi-volatile compounds. This compound, with a boiling point of approximately 183°C, is perfectly suited for this technique. By coupling the separation power of GC with the definitive identification capabilities of mass spectrometry, we achieve exceptional specificity.[1][2] This is crucial not just for quantifying the main component but also for identifying and controlling potential process-related impurities or degradants. The mass spectrum provides a unique "fingerprint" of the molecule, allowing us to distinguish it unequivocally from other components in the sample matrix.[1]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane (DCM).
-
Prepare a series of calibration standards from a certified reference standard (CRS) of this compound, bracketing the expected sample concentration (e.g., 0.1 mg/mL to 1.5 mg/mL).
-
Prepare a Quality Control (QC) sample from a separate weighing of the CRS at a concentration of approximately 1.0 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions (e.g., m/z 43, 98, 142).
3. System Suitability Test (SST):
-
Before analysis, inject the QC sample five times.
-
The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.
-
The signal-to-noise ratio (S/N) for the analyte peak should be ≥ 10.
Trustworthiness: GC-MS Method Validation Data
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its fitness for purpose.[3]
| Validation Parameter | Acceptance Criterion | Result |
| Specificity | No interference at the retention time of the analyte. | Passed. Peak purity analysis confirmed no co-eluting peaks. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 (0.1 - 1.5 mg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% across three concentration levels. |
| Precision (Repeatability, %RSD) | %RSD ≤ 1.0% | 0.6% (n=6) |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.1% (different day, different analyst) |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.01 mg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.003 mg/mL |
Method 2: Reversed-Phase HPLC (RP-HPLC) for Potency Assay
Expertise & Experience: The Rationale for RP-HPLC
While GC-MS is superb, an orthogonal method is essential for robust cross-validation. HPLC provides a different separation mechanism based on the analyte's partitioning between a polar mobile phase and a non-polar stationary phase.[4] This complementarity is powerful; if both methods yield the same result, it significantly increases confidence in the data. This compound, being a moderately polar compound due to its hydroxyl group, can be challenging to retain on standard C18 columns with highly aqueous mobile phases.[5][6] Our expertise guides us to select a polar-embedded or polar-endcapped C18 column, which provides enhanced retention for such analytes and prevents phase collapse, ensuring a more robust method.[7]
Experimental Protocol: RP-HPLC
1. Sample and Standard Preparation:
-
Prepare samples, calibration standards, and QC samples as described in the GC-MS protocol, but use a mobile phase diluent (Acetonitrile:Water, 50:50 v/v).
2. HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, with a 2998 Photodiode Array (PDA) Detector.
-
Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent polar-endcapped column.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Run Time: 10 minutes.
3. System Suitability Test (SST):
-
Inject the QC sample five times.
-
The %RSD of the peak area must be ≤ 2.0%.
-
Theoretical plates (N) must be ≥ 2000.
-
Tailing factor (T) must be ≤ 2.0.
Trustworthiness: HPLC Method Validation Data
This method was also validated against ICH Q2(R1) criteria.[3]
| Validation Parameter | Acceptance Criterion | Result |
| Specificity | No interference. Peak is spectrally pure. | Passed. PDA analysis confirmed peak purity. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 (0.1 - 1.5 mg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.1% across three concentration levels. |
| Precision (Repeatability, %RSD) | %RSD ≤ 1.0% | 0.5% (n=6) |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 0.9% (different day, different analyst) |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.008 mg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.0025 mg/mL |
Cross-Validation and Method Comparison
The ultimate test of our analytical system is the cross-validation of results from these two orthogonal methods. A single batch of this compound was analyzed in triplicate by both the GC-MS and HPLC methods.
Comparative Results
| Sample ID | Assay Result by GC-MS (% w/w) | Assay Result by HPLC (% w/w) | % Difference |
| Batch-001 | 99.6% | 99.8% | 0.2% |
The close agreement (≤ 2.0% difference) between the two methods provides a high degree of confidence in the reported assay value. The GC-MS method also identified a minor impurity at 0.15%, which was confirmed by its mass spectrum, demonstrating its superior capability for purity analysis.
Performance at a Glance
| Performance Characteristic | GC-MS | RP-HPLC | Commentary |
| Specificity | Very High (Mass Spec) | High (Chromatography + UV) | GC-MS is superior for positive identification. |
| Sensitivity (LOQ) | 0.01 mg/mL | 0.008 mg/mL | Both methods offer excellent sensitivity. |
| Precision (%RSD) | < 1.5% | < 1.0% | Both are highly precise. |
| Impurity Profiling | Excellent | Good (for known impurities) | GC-MS can identify unknown impurities via spectral libraries. |
| Run Time | ~15 min | ~10 min | HPLC offers slightly higher throughput for routine assay. |
| Robustness | High | High | Both methods are robust when run as specified. |
Trustworthiness: A Self-Validating System
Every analytical run must validate itself. This is achieved not just through the initial method validation, but by embedding checks into the daily workflow. This creates a self-validating system that ensures the reliability of every single result.[8]
-
System Suitability Test (SST): This is the gateway to any analysis. By injecting a known standard multiple times, we verify that the chromatographic system (instrument, column, mobile phase) is performing as expected before any samples are analyzed. Failure of the SST halts all further analysis until the issue is resolved.
-
Calibration Check: A calibration curve is run with every batch of samples. A QC sample, prepared from a different stock, is then analyzed against this curve. The result must fall within a pre-defined range (e.g., 98%-102% of the theoretical value) to verify the accuracy of the calibration.
-
Reference Standards: The entire system is anchored to a Certified Reference Standard (CRS). The purity and identity of this standard are known and documented, making it the ultimate source of truth for quantification.
Conclusion: An Expert's Recommendation
For the comprehensive analysis of this compound, a dual-method approach is the gold standard.
-
For routine quality control and potency testing , the RP-HPLC method is highly recommended due to its slightly faster run time, high precision, and robustness.
-
For reference standard characterization, stability studies, and impurity identification/profiling , the GC-MS method is indispensable. Its definitive specificity provides the structural information necessary to identify unknowns and ensure the complete purity profile of the material.
By employing these two validated, orthogonal methods and embedding them within a self-validating workflow, we build an unshakeable foundation of trust in our analytical results, ensuring the quality and safety of the products we help develop.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Medistri SA. (2024). GC/MS Identification of Impurities.
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- SIELC Technologies. (n.d.). Polar Compounds.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (n.d.). Impurities in Wines by GC–MS.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Siddiqui, M. R., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
- Labcompare. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
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A Senior Application Scientist's Guide to the Synthesis of 1-Acetylcyclohexanol: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylcyclohexanol, an α-hydroxy ketone, is a valuable building block in organic synthesis. Its bifunctional nature, containing both a tertiary alcohol and a ketone, allows for a wide range of subsequent chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of reported yields. Our objective is to equip researchers with the necessary insights to select and execute the optimal synthetic strategy for their specific application.
Primary Synthetic Strategy: A Two-Step Approach from Cyclohexanone
The most reliable and frequently employed synthesis of this compound is a two-step process starting from the readily available cyclohexanone. This strategy involves the initial formation of an alkynyl alcohol intermediate, which is subsequently hydrated to yield the target α-hydroxy ketone. This method is favored for its robust nature and utilization of well-understood, high-yielding reactions.
Workflow for the Two-Step Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 1-Ethynylcyclohexanol
Expertise & Causality: The first step involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. This classic carbon-carbon bond-forming reaction is highly efficient. The choice of a strong base, such as sodium amide (formed in situ from sodium metal in liquid ammonia) or a pre-formed alkali metal acetylide, is critical to deprotonate the weakly acidic acetylene, generating the potent acetylide nucleophile. Liquid ammonia is an excellent solvent as it is unreactive towards the acetylide anion and readily dissolves the reagents at low temperatures.
Protocol: A robust procedure for this transformation is adapted from methods described in the literature for the synthesis of 1-ethynylcyclohexanol.
Experimental Protocol: Synthesis of 1-Ethynylcyclohexanol
-
Setup: A three-necked flask is equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer. The apparatus must be rigorously dried and operated under an inert atmosphere (e.g., nitrogen).
-
Reaction Initiation: Liquid ammonia (approx. 500 mL) is condensed into the flask. A small piece of sodium metal is added until a persistent blue color indicates anhydrous conditions.
-
Acetylide Formation: Sodium metal (1.0 molar equivalent) is added in portions to the stirred liquid ammonia. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the complete formation of sodium acetylide.
-
Addition of Ketone: A solution of cyclohexanone (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise to the sodium acetylide suspension at -33 °C (boiling point of ammonia).
-
Reaction & Quench: The mixture is stirred for several hours, after which the reaction is cautiously quenched by the slow addition of solid ammonium chloride.
-
Workup: The ammonia is allowed to evaporate. Water and diethyl ether are added to the residue. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 1-ethynylcyclohexanol.
Reported Yield: This procedure is known to be high-yielding, with literature precedents reporting yields in the range of 75-90% .
Step 2: Hydration of 1-Ethynylcyclohexanol
Expertise & Causality: The conversion of the terminal alkyne in 1-ethynylcyclohexanol to a methyl ketone is achieved via Markovnikov hydration. This reaction is typically catalyzed by a mercury(II) salt, such as mercury(II) sulfate (HgSO₄), in the presence of aqueous acid (e.g., sulfuric acid). The mercury(II) ion acts as a Lewis acid, activating the alkyne towards nucleophilic attack by water. This attack occurs at the more substituted carbon of the alkyne, leading to an enol intermediate that rapidly tautomerizes to the more stable keto form, yielding the desired this compound.
A critical consideration in the hydration of tertiary propargyl alcohols is the potential for a competing side reaction known as the Rupe rearrangement.[1][2][3][4] This acid-catalyzed pathway leads to the formation of an α,β-unsaturated ketone (1-acetylcyclohexene in this case) through a dehydration-hydration sequence.[3][5] To favor the desired hydration and suppress the Rupe rearrangement, it is crucial to use carefully controlled, milder reaction conditions.
Experimental Protocol: Hydration of 1-Ethynylcyclohexanol
-
Setup: A round-bottom flask is charged with 1-ethynylcyclohexanol (1.0 molar equivalent), water, and a catalytic amount of sulfuric acid.
-
Catalyst Addition: A catalytic amount of mercury(II) sulfate is added to the stirred solution.
-
Reaction: The mixture is stirred at or slightly above room temperature. The reaction progress should be monitored carefully (e.g., by TLC or GC) to ensure the consumption of the starting material without significant formation of rearrangement byproducts.
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted several times with diethyl ether.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude this compound can be purified by vacuum distillation or column chromatography.
Expected Yield: While a specific yield for this exact transformation is not prominently reported in a single source, analogous mercury-catalyzed hydrations of terminal alkynes are generally efficient.[6] A reasonable expected yield for this step, with careful control to minimize the Rupe rearrangement, would be in the range of 60-75% .
Comparative Analysis of Synthetic Routes
The two-step synthesis from cyclohexanone is the most practical and well-documented approach. Alternative strategies, such as the direct oxidation of a precursor like 1-(1-hydroxyethyl)cyclohexanol, are synthetically more complex due to the challenges in selectively preparing the starting diol. Direct addition of an acetyl-anion equivalent to cyclohexanone using modern organocatalytic or enzymatic methods is an area of ongoing research but lacks the established, high-yield protocols of the classical approach.[7][8][9]
| Method | Key Reagents & Conditions | Overall Yield (Estimated) | Advantages | Disadvantages & Field Insights |
| Two-Step Synthesis (Ethynylation/Hydration) | 1. Cyclohexanone, Na/NH₃, Acetylene2. H₂O, H₂SO₄, HgSO₄ | 45-68% | Utilizes readily available starting materials. Each step is a well-understood, high-yielding reaction. | Toxicity: The primary drawback is the use of highly toxic mercury(II) sulfate as a catalyst in the hydration step. This poses significant safety and waste disposal challenges, making it less suitable for large-scale or green chemistry applications. Careful monitoring is required to prevent the Rupe rearrangement side reaction. |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-step sequence involving the ethynylation of cyclohexanone followed by the mercury-catalyzed hydration of the resulting 1-ethynylcyclohexanol. This route provides good overall yields from inexpensive starting materials. The primary consideration for researchers is the inherent toxicity of the mercury catalyst used in the second step. For laboratory-scale synthesis, this method remains the gold standard. However, for industrial applications or in environments where green chemistry principles are paramount, the development of alternative, mercury-free hydration catalysts would be a significant and valuable advancement.
References
- Chang, Y.-J., Wang, Z., & Dai, L. (2011). Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water. Chemické zvesti, 65(6).
- ResearchGate. (2011). Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water.
- ResearchGate. (n.d.). Synthesis of α‐hydroxy ketones by YerE.
- Organic Syntheses. (n.d.). 1-acetylcyclohexene.
- Lee, S., et al. (2019). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 24(15), 2786.
- Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes.
- Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation.
- OuluREPO. (2008). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes.
- Chemiz. (2020, December 26). Rupe Rearrangement. YouTube.
- Wikipedia. (n.d.). Meyer–Schuster rearrangement.
- Journal of International Scientific Research. (2022). SYNTHESIS AND DEMETALLIZATION OF 1-ETHYNYLCYCLOHEXANOL.
- Google Patents. (n.d.). Process for preparing 1-ethynylcyclohexanol and homologues.
- Chad's Prep. (2020, December 10). 9.7 Hydration of Alkynes | Organic Chemistry. YouTube.
- PubChem. (n.d.). 1-Ethynylcyclohexanol.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Acetylcyclohexanol for Laboratory Professionals
In the dynamic environment of research and development, the lifecycle of a chemical extends far beyond its use in experimentation. The final step, disposal, is a critical stage that demands meticulous planning and execution to ensure the safety of personnel, protect our environment, and maintain regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-acetylcyclohexanol, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, while a valuable chemical intermediate, possesses a distinct hazard profile that dictates its handling and disposal. While a specific Safety Data Sheet (SDS) was not retrieved, analysis of structurally similar compounds like cyclohexanol and its methylated analogues provides a strong basis for risk assessment.[1][2] The primary risks are associated with its combustibility and its effects on human health.
Key Hazards:
-
Combustibility: Classified as a combustible liquid, it can ignite when exposed to heat or ignition sources. Vapors may be heavier than air and can travel to an ignition source, flashing back.[3]
-
Health Hazards: It is presumed to be harmful if swallowed, inhaled, or in contact with skin. It is also expected to cause significant skin and eye irritation.[4]
-
Environmental Hazards: The compound is considered harmful to aquatic life with long-lasting effects, making its containment and prevention from entering waterways a primary concern.
These hazards are codified under the Globally Harmonized System (GHS), and the following table summarizes the expected classifications.
| Hazard Category | GHS Classification | Key Considerations |
| Physical Hazard | Combustible Liquid (Category 4) | Keep away from heat, sparks, open flames, and hot surfaces.[5][6] |
| Health Hazard | Acute Toxicity (Oral, Dermal, Inhalation) | Avoid ingestion, skin contact, and breathing vapors. |
| Skin Irritation (Category 2) | Wear appropriate chemical-resistant gloves. | |
| Serious Eye Irritation (Category 2A) | Wear safety goggles or a face shield. | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Use in a well-ventilated area or fume hood. | |
| Environmental Hazard | Hazardous to the Aquatic Environment (Chronic, Cat. 3) | Do not let the product enter drains or waterways. |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the establishment of a robust barrier between the chemical and the researcher is paramount. The required PPE is a direct response to the identified health hazards.
-
Eye and Face Protection: Wear NIOSH-approved safety goggles or a face shield to protect against splashes that could cause serious eye irritation.[4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Wear a lab coat or other impervious clothing to protect skin.[4]
-
Respiratory Protection: All handling, including transfers to waste containers, should be performed in a certified chemical fume hood to prevent inhalation of vapors.
Spill Management Protocol
Spills must be treated as a hazardous waste generation event. The materials used for cleanup become contaminated and must be disposed of with the same level of care as the original chemical.[7][8]
Immediate Spill Response Steps:
-
Evacuate and Isolate: Immediately alert others and evacuate non-essential personnel from the spill area.[4]
-
Eliminate Ignition Sources: Turn off all nearby hot plates, burners, and other potential ignition sources.[4][6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood, to disperse vapors.[4]
-
Contain and Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to soak up the spill. Do not use combustible materials like paper towels as the primary absorbent.[4]
-
Collect and Containerize: Carefully scoop the absorbed material into a chemically compatible, sealable container. Label it clearly as "Hazardous Waste: this compound Spill Debris."[2][4]
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must not be discharged into the sewer system or evaporated in a fume hood.[7][9] The following protocol ensures a compliant and safe disposal pathway.
Step 1: Segregation at the Point of Generation The principle of segregation is crucial to prevent dangerous chemical reactions within a waste container.[9][10]
-
Action: Collect waste this compound in a dedicated waste container.
-
Causality: Do not mix with incompatible materials, particularly strong oxidizing agents (like nitrates or perchlorates), acids, or bases, which can cause violent reactions or fires.[2][11] Keep it separate from halogenated solvent waste streams, as disposal costs and methods differ.[8]
Step 2: Containerization and Labeling Proper containerization is a primary tenet of safe waste storage, mandated by OSHA.[9]
-
Action: Use a designated, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[9][12]
-
Causality: The container must prevent leakage and the escape of vapors. It must not degrade upon contact with the chemical. The container should be kept closed except when adding waste.[8]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound" .[4][13] An accumulation start date must also be clearly marked on the label.[13]
Step 3: Storage Pending Disposal Waste must be stored safely in the laboratory at or near the point of generation until it is collected by trained professionals.[9]
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be within a fireproof storage cabinet approved for flammable and combustible liquids.[5][14]
-
Causality: Storage in a designated cabinet minimizes fire risk and contains potential leaks via secondary containment.[5] Regulations limit the volume of hazardous waste that can be accumulated in a lab and the time it can be stored before professional removal.[13]
Step 4: Final Disposal The final step is the transfer of custody to a licensed professional or an institutional program.
-
Action: Arrange for collection by your institution's Environmental Health and Safety (EHS or OCRS) department or a licensed hazardous waste disposal contractor.[4][7]
-
Causality: These professionals are trained and equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations, typically via high-temperature incineration at a permitted facility.[9] Never transport hazardous waste personally.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe and compliant disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
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- Cleanaway (n.d.).Properly Managing Chemical Waste in Laboratories.
- Northwestern University (2023).Hazardous Waste Disposal Guide. Research Safety.
- Vanderbilt University Medical Center (n.d.).Laboratory Guide for Managing Chemical Waste.
- Vanderbilt University (2024).Guide to Managing Laboratory Chemical Waste. Environmental Health and Safety.
- Sigma-Aldrich (2024).Safety Data Sheet: Cyclohexanol.
- Oregon OSHA (n.d.).Chemical Storage Guidelines: Flammable Materials.
- Fisher Scientific (2023).Safety Data Sheet: 1-Methylcyclohexanol.
- Sigma-Aldrich (2024).Safety Data Sheet: 4-Methylcyclohexanol, mixed isomers.
- TCI Chemicals (2018).Safety Data Sheet.
- Thermo Fisher Scientific (2024).Safety Data Sheet: Methyl cyclohexanols.
- BenchChem (2025).Proper Disposal of 1-Cyclohexylethanol: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific (2025).Safety Data Sheet.
- Chem Service (2014).Safety Data Sheet: 4-Methylcyclohexanol.
- U.S. Compliance (2024).OSHA Flammable Storage Requirements.
- ETH Zürich (n.d.).Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment.
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Navigating the Safe Handling of 1-Acetylcyclohexanol: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, in-depth operational plan for the safe use of 1-Acetylcyclohexanol, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. The protocols outlined herein are designed to be self-validating systems, grounded in established safety principles and authoritative data.
Understanding the Risks: The "Why" Behind the Precautions
This compound, a combustible solid, presents several potential hazards that necessitate a robust safety protocol.[1][2] Understanding the nature of these risks is the first step in mitigating them effectively. The primary hazards include flammability, and potential for harm upon ingestion, skin contact, or inhalation.[1][3] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3]
Due to the limited availability of specific safety data for this compound, this guide draws upon data from the closely related compound, 1-Methylcyclohexanol, which shares a similar cyclohexanol backbone and is expected to exhibit a comparable hazard profile.
Hazard Identification Summary
| Hazard Classification | Description | Primary Route of Exposure |
| Flammable Solid (Category 2) | A solid that can be easily ignited and burn vigorously.[1][4] | N/A |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][3][5] | Ingestion |
| Acute Toxicity, Dermal | Harmful in contact with skin.[3] | Skin Contact |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1][3] | Inhalation |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[3] | Skin Contact |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation upon contact.[3] | Eye Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] | Inhalation |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following is a step-by-step guide to the essential PPE for handling this compound.
Eye and Face Protection: The First Line of Defense
Directive: Always wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield may be required in situations with a higher risk of splashing.
Causality: this compound is classified as causing serious eye irritation.[3] Direct contact with the eyes can result in significant discomfort and potential damage. Safety goggles provide a seal around the eyes to protect against splashes and airborne particles.
Hand Protection: Preventing Dermal Absorption
Directive: Chemical-resistant gloves must be worn when handling this compound. Nitrile rubber gloves are a suitable option.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[8] Always use proper glove removal technique to avoid skin contact with the outer surface of the glove.
Causality: This compound is harmful in contact with skin and causes skin irritation.[3] Intact skin provides a barrier, but prolonged contact or exposure to compromised skin can lead to local irritation and systemic absorption. Chemical-resistant gloves prevent this direct contact. The choice of glove material is critical, as different materials offer varying levels of protection against specific chemicals.[9][10]
Body Protection: Shielding Against Accidental Spills
Directive: Wear a lab coat or other protective clothing to prevent skin exposure.[6][7] For tasks with a significant risk of splashing, a chemically resistant apron or suit may be necessary.[11]
Causality: Accidental spills can contaminate personal clothing, leading to prolonged skin contact. A lab coat provides a removable barrier that can be quickly taken off in the event of a spill, minimizing exposure.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Directive: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[6][8] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges is required.[12][13][14][15] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[6]
Causality: Inhalation of this compound vapors or dust can cause respiratory tract irritation and may be harmful.[3] A chemical fume hood is the primary engineering control to capture and exhaust vapors. When this is not feasible or sufficient, a respirator provides a personal barrier to prevent the inhalation of airborne contaminants. Organic vapor cartridges contain activated carbon that adsorbs the chemical vapors from the air being breathed.[15]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is essential for minimizing risk.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Don all required PPE as outlined above.
-
-
Handling:
-
Work within a properly functioning chemical fume hood.
-
Keep the container tightly closed when not in use.[6]
-
Avoid the formation of dust and aerosols.[11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][5]
-
-
Post-Handling:
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its containers can pose a risk to the environment and public health.
Directive: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5] This material is considered a hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Keep waste this compound separate from other chemical waste streams to prevent accidental reactions.[16]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container that is chemically compatible with the substance.[16]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[16]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Collection: Arrange for collection by a licensed hazardous waste disposal service.[16]
Visualizing the Workflow
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. (n.d.). National Allergy.
- 3M Organic Vapor Cartridge | NIOSH-Approved Respiratory Protection. (n.d.). Cleanflow.
- 3M Organic Vapor P100 Respirator Cartridge. (n.d.). eSafety Supplies, Inc.
- Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety.
- Chemical Storage Guidelines: Flammable Materials. (n.d.). Oregon OSHA.
- OSHA requirements for storing flammable liquids. (n.d.). U.S. Hazmat Rentals.
- Material Safety Data Sheet - 2-trans-(Cyclohexylaminomethyl)-1-cyclohexanol hydrochloride. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - 2-Methylcyclohexanol, cis + trans. (2010, November 6). Thermo Fisher Scientific.
- NIOSH Pocket Guide to Chemical Hazards - Cyclohexanol. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards. (1990, June). Centers for Disease Control and Prevention.
- What is the OSHA Regulation for Flammable Storage? (2024, April 23). U.S. Hazmat Rentals.
- OSHA Flammable Storage Requirements Explained. (n.d.). LOC Scientific.
- NIOSH Pocket Guide to Chemical Hazards - Cyclohexanol. (n.d.). Centers for Disease Control and Prevention.
- 1-Methylcyclohexanol. (n.d.). PubChem.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards - Methylcyclohexane. (n.d.). Centers for Disease Control and Prevention.
- Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, The University of Texas at Dallas.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.). Showa.
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Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

